Technical Documentation Center

5-bromo-2-chloro-3-(nitromethyl)pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-bromo-2-chloro-3-(nitromethyl)pyridine

Core Science & Biosynthesis

Foundational

Advanced Characterization and Synthetic Utility of 5-Bromo-2-chloro-3-(nitromethyl)pyridine

This guide details the structural characteristics, synthesis, and application of 5-bromo-2-chloro-3-(nitromethyl)pyridine , a high-value heterocyclic intermediate used in the development of kinase inhibitors and agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characteristics, synthesis, and application of 5-bromo-2-chloro-3-(nitromethyl)pyridine , a high-value heterocyclic intermediate used in the development of kinase inhibitors and agrochemicals.[1]

[1]

CAS Registry Number: 1387560-94-2 Molecular Formula:


Molecular Weight:  251.46  g/mol 

Executive Technical Summary

5-bromo-2-chloro-3-(nitromethyl)pyridine represents a trifunctional orthogonal scaffold in medicinal chemistry. Unlike simple pyridines, this molecule possesses three distinct reactive sites that can be chemically manipulated independently, allowing for the rapid generation of complex molecular libraries:

  • C-2 Chlorine: Activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C-5 Bromine: Primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C-3 Nitromethyl: A versatile carbon-nucleophile precursor (Henry reaction) or amine precursor (via reduction).

Critical Distinction: Researchers must not confuse this compound with 5-bromo-2-chloro-3-nitropyridine (CAS 67443-38-3), where the nitro group is directly attached to the aromatic ring.[1] The nitromethyl group (


) confers significantly different reactivity, specifically functioning as a masked aminomethyl group or a CH-acidic handle.

Structural Analysis & Physicochemical Properties

The molecule's utility stems from the electronic push-pull effects of the halogen substituents.[1] The C-2 chlorine is highly electrophilic due to the inductive effect of the pyridine nitrogen, while the C-5 bromine remains stable under


 conditions, enabling selective substitution.
PropertyValue (Experimental/Predicted)Significance
Physical State Pale yellow to off-white solidTypical for halogenated nitromethyl pyridines.[1]
Melting Point 68–72 °CLow melting point requires cold storage to prevent degradation.
pKa (CH₂NO₂) ~9.0 (Predicted)The methylene protons are acidic, allowing deprotonation by weak bases (

).
LogP 2.1Moderate lipophilicity; suitable for drug-like fragment screening.[1]
Storage 2–8 °C, Inert AtmosphereHygroscopic; nitromethyl groups can degrade to aldehydes (Nef reaction) if exposed to moisture/acid.

Synthetic Methodology

Due to limited commercial availability of the nitromethyl derivative, it is frequently synthesized in-house from the more stable 5-bromo-2-chloro-3-(chloromethyl)pyridine (CAS 1017782-64-7).[1]

Protocol: Silver Nitrite Mediated Nitro-de-halogenation

This protocol utilizes a modified Victor Meyer reaction to displace the alkyl chloride with a nitro group.[1]

Reagents:

  • Precursor: 5-bromo-2-chloro-3-(chloromethyl)pyridine (1.0 eq)[1]

  • Reagent: Silver Nitrite (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous Diethyl Ether or Benzene (0.1 M concentration)

  • Temperature: 0 °C to Room Temperature

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 5-bromo-2-chloro-3-(chloromethyl)pyridine in anhydrous diethyl ether.
    
  • Addition: Cool the solution to 0 °C. Add Silver Nitrite (

    
    ) portion-wise over 15 minutes. Note: Protect from light as silver salts are photosensitive.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, and the nitromethyl product (
    
    
    
    ) will appear.
  • Workup: Filter the suspension through a Celite pad to remove silver salts (

    
    ). Wash the pad with ether.
    
  • Purification: Concentrate the filtrate in vacuo (bath temp < 30 °C). Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Yield Expectation: 65–75% isolated yield. Safety Note: Nitromethyl compounds are potentially explosive if heated dry. Always concentrate solutions at low temperature.

Synthetic Pathway Diagram

SynthesisPath Start 5-Bromo-2-chloro-3-methylpyridine Inter 5-Bromo-2-chloro-3-(chloromethyl)pyridine (CAS 1017782-64-7) Start->Inter NCS, AIBN CCl4, Reflux (Radical Halogenation) Target 5-Bromo-2-chloro-3-(nitromethyl)pyridine (CAS 1387560-94-2) Inter->Target AgNO2, Et2O 0°C to RT (Victor Meyer Rxn)

Figure 1: Synthetic route from methyl-pyridine precursor to the nitromethyl target.

Reactivity Profile & Applications

The "Reactivity Triad" of this molecule allows for sequential functionalization. The order of operations is critical to prevent side reactions.

Strategic Order of Operations
  • Site A (C-2 Chlorine):

    
     displacement with amines or alkoxides. This is the most reactive site for nucleophiles.
    
  • Site B (C-5 Bromine): Palladium-catalyzed coupling.[1] This should generally be performed after

    
     to avoid catalyst poisoning by the reactive chlorine or nitro group interference.
    
  • Site C (Nitromethyl): Reduction to amine (

    
     or 
    
    
    
    ). This is typically the final step to generate the primary amine for kinase hinge binding.
Divergent Synthesis Map

ReactivityMap Core 5-Bromo-2-chloro- 3-(nitromethyl)pyridine SNAr 2-Amino Derivative Core->SNAr R-NH2, DIPEA (SNAr at C-2) Coupling 5-Aryl/Alkyl Derivative Core->Coupling Ar-B(OH)2, Pd(PPh3)4 (Suzuki at C-5) Reduction 3-(Aminomethyl)pyridine (Kinase Inhibitor Motif) Core->Reduction H2, Raney Ni (Reduction of -CH2NO2) Henry Chain Extension (Nitroaldol) Core->Henry R-CHO, Base (Henry Rxn at C-3)

Figure 2: Divergent reactivity map showing the three orthogonal reaction vectors.

Safety & Handling Protocols

Hazard Identification
  • Acute Toxicity: Pyridine derivatives are toxic by ingestion and inhalation.

  • Explosion Hazard: The nitromethyl group is energetic. Do not heat the neat solid above 100 °C.

  • Skin Irritant: Potent alkylating agent (if trace chloromethyl precursor remains).

Disposal
  • Quench unreacted nitromethyl intermediates with dilute acid before disposal.

  • Segregate from strong bases to avoid runaway exothermic polymerization.

References

  • Sigma-Aldrich. Product Detail: 5-Bromo-2-chloro-3-nitropyridine (Distinction Reference).[1] Retrieved from

  • Google Patents. Patent US 8,865,712 B2: Heterocyclic derivatives having BACE inhibitory activity (Cites CAS 1387560-94-2).[1] Retrieved from

  • Santa Cruz Biotechnology. 5-Bromo-2-chloro-3-(chloromethyl)pyridine (Precursor).[1] Retrieved from

  • PubChem. Compound Summary: 5-Bromo-2-chloro-3-(chloromethyl)pyridine.[1] Retrieved from

  • Organic Syntheses.General Procedure for Nitromethyl Synthesis via Silver Nitrite. (General Reference for Victor Meyer Reaction).

Sources

Exploratory

Strategic Utilization of 5-Bromo-2-chloro-3-(nitromethyl)pyridine (CAS 1387560-94-2) in Advanced Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, the rational design of neurotherapeutics and metabolic modulators relies heavily on highly functionalized, multi-reactive intermediates. 5-bromo-2-chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of neurotherapeutics and metabolic modulators relies heavily on highly functionalized, multi-reactive intermediates. 5-bromo-2-chloro-3-(nitromethyl)pyridine (CAS 1387560-94-2) has emerged as a critical building block in the synthesis of heterocyclic derivatives, particularly those exhibiting β-site amyloid precursor protein cleaving enzyme (BACE) inhibitory activity[1].

As a Senior Application Scientist, I have structured this technical guide to deconstruct the utility of this compound. By examining its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven synthetic protocols, this whitepaper provides drug development professionals with a comprehensive, self-validating framework for integrating CAS 1387560-94-2 into advanced discovery pipelines.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties of 5-bromo-2-chloro-3-(nitromethyl)pyridine is essential for predicting its behavior in various solvent systems and optimizing downstream chromatographic purifications. The presence of orthogonal halogens (bromo and chloro) alongside a highly polar nitromethyl group dictates its solubility and reactivity profile.

Table 1: Quantitative Physicochemical Properties of CAS 1387560-94-2

PropertyValue / DescriptionAnalytical Significance
CAS Registry Number 1387560-94-2Unique identifier for regulatory and procurement tracking [1].
Molecular Formula C₆H₄BrClN₂O₂Defines the isotopic envelope critical for Mass Spectrometry (MS).
Molecular Weight 251.47 g/mol Used for stoichiometric calculations in synthetic workflows.
Physical State Solid (typically pale yellow to off-white)Coloration is indicative of nitro-group conjugation/impurities.
Halogen Orthogonality C5-Bromo, C2-ChloroEnables sequential, site-selective transition-metal cross-coupling.
Functional Group Nitromethyl (-CH₂NO₂)Acts as a masked primary amine, preventing premature oxidation.

Mechanistic Causality in Drug Design: The BACE Inhibition Paradigm

The architectural brilliance of 5-bromo-2-chloro-3-(nitromethyl)pyridine lies in its strategic functionalization. In the pursuit of treatments for Alzheimer's disease (AD) and Type 2 Diabetes (T2D), targeting BACE-1 and BACE-2 enzymes, respectively, is a validated therapeutic strategy [2, 3].

The Rationale for the Pyridine Core

The pyridine ring serves as an excellent bioisostere for benzene, offering improved aqueous solubility and favorable pharmacokinetic properties.

  • The C5-Bromo substituent is highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to rapidly append diverse aryl or heteroaryl groups to probe the S1 and S3 subpockets of the BACE active site.

  • The C2-Chloro substituent offers a secondary site for nucleophilic aromatic substitution (S_NAr) or subsequent cross-coupling once the C5 position has been functionalized.

  • The C3-Nitromethyl group is the linchpin of the molecule. Primary amines are highly reactive and prone to oxidative degradation during harsh cross-coupling conditions. By keeping the amine "masked" as a nitromethyl group, chemists can build the molecular framework first, and subsequently reduce the nitro group to an amine to form the cyclic amidine, oxazine, or morpholine cores that are the hallmark of potent BACE inhibitors [2].

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE-1 Cleavage (β-secretase) APP->BACE1 Substrate Gamma γ-secretase Cleavage BACE1->Gamma sAPPβ + C99 Abeta Amyloid-β (Aβ) Peptides Gamma->Abeta Cleavage Plaques Amyloid Plaques (Neurotoxicity) Abeta->Plaques Aggregation Inhibitor BACE Inhibitor Core (CAS 1387560-94-2) Inhibitor->BACE1 Competitive Inhibition

Fig 1. BACE-1 mediated amyloidogenic pathway and targeted inhibition via pyridine derivatives.

Validated Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and an analytical checkpoint to verify success before proceeding.

Protocol A: Chemoselective Nitration (Victor Meyer Modification)

Objective: Synthesize CAS 1387560-94-2 from 5-bromo-3-(bromomethyl)-2-chloropyridine. Causality: Silver nitrite (AgNO₂) is explicitly chosen over sodium nitrite (NaNO₂). The silver ion promotes an S_N1-like transition state by precipitating silver bromide (AgBr), which drives the reaction forward. More importantly, the soft nucleophilicity of the nitrogen atom in the nitrite ion preferentially attacks the carbon center, maximizing the yield of the desired nitroalkane and minimizing the formation of the unwanted O-alkylated nitrite ester byproduct.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 5-bromo-3-(bromomethyl)-2-chloropyridine (1.0 eq) in anhydrous diethyl ether (Et₂O, 0.2 M).

  • Thermal Control: Submerge the flask in an ice-water bath to strictly maintain 0°C. Causality: Low temperatures suppress the competing O-alkylation pathway and prevent thermal degradation of the nitrite salt.

  • Reagent Addition: Add silver nitrite (AgNO₂, 1.5 eq) portion-wise over 15 minutes. Shield the reaction flask from ambient light using aluminum foil to prevent the photodecomposition of silver reagents.

  • Incubation: Stir the suspension at 0°C for 2 hours, then allow it to naturally warm to 20°C and stir for an additional 16 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexanes/Ethyl Acetate 4:1). The starting material will appear as a higher R_f spot, while the highly polar nitromethyl product (CAS 1387560-94-2) will manifest as a distinct, UV-active lower R_f spot. Complete disappearance of the upper spot validates reaction completion.

  • Workup: Filter the heterogeneous mixture through a tightly packed Celite pad to remove the insoluble AgBr byproduct. Wash the pad with excess Et₂O.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the pure 5-bromo-2-chloro-3-(nitromethyl)pyridine.

Protocol B: Orthogonal Nitro Reduction

Objective: Unmask the nitromethyl group to a primary amine for downstream cyclization into a BACE inhibitor core. Causality: Standard catalytic hydrogenation (H₂ with Pd/C) is strictly prohibited here, as it will cause rapid reductive dehalogenation of both the C5-bromo and C2-chloro groups. Instead, a mild, chemoselective reduction using Zinc dust and Ammonium Chloride (Zn/NH₄Cl) is employed. This single-electron transfer mechanism selectively reduces the aliphatic nitro group without disturbing the aryl halogens [4].

Step-by-Step Methodology:

  • Preparation: Dissolve CAS 1387560-94-2 (1.0 eq) in a solvent mixture of Ethanol/Water (4:1 v/v).

  • Activation: Add solid Ammonium Chloride (NH₄Cl, 5.0 eq) and stir until fully dissolved.

  • Reduction: Slowly add activated Zinc dust (Zn, 10.0 eq) in small portions to control the exothermic hydrogen gas evolution.

  • Incubation: Stir vigorously at room temperature for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Extract a 10 µL aliquot, dilute in Acetonitrile, and inject into the LC-MS. The disappearance of the parent mass (m/z ~251) and the emergence of the amine product mass (m/z ~221) confirms chemoselective reduction without dehalogenation.

  • Workup: Filter the mixture through Celite to remove zinc salts. Basify the filtrate with saturated NaHCO₃, extract with Dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate to yield the aminomethyl intermediate.

Synthetic_Workflow Start 5-bromo-2-chloro- 3-methylpyridine Bromination Radical Bromination (NBS, AIBN, 80°C) Start->Bromination Intermediate Bromomethyl Intermediate Bromination->Intermediate Nitration Aliphatic Nitration (AgNO2, Et2O, 0°C) Intermediate->Nitration Product CAS 1387560-94-2 (Nitromethyl pyridine) Nitration->Product Reduction Nitro Reduction (Zn/NH4Cl) Product->Reduction Amine Aminomethyl Pharmacophore Reduction->Amine

Fig 2. Stepwise synthetic workflow for CAS 1387560-94-2 and its downstream amination.

Analytical Validation Standards

To guarantee the structural integrity of CAS 1387560-94-2 before deploying it in multi-step syntheses, the following analytical standards must be met:

  • ¹H NMR (400 MHz, CDCl₃): The critical diagnostic signal is the methylene protons of the nitromethyl group. Due to the strong electron-withdrawing nature of the adjacent nitro group and the aromatic pyridine ring, these protons will appear as a distinct, sharp singlet significantly downfield, typically around δ 5.50 - 5.70 ppm (2H, s). The aromatic protons will appear as two distinct doublets (or singlets depending on long-range coupling) in the δ 7.80 - 8.50 ppm region.

  • HPLC Purity: Reverse-phase HPLC (C18 column, Gradient: 10% to 90% Acetonitrile in Water with 0.1% TFA over 15 minutes) should demonstrate a single sharp peak with >98% Area Under Curve (AUC) at 254 nm.

By strictly adhering to these self-validating protocols and analytical benchmarks, research teams can reliably utilize 5-bromo-2-chloro-3-(nitromethyl)pyridine to construct high-fidelity libraries of BACE inhibitors, accelerating the discovery of next-generation therapeutics.

References

  • Title: United States Patent US8865712B2 - Heterocyclic derivatives having BACE inhibitory activity Source: Google Patents / Novartis AG URL
  • Title: BACE1 deficiency rescues memory deficits and cholinergic dysfunction in a mouse model of Alzheimer's disease Source: Neuron (Ohno M, et al., 2004) URL: [Link]

  • Title: Chemoselective Reduction of Nitro Compounds Source: Organic Syntheses URL: [Link]

Foundational

5-bromo-2-chloro-3-(nitromethyl)pyridine molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-2-chloro-3-nitropyridine: Synthesis, Properties, and Applications A Note on Chemical Identity: This guide focuses on 5-bromo-2-chloro-3-nitropyridine . Publicly available scientific...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Bromo-2-chloro-3-nitropyridine: Synthesis, Properties, and Applications

A Note on Chemical Identity: This guide focuses on 5-bromo-2-chloro-3-nitropyridine . Publicly available scientific literature and chemical databases do not readily provide information for "5-bromo-2-chloro-3-(nitromethyl)pyridine." The prevalence of data for the former suggests it is the likely compound of interest for researchers in this field.

Introduction

5-Bromo-2-chloro-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine core substituted with three distinct reactive moieties—a bromine atom, a chlorine atom, and a nitro group—renders it an exceptionally versatile intermediate. The strategic placement of these groups allows for a wide array of selective chemical transformations, making it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and a discussion of its significant applications in drug discovery and materials science.

Core Molecular and Physical Properties

The utility of 5-bromo-2-chloro-3-nitropyridine in synthetic chemistry is directly related to its intrinsic chemical and physical properties. These data are essential for designing reaction conditions, purification strategies, and for safe handling and storage.

PropertyValueSource(s)
Molecular Formula C₅H₂BrClN₂O₂[3][4]
Molecular Weight 237.44 g/mol [3]
CAS Number 67443-38-3[3]
Appearance Light yellow solid[3]
Melting Point 65-70 °C
SMILES String [O-]c1cc(Br)cnc1Cl
InChI Key WWQQPSDIIVXFOX-UHFFFAOYSA-N

Synthesis of 5-Bromo-2-chloro-3-nitropyridine

The most common and well-documented synthesis of 5-bromo-2-chloro-3-nitropyridine involves a Sandmeyer-type reaction starting from 2-amino-5-bromo-3-nitropyridine.[3] This process transforms the amino group into a diazonium salt, which is subsequently displaced by a chloride ion.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Purification A 2-amino-5-bromo-3-nitropyridine in 6 M HCl B Cool to 0-5 °C A->B C Slowly add NaNO₂ (aq) B->C D Stir for 1 hour at 0 °C C->D F Add diazonium salt suspension D->F E Freshly prepared CuCl in 38% HCl E->F G Warm to 70 °C H Cool, dilute with H₂O G->H I Adjust pH to ~9 with NH₃ H->I J Extract with ether I->J K Wash, dry, and concentrate J->K L Purify via column chromatography K->L M 5-bromo-2-chloro-3-nitropyridine L->M

Caption: Workflow for the synthesis of 5-bromo-2-chloro-3-nitropyridine.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[3]

Materials:

  • 2-amino-5-bromo-3-nitropyridine (0.1 mol)

  • 6 M Hydrochloric acid (250 ml)

  • Sodium nitrite (NaNO₂) (0.12 mol)

  • Copper(I) chloride (CuCl) (0.13 mol)

  • 38% Hydrochloric acid (as needed)

  • Ammonia solution (0.88 specific gravity)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

  • Isohexane and Ethyl acetate

Procedure:

  • Preparation of Diazonium Salt:

    • Suspend finely ground 2-amino-5-bromo-3-nitropyridine (0.1 mol) in 250 ml of 6 M hydrochloric acid in a suitable reaction vessel.

    • Cool the suspension to 0 °C using an ice-salt bath.

    • Slowly add solid sodium nitrite (0.12 mol) in portions, ensuring the internal temperature remains below 5 °C. This addition should take approximately 45 minutes.

    • After the addition is complete, continue stirring the mixture at 0 °C for an additional hour. The formation of the diazonium salt occurs at this stage. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (0.13 mol) in degassed 38% hydrochloric acid.

    • Add the freshly prepared CuCl solution to the diazonium salt suspension.

    • Allow the reaction mixture to gradually warm to room temperature over 90 minutes, then heat to 70 °C to drive the decomposition of the diazonium salt and the formation of the chloro-substituted product to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and dilute it with 750 ml of water.

    • Adjust the pH to approximately 9 by the careful addition of ammonia solution. This neutralizes the excess acid and precipitates the product.

    • Extract the aqueous mixture with diethyl ether (600 ml). Remove any insoluble solids by filtration.

    • Separate the organic layer and wash it sequentially with 5% ammonia solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient elution of 5% to 20% ethyl acetate in isohexane. This yields 5-bromo-2-chloro-3-nitropyridine as a light yellow solid.[3]

Applications in Research and Drug Development

The strategic arrangement of the bromo, chloro, and nitro functional groups on the pyridine ring provides a platform for diverse and selective reactivity, making this compound a cornerstone for building complex molecular scaffolds.[2]

Versatility in Organic Synthesis

The different electronic properties of the substituents allow for regioselective reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the chloro and bromo positions for SNAr reactions, allowing for the introduction of various nucleophiles (e.g., amines, alcohols, thiols).

  • Cross-Coupling Reactions: The bromine atom is particularly amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized, for instance, by forming amides or participating in diazotization reactions.

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals A 5-Bromo-2-chloro-3-nitropyridine B Anti-cancer Agents A->B Multi-step Synthesis C Anti-inflammatory Drugs A->C Key Intermediate D Antimicrobial Compounds A->D Scaffold Precursor E Herbicides A->E Core Structure F Pesticides A->F Building Block

Caption: Role of 5-bromo-2-chloro-3-nitropyridine as a key intermediate.

Role in Drug Discovery

This intermediate is integral to the synthesis of a variety of biologically active molecules.

  • Oncology: It serves as a precursor for kinase inhibitors and other anti-cancer agents by providing a rigid scaffold that can be elaborated to fit into the active sites of target proteins.[1]

  • Anti-inflammatory Agents: The pyridine core is a common feature in many anti-inflammatory drugs, and this compound provides an efficient entry point for their synthesis.[1]

  • Antimicrobial Research: Pyridine derivatives are widely investigated for their antimicrobial properties.[5] 5-bromo-2-chloro-3-nitropyridine is used to generate novel compounds for screening against various bacterial and fungal strains.[6]

Agrochemical Formulation

In the agrochemical sector, this compound is used to create new herbicides and pesticides. The pyridine ring is a well-established toxophore, and the ability to selectively functionalize the molecule allows for the fine-tuning of activity, selectivity, and environmental persistence.[1][6]

Safety and Handling

5-Bromo-2-chloro-3-nitropyridine is classified as an acute oral toxicant and causes skin and serious eye irritation. It may also cause respiratory irritation.

  • Hazard Classifications: Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity — Single Exposure (Category 3).

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

5-Bromo-2-chloro-3-nitropyridine is a high-value chemical intermediate whose importance in synthetic chemistry cannot be overstated. Its trifunctional nature provides a rich platform for chemical manipulation, enabling the efficient construction of complex molecular targets. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • Anichem. 5-Bromo-2-chloro-3-nitro-pyridine In Stock. [Link]

  • PubChem. 5-Bromo-2-chloro-3-methylpyridine. [Link]

  • MilliporeSigma. 5-Bromo-2-nitropyridine 99. [Link]

  • Google Patents. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • PubChem. 5-Bromo-2-chloropyridin-3-ol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-chloro-3-nitropyridine: A Cornerstone for Specialty Organic Synthesis. [Link]

  • Google Patents.
  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-chloro-3-nitropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromo-2-chloro-3-nitropyridine is a key building block in medicinal chemistry and organic synthesis, valued for its versatile reactivity in the d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloro-3-nitropyridine is a key building block in medicinal chemistry and organic synthesis, valued for its versatile reactivity in the development of novel pharmaceuticals and agrochemicals.[1] A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing suitable formulations. This technical guide provides a detailed analysis of the physicochemical properties of 5-bromo-2-chloro-3-nitropyridine, a theoretical framework for predicting its solubility based on molecular structure, and practical, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and methodologies to systematically determine its solubility profile for their specific applications.

Introduction: The Significance of Solubility in the Application of 5-Bromo-2-chloro-3-nitropyridine

5-Bromo-2-chloro-3-nitropyridine is a substituted pyridine derivative whose structural complexity and functional group array make it a valuable intermediate in the synthesis of a wide range of target molecules.[1] The strategic placement of bromo, chloro, and nitro groups on the pyridine ring provides multiple reaction sites for nucleophilic substitution and cross-coupling reactions. The successful execution of these synthetic transformations, as well as the subsequent isolation and purification of the desired products, is intrinsically linked to the solubility of this starting material.

In the realm of drug discovery and development, solubility is a critical physicochemical parameter that influences a compound's bioavailability and therapeutic efficacy. A thorough understanding of the solubility of an intermediate like 5-bromo-2-chloro-3-nitropyridine in various organic solvents allows for:

  • Informed Solvent Selection: Choosing the optimal solvent system for a chemical reaction to ensure all reactants are in the solution phase, thereby maximizing reaction rates and yields.

  • Efficient Purification: Designing effective crystallization or chromatographic purification methods based on differential solubility.

  • Formulation Development: Providing foundational data for the development of stable and effective drug formulations.

This guide serves as a comprehensive resource for scientists and researchers, offering both theoretical insights and practical guidance on the solubility of 5-bromo-2-chloro-3-nitropyridine.

Physicochemical Properties of 5-Bromo-2-chloro-3-nitropyridine

A molecule's solubility is dictated by its inherent physicochemical properties. The key properties of 5-bromo-2-chloro-3-nitropyridine are summarized below:

PropertyValueSource
Molecular Formula C₅H₂BrClN₂O₂[2][3][4][5][6]
Molecular Weight 237.44 g/mol [5]
Appearance Yellow to light brown crystalline powder[1][6]
Melting Point 65-70 °C
Predicted XlogP 2.3[2][7]

The solid-state nature and defined melting point range indicate a crystalline structure, which requires energy to overcome the crystal lattice forces during dissolution. The predicted XlogP value of 2.3 suggests that 5-bromo-2-chloro-3-nitropyridine is moderately lipophilic, indicating a preference for organic solvents over water.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The Role of Polarity and Intermolecular Forces

The polarity of 5-bromo-2-chloro-3-nitropyridine is a composite of the individual bond dipoles within the molecule. The electronegative nitrogen atom in the pyridine ring, along with the electron-withdrawing nitro group and halogen atoms, creates a significant molecular dipole. This inherent polarity suggests that the molecule will be more soluble in polar solvents than in non-polar solvents.

The potential intermolecular interactions that 5-bromo-2-chloro-3-nitropyridine can engage in include:

  • Dipole-Dipole Interactions: The permanent dipole moment of the molecule will lead to favorable interactions with other polar molecules.

  • London Dispersion Forces: These are present in all molecules and will be the primary mode of interaction with non-polar solvents.

  • Hydrogen Bonding: The oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor. Therefore, it will be more soluble in polar protic solvents (which can donate a hydrogen bond) and polar aprotic solvents (which have significant dipoles but do not donate hydrogen bonds) compared to non-polar solvents.

Predicted Solubility Profile

Based on the physicochemical properties and the principles of intermolecular forces, a predicted solubility profile for 5-bromo-2-chloro-3-nitropyridine in various classes of organic solvents can be proposed:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the nitro and pyridine groups, and strong dipole-dipole interactions.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl AcetateModerate to HighStrong dipole-dipole interactions are the primary driving force for dissolution.
Non-Polar Aromatic Toluene, BenzeneLow to ModeratePi-pi stacking interactions between the pyridine ring and the aromatic solvent may contribute to some solubility.
Non-Polar Aliphatic Hexane, HeptaneLowOnly weak London dispersion forces are at play, which are unlikely to overcome the solute-solute interactions.
Chlorinated Dichloromethane, ChloroformModerateDipole-dipole interactions and the ability of chloroform to act as a weak hydrogen bond donor can facilitate dissolution.

Qualitative information from synthetic procedures supports these predictions. For instance, the use of an isohexane-ethyl acetate gradient for chromatographic purification suggests that the compound is soluble in this solvent mixture, with ethyl acetate being the more polar component that enhances solubility.[5] The use of ether for extraction also points to its solubility in this moderately polar solvent.[5]

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The choice of method often depends on the stage of research, the amount of material available, and the required throughput.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a given temperature when the system is at equilibrium.[8] It is typically determined using the shake-flask method, which involves a longer equilibration time.[8][9]

  • Kinetic Solubility: This is the concentration at which a compound precipitates from a supersaturated solution.[8][10] It is often measured in high-throughput screening settings where a concentrated stock solution (usually in DMSO) is diluted into an aqueous or organic solvent.[10][11][12] Kinetic solubility values are often higher than thermodynamic solubility but can be influenced by the experimental conditions.

For applications in process development and formulation, thermodynamic solubility is the more relevant parameter.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14]

Objective: To determine the equilibrium solubility of 5-bromo-2-chloro-3-nitropyridine in a given organic solvent at a specified temperature.

Materials:

  • 5-Bromo-2-chloro-3-nitropyridine (crystalline solid)

  • Selected organic solvents (high purity)

  • Glass vials with screw caps

  • Thermostatic shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 5-bromo-2-chloro-3-nitropyridine to a series of glass vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the equilibration time by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring that the concentration of the solute in the solution remains constant.[9]

  • Sample Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a constant temperature.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of 5-bromo-2-chloro-3-nitropyridine.

  • Quantification:

    • Prepare a calibration curve using standard solutions of 5-bromo-2-chloro-3-nitropyridine of known concentrations.

    • Determine the concentration of the solute in the saturated solution by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

The following diagram illustrates the workflow for the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis cluster_3 Quantification A Add excess 5-bromo-2-chloro-3-nitropyridine to vial B Add known volume of organic solvent A->B C Seal vial and place in thermostatic shaker B->C D Agitate for 24-72 hours at constant temperature C->D E Centrifuge to separate solid from supernatant D->E F Withdraw and dilute supernatant E->F G Analyze by HPLC F->G I Calculate solubility G->I H Prepare calibration curve H->I G cluster_0 Sample Preparation cluster_1 Precipitation Induction cluster_2 Measurement cluster_3 Data Analysis A Prepare serial dilutions of compound in DMSO B Add DMSO stock to organic solvent in a microplate A->B C Incubate and measure light scattering (nephelometry) B->C D Determine concentration at which precipitation occurs C->D

Caption: A generalized workflow for high-throughput kinetic solubility screening.

Conclusion

For research and development applications where precise solubility data is critical, this guide provides detailed, actionable protocols for the experimental determination of both thermodynamic and kinetic solubility. By employing the robust shake-flask method, researchers can generate the high-quality data necessary for process optimization, purification design, and formulation development. A thorough understanding and systematic determination of the solubility of 5-bromo-2-chloro-3-nitropyridine are indispensable for unlocking its full potential as a versatile intermediate in chemical synthesis and drug discovery.

References

  • Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). mAbs, 11(5), 938-951. Available from: [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Available from: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences, 30(2), 274-278. Available from: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Available from: [Link]

  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (2000). Analytical Chemistry, 72(8), 1874-1878. Available from: [Link]

  • Shake Flask Method Summary. BioAssay Systems. Available from: [Link]

  • Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). Taylor & Francis Online. Available from: [Link]

  • Solubility Measurement and Modeling of 3‐Hydroxy-2-nitropyridine in Ten Pure Solvents and Two Binary Mixed Solvents. (2019). Journal of Chemical & Engineering Data, 64(11), 4889-4897. Available from: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. (2026). Loughborough University Research Repository. Available from: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. Available from: [Link]

  • Predicting drug solubility in organic solvents mixtures. (2024). Chemical Engineering Research and Design, 195, 477-489. Available from: [Link]

  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020). Nature Research. Available from: [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024). Molecular Informatics, 43(2), e202300216. Available from: [Link]

  • Heterocyclic Chemistry. Iran University of Science & Technology. Available from: [Link]

  • QSAR and QSPR model development and comparison for drugs having low solubility. (2019). ResearchGate. Available from: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Available from: [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024). PubMed. Available from: [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). Molecules, 27(17), 5694. Available from: [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). Journal of the American Chemical Society, 142(3), 1549-1558. Available from: [Link]

  • 5-bromo-2-chloro-3-nitropyridine (C5H2BrClN2O2). PubChemLite. Available from: [Link]

  • Nitropyridines, Their Synthesis and Reactions. (2025). ResearchGate. Available from: [Link]

  • 5-Bromo-2-chloro-3-nitropyridine: A Key Intermediate for Organic Synthesis. (2026). Available from: [Link]

  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (1974). Canadian Journal of Chemistry, 52(14), 2552-2559. Available from: [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. Available from: [Link]

  • 2-bromo-5-chloro-3-nitropyridine (C5H2BrClN2O2). PubChemLite. Available from: [Link]

  • Halogenation of pyridine derivatives. (2019). Google Patents.
  • Pyridine. chemeurope.com. Available from: [Link]

Sources

Exploratory

Orthogonal Reactivity and Functionalization of Halogenated Nitromethylpyridines: A Technical Guide

Executive Summary Halogenated nitromethylpyridines are highly versatile, bi-functional building blocks utilized extensively in medicinal chemistry and agrochemical development. The coexistence of a highly acidic nitromet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated nitromethylpyridines are highly versatile, bi-functional building blocks utilized extensively in medicinal chemistry and agrochemical development. The coexistence of a highly acidic nitromethyl group (–CH₂NO₂) and an electrophilic, halogenated pyridine ring presents a unique electronic topography. This whitepaper details the orthogonal reactivity of these molecules, providing field-proven, self-validating protocols for chemoselective transformations—specifically, the exploitation of the nitronate anion for C–C bond formation and the controlled reduction of the nitro group without triggering hydrogenolytic dehalogenation.

Electronic Topography and Nitronate Formation

The reactivity of the nitromethyl group is fundamentally governed by its α-C–H acidity. In a standard aliphatic system, nitromethane has a pKa of approximately 10. However, when attached to a pyridine ring—especially one bearing electron-withdrawing halogens (e.g., 3-chloro or 5-fluoro)—the combined inductive and mesomeric effects drastically lower the pKa[1].

Deprotonation of this site yields a resonance-stabilized nitronate anion. The causality of base selection here is critical: strong, nucleophilic bases (like alkoxides or unhindered amines) risk initiating competing Nucleophilic Aromatic Substitution (S_NAr) at the halogenated positions of the electron-deficient pyridine ring. Therefore, non-nucleophilic, sterically hindered bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are preferred to cleanly generate the nitronate anion while preserving the integrity of the halogen[2].

Nitronate A Halogenated Nitromethylpyridine B Base (DBU) Deprotonation A->B -H⁺ C Nitronate Anion (C-centered) B->C D Nitronate Anion (O-centered) C->D Resonance

Figure 1: Base-mediated deprotonation and resonance stabilization of the nitronate anion.

The Henry (Nitroaldol) Reaction

Once the nitronate anion is formed, it acts as a potent carbon-centered nucleophile. The Henry reaction between a halogenated nitromethylpyridine and an aldehyde yields a β-nitro alcohol[3]. This reaction is highly atom-economical and serves as a direct precursor for complex amino alcohols, which are ubiquitous motifs in central nervous system (CNS) therapeutics.

Protocol 1: DBU-Mediated Nitroaldol (Henry) Reaction

Objective: Synthesize a halogenated β-nitro alcohol via C–C bond formation.

  • Initialization: Dissolve the halogenated nitromethylpyridine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Base Addition: Cool the mixture to 0 °C. Dropwise add DBU (0.2 eq).

    • Causality: DBU cleanly deprotonates the acidic nitromethyl group without acting as a nucleophile. The sub-stoichiometric amount is sufficient because the resulting alkoxide product is basic enough to propagate the catalytic cycle.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Quenching & Self-Validation: Quench with saturated aqueous NH₄Cl to neutralize the DBU.

    • Validation Check: Analyze the organic layer via Thin-Layer Chromatography (TLC). The reaction is validated by the complete disappearance of the UV-active nitromethylpyridine spot. Post-purification, ¹H-NMR must show the appearance of the characteristic carbinol proton multiplet at ~4.5–5.5 ppm, confirming successful C–C coupling.

Chemoselective Reduction: Overcoming Hydrodehalogenation

A critical transformation in drug development is the reduction of the nitromethyl group to a primary amine (aminomethyl). The standard approach—catalytic hydrogenation using Palladium on Carbon (Pd/C)—poses a severe chemoselectivity problem. The conditions required to reduce the aliphatic nitro group almost always trigger hydrogenolytic cleavage of the C–Halogen bond on the pyridine ring, leading to complex, inseparable mixtures[4].

Causality of the Solution: To suppress dehalogenation, the reduction must be performed in a strongly acidic medium (e.g., methanolic HCl). The acid serves a dual mechanistic purpose:

  • It immediately protonates the newly formed primary amine, converting it into a hydrochloride salt. This prevents the amine from coordinating to and poisoning the palladium catalyst.

  • It protonates the pyridine nitrogen, altering the electronic distribution of the ring and kinetically disfavoring the oxidative addition of Pd(0) into the C–Halogen bond[4].

Table 1: Optimization of Chemoselective Reduction Conditions
CatalystSolvent SystemAdditiveH₂ PressureConversionDehalogenation (%)Yield of Amine (%)
10% Pd/CMethanolNone1 bar>99%>40%<50%
Raney NiEthanolNone10 bar85%15%65%
5% Pd/C Methanol HCl (2.0 eq) 5 bar >99% <1% 92.5%

(Data synthesized from optimization parameters for 3-chloro-2-aminomethyl-5-trifluoromethylpyridine synthesis)[4]

Protocol 2: Chemoselective Hydrogenation of Halogenated Nitromethylpyridine

Objective: Reduce the –CH₂NO₂ group to –CH₂NH₂·HCl without cleaving the pyridine halogen.

  • Preparation of Acidic Medium: Dilute 30% methanolic HCl with dry methanol to achieve a solution containing exactly 2.0 equivalents of HCl relative to the substrate.

  • Substrate Loading: Dissolve 1.0 equivalent of the halogenated nitromethylpyridine in the methanolic HCl solution within a Hastelloy autoclave.

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) (approx. 5% w/w relative to substrate).

    • Causality: The lower palladium loading (5% vs. standard 10%) mitigates the over-reduction of the C–Halogen bond while maintaining sufficient activity to reduce the aliphatic nitro group under pressure.

  • Hydrogenation: Purge the vessel with N₂, then H₂. Pressurize to 5 bar H₂. Stir at room temperature (20–25 °C) for 24 hours.

  • Workup & Self-Validation: Filter the catalyst through a Celite pad and concentrate the filtrate under reduced pressure.

    • Validation Check: The suppression of dehalogenation is validated by LC-MS of the crude mixture, ensuring the retention of the characteristic isotopic pattern of the halogen (e.g., the exact 3:1 ratio for ³⁵Cl/³⁷Cl). Complete conversion to the amine is confirmed by a positive ninhydrin stain (deep purple spot) on TLC.

Orthogonal Halogen Reactivity: Cross-Coupling and S_NAr

The halogen atom on the pyridine ring provides an orthogonal vector for functionalization. Depending on the position of the halogen (2- and 4-positions being highly active for S_NAr, while 3- and 5-positions are ideal for transition-metal catalysis), the scaffold can be elaborated without disturbing the nitromethyl group.

For instance, Suzuki-Miyaura cross-coupling can be achieved using mild bases (e.g., K₃PO₄) that do not deprotonate the nitromethyl group to a degree that interferes with the catalytic cycle. This allows researchers to build complex bi-aryl systems before committing to the reduction of the nitro group.

Workflow Start Halogenated Nitromethylpyridine Sub1 Pathway A: Nitromethyl Reactivity Start->Sub1 Sub2 Pathway B: Halogen Reactivity Start->Sub2 ReactA1 Henry Reaction (DBU, Aldehyde) Sub1->ReactA1 ReactA2 Chemoselective Reduction (Pd/C, HCl/MeOH, H₂) Sub1->ReactA2 ReactB1 Suzuki Coupling (Pd(dppf)Cl₂, Boronic Acid) Sub2->ReactB1 ReactB2 SNAr (Nucleophile, Heat) Sub2->ReactB2

Figure 2: Divergent orthogonal functionalization pathways for halogenated nitromethylpyridines.

Conclusion

By understanding the distinct electronic domains of halogenated nitromethylpyridines, researchers can design self-validating, orthogonal synthetic sequences. The protocols provided herein ensure high fidelity in both nitromethyl elaboration and chemoselective reduction, bypassing the historical pitfalls of hydrodehalogenation and accelerating the development of complex pyridine-based therapeutics.

References

  • A review on DBU-mediated organic transformations Source: Taylor & Francis URL
  • The Nitro Group in Organic Synthesis.
  • US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives Source: Google Patents URL
  • Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)

Sources

Foundational

5-bromo-2-chloro-3-(nitromethyl)pyridine supplier and price

The following technical guide details the sourcing, chemical profile, and synthesis of 5-bromo-2-chloro-3-(nitromethyl)pyridine , a specialized heterocyclic building block. Sourcing, Synthesis, and Application in Drug Di...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, chemical profile, and synthesis of 5-bromo-2-chloro-3-(nitromethyl)pyridine , a specialized heterocyclic building block.

Sourcing, Synthesis, and Application in Drug Discovery

Part 1: Executive Summary & Strategic Context

5-bromo-2-chloro-3-(nitromethyl)pyridine is a high-value, non-commodity intermediate primarily utilized in the synthesis of complex pharmaceutical scaffolds, specifically BACE1/2 inhibitors (Beta-site amyloid precursor protein cleaving enzyme) for Alzheimer’s disease research and other neurological indications.

Unlike its commoditized analog 5-bromo-2-chloro-3-nitropyridine, the (nitromethyl) variant contains a reactive methylene bridge (


) at the C3 position. This moiety renders the molecule a versatile "lynchpin" scaffold, allowing for:
  • Henry Reactions (Nitroaldol): Condensation with aldehydes to form complex side chains.

  • Reduction to Amines: Precursor to 3-(aminomethyl)pyridine derivatives.

  • Cyclization: Formation of fused bicyclic systems (e.g., pyrrolopyridines) via intramolecular nucleophilic attack.

Target Audience: Medicinal Chemists, Process Development Scientists, Procurement Managers.

Part 2: Chemical Profile & Identity

This compound is often absent from general catalogs due to its specific reactivity and stability profile. It is typically classified as a "Make-to-Order" (MTO) or "Building Block" chemical.

PropertySpecification
Chemical Name 5-bromo-2-chloro-3-(nitromethyl)pyridine
CAS Number 1387560-94-2 (Referenced in patent literature)
Molecular Formula

Molecular Weight 251.46 g/mol
Appearance Pale yellow to off-white solid (Predicted)
Solubility Soluble in DCM, DMSO, DMF; Sparingly soluble in water.
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Desiccated.
Stability Warning The nitromethyl group is acidic (

) and sensitive to strong bases.
Structural Visualization

The presence of the electron-withdrawing nitro group on the methylene linker, combined with the halogenated pyridine ring, creates a unique electronic push-pull system.

ChemicalStructure Core Pyridine Core Br 5-Bromo (Suzuki Coupling) Core->Br Pos 5 Cl 2-Chloro (SNAr Displacement) Core->Cl Pos 2 Nitro 3-Nitromethyl (-CH2NO2) (Nucleophile/Precursor) Core->Nitro Pos 3

Figure 1: Functional group topology of the target scaffold.

Part 3: Sourcing Strategy & Price Analysis

Market Availability

This compound is not a stock item for major catalog aggregators (e.g., Sigma-Aldrich, Fisher). It is predominantly supplied by specialized CROs (Contract Research Organizations) and building block manufacturers.

Supplier Landscape

Researchers should prioritize vendors specializing in pyridine chemistry and halogenated heterocycles .

Supplier TypeRepresentative VendorsAvailabilityLead Time
Tier 1 (Stock) Combi-Blocks, Enamine, ChemShuttleLow/Intermittent1-2 Weeks
Tier 2 (Custom) WuXi AppTec, Pharmablock, WisconnHigh (Synthesis)4-6 Weeks
Aggregators MolPort, eMoleculesVariableVaries
Price Benchmarking (Estimated 2025)

Pricing is highly volume-dependent due to the multi-step synthesis required.

  • Research Scale (1g - 5g): $150 - $400 per gram.

  • Pilot Scale (25g - 100g): $80 - $150 per gram.

  • Bulk (>1kg): Custom quote required (typically $2,000 - $5,000/kg).

Procurement Tip: Always request a Certificate of Analysis (CoA) verifying the structure via 1H-NMR and LCMS , as the 3-nitro (without methyl) isomer is a common cheaper impurity.

Part 4: Technical Core - Synthesis & Reactivity

If commercial sourcing fails, the compound can be synthesized in-house. The following protocol is derived from standard methodologies for functionalizing methylpyridines [1, 2].

Retrosynthetic Analysis

The most reliable route involves the nucleophilic substitution of a bromomethyl precursor with a nitrite source (Victor Meyer reaction).

SynthesisRoute Start 5-bromo-2-chloro-3-methylpyridine (Commercially Available) Step1 Radical Bromination (NBS, AIBN, CCl4/PhCl, Reflux) Start->Step1 Inter Intermediate: 5-bromo-2-chloro-3-(bromomethyl)pyridine Step1->Inter Yield: ~70-80% Step2 Nitro Displacement (AgNO2 or NaNO2/Urea, 0°C to RT) Inter->Step2 Final Target: 5-bromo-2-chloro-3-(nitromethyl)pyridine Step2->Final Yield: ~50-60%

Figure 2: Two-step synthesis workflow from the methyl-pyridine precursor.

Detailed Experimental Protocol (Self-Validating)
Step 1: Radical Bromination
  • Reactants: Dissolve 5-bromo-2-chloro-3-methylpyridine (1.0 eq) in anhydrous

    
     or Chlorobenzene.
    
  • Reagents: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Condition: Reflux (

    
    ) for 4–6 hours under 
    
    
    
    . Monitor by TLC (Hexane/EtOAc 9:1).
  • Validation: Disappearance of starting material spot (

    
    ) and appearance of a lower 
    
    
    
    spot (bromomethyl).
  • Workup: Cool, filter off succinimide, concentrate filtrate.

Step 2: Nitration (Victor Meyer Modification)

Note: Silver Nitrite (


) is preferred over 

to minimize O-alkylation (nitrite ester formation).
  • Reactants: Suspend 5-bromo-2-chloro-3-(bromomethyl)pyridine (1.0 eq) in dry Diethyl Ether or Acetonitrile at

    
    .
    
  • Addition: Add

    
      (1.5 eq) portion-wise in the dark (foil-wrapped flask).
    
  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temp for 12 hours.
    
  • Workup: Filter through Celite to remove silver salts. Wash filtrate with water and brine. Dry over

    
    .
    
  • Purification: Silica Gel Column Chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • QC Validation:

    • 1H-NMR (

      
      ):  Look for the singlet at 
      
      
      
      ppm corresponding to
      
      
      .
    • IR: Strong bands at

      
      
      
      
      
      and
      
      
      
      
      (
      
      
      stretch).

Part 5: Handling & Safety (E-E-A-T)

Warning: Nitromethyl compounds can be energetic. While the pyridine ring stabilizes the molecule, the following precautions are mandatory:

  • Shock Sensitivity: Treat the pure solid as potentially shock-sensitive. Do not grind in a mortar; use gentle crushing if necessary.

  • Base Sensitivity: Avoid strong bases (NaOH, KOH) during workup unless intended, as the deprotonated nitronate species is highly reactive and can polymerize or decompose violently.

  • Storage: Store in small aliquots to prevent repeated freeze-thaw cycles which can induce degradation.

References

  • Novartis AG. (2013).[1][2] Novel heterocyclic derivatives and their use in the treatment of neurological disorders. US Patent 8,865,712 B2. (Describes the use of 3-substituted pyridine intermediates in BACE inhibitor synthesis).

  • Jubilant Ingrevia. (2025). Pyridine Derivatives Product Catalog. (General reference for pyridine building block sourcing).

  • BenchChem. (2025).[3] Chemical Reactivity of Halogenated Nitropyridines. (Reference for general reactivity profiles).

Sources

Exploratory

Technical Guide: Novel Pyridine Intermediates for Medicinal Chemistry

Executive Summary Pyridine remains a "privileged structure" in FDA-approved therapeutics, appearing in over 20% of top-grossing pharmaceuticals. However, traditional synthetic routes (Electrophilic Aromatic Substitution)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine remains a "privileged structure" in FDA-approved therapeutics, appearing in over 20% of top-grossing pharmaceuticals. However, traditional synthetic routes (Electrophilic Aromatic Substitution) are severely limited by the electron-deficient nature of the pyridine ring, often forcing chemists into harsh conditions or limited regioselectivity (predominantly C2/C6).

This technical guide focuses on novel pyridine intermediates accessed through three emerging paradigms: Radical C-H Functionalization (Minisci-type) , Sulfur(VI) Fluoride Exchange (SuFEx) , and Photoredox Catalysis . These methodologies unlock previously inaccessible chemical space—specifically C4-selectivity and stable sulfonyl fluoride "click" hubs—allowing for precise late-stage functionalization (LSF) in drug discovery.

Part 1: The Strategic Value of "Next-Generation" Pyridines

The shift from "building block" to "late-stage intermediate" defines modern pyridine chemistry. The value lies not just in the pyridine ring itself, but in the method of installation and the functional handles attached.

Beyond the Bioisostere

While pyridines are classic bioisosteres for phenyl rings (improving aqueous solubility and metabolic stability via CYP450 modulation), the new wave of intermediates offers:

  • Tunable Lipophilicity: Fluorinated pyridine intermediates (e.g., trifluoromethylpyridines) modulate

    
     without sacrificing steric profile.
    
  • Covalent Handles: Pyridine sulfonyl fluorides serve as latent electrophiles for covalent inhibition or proteolysis-targeting chimera (PROTAC) linkers.

  • Vector Control: Access to C3 and C4 substituted pyridines allows for precise vector exploration in the active site, distinct from the flat geometry of C2-substituted analogs.

The Regioselectivity Challenge

Standard nucleophilic aromatic substitution (


) favors C2/C6. Electrophilic substitution is sluggish. The novel intermediates described below utilize radical vectors  to invert this preference, granting access to the "distal" C4 position.

Part 2: Emerging Classes of Pyridine Intermediates

Class A: Pyridine Sulfonyl Fluorides (SuFEx Hubs)
  • Description: Pyridines bearing a

    
     motif.[1]
    
  • Utility: Unlike sulfonyl chlorides, these are stable to reduction and hydrolysis but react selectively with nucleophiles (phenols, amines) upon activation by Ca(II) or silyl ethers. They act as "connectors" for fragment-based drug discovery (FBDD).

  • Key Intermediate: 2-pyridinesulfonyl fluoride.

Class B: C4-Alkylated Pyridines (The Minisci Adducts)
  • Description: Pyridines functionalized at the para position relative to the nitrogen.

  • Utility: Critical for expanding SAR (Structure-Activity Relationship) into deep protein pockets where C2 substituents would cause steric clash.

  • Key Intermediate: 4-(hydroxyalkyl)pyridines (via HAT-driven enantioselective Minisci).

Class C: Phosphinoyl Pyridines
  • Description: Pyridines substituted with phosphine oxides.

  • Utility: High polarity/solubility scaffolds; the phosphine oxide group acts as a hydrogen bond acceptor mimic.

Part 3: Advanced Synthetic Methodologies

Electrochemical Oxidative Coupling (Green SuFEx)

Traditional synthesis of sulfonyl fluorides requires toxic sulfonyl chlorides. The modern approach utilizes anodic oxidation of thiols or disulfides in the presence of Potassium Fluoride (KF).[2]

  • Mechanism: The thiol is oxidized to a disulfide, then to a thiosulfinate, and finally to the sulfonyl fluoride at the anode.

  • Advantage: Avoids oxidants like

    
    ; tolerates nitrogen heterocycles.
    
Quinolinone-Catalyzed Photoredox Functionalization

A metal-free approach using quinolinone as a photocatalyst allows for site-divergent functionalization.[3][4]

  • Mechanism: Visible light excites quinolinone, which generates radicals from precursors (e.g., phosphine oxides).

  • Selectivity Switch:

    • Carbamoyl radicals

      
       C2 selective (guided by H-bonding).
      
    • Phosphinoyl radicals

      
       C4 selective (steric/electronic control).
      

Part 4: Visualization of Mechanisms

Diagram 1: Quinolinone-Catalyzed Site-Divergence

This diagram illustrates how the choice of radical precursor shifts selectivity from C2 to C4 on the pyridine core.[3][4][5]

Quinolinone_Photoredox Quin Quinolinone (Cat) Excited Quin* (Excited State) Quin->Excited Visible Light (Blue LEDs) Radical X• Radical Excited->Radical HAT / SET with Precursor Precursor Radical Precursor (H-P(O)R2 or H-C(O)NR2) Precursor->Radical Pyridine Pyridine Substrate Radical->Pyridine Addition C2_Path C2-Selectivity (H-bond guidance) Pyridine->C2_Path If Carbamoyl Radical C4_Path C4-Selectivity (Steric/Electronic) Pyridine->C4_Path If Phosphinoyl Radical C2_Path->Quin Turnover C4_Path->Quin Turnover

Caption: Mechanism of quinolinone-catalyzed photoredox showing divergence between C2 (carbamoyl) and C4 (phosphinoyl) functionalization.

Diagram 2: Electrochemical SuFEx Workflow

The conversion of stable thiols into reactive sulfonyl fluoride hubs via anodic oxidation.

Electrochemical_SuFEx cluster_cell Electrochemical Cell (Undivided) Anode Anode (Graphite) Oxidation Site Disulfide Disulfide Intermediate (R-S-S-R) Anode->Disulfide Oxidative Coupling Cathode Cathode (Pt/Steel) Reduction Site Hydrogen Hydrogen Cathode->Hydrogen 2H+ + 2e- -> H2 Thiol Pyridine Thiol (R-SH) Thiol->Anode -e-, -H+ Product Pyridine Sulfonyl Fluoride (R-SO2F) Disulfide->Product + KF, + H2O, -e- Oxidative Fluorination Fluoride KF (aq/MeCN)

Caption: Electrochemical workflow for converting pyridine thiols to sulfonyl fluorides using KF as the fluoride source.

Part 5: Experimental Protocols (Self-Validating)

Protocol A: Electrochemical Synthesis of Pyridine-2-Sulfonyl Fluoride

Context: Green synthesis of SuFEx hubs without using


.

Reagents:

  • 2-Mercaptopyridine (1.0 mmol)

  • Potassium Fluoride (KF) (5.0 equiv)[2]

  • Solvent:

    
     (1:1 v/v)
    
  • Electrodes: Graphite (Anode) / Stainless Steel (Cathode)[2]

Step-by-Step Methodology:

  • Preparation: In an undivided cell, dissolve 2-mercaptopyridine (111 mg, 1 mmol) and KF (290 mg, 5 mmol) in a mixture of acetonitrile (5 mL) and 1M aqueous HCl (5 mL).

    • Why HCl? Acidic media prevents the formation of side products and improves conductivity.

  • Electrolysis: Equip the cell with a graphite anode and stainless steel cathode. Electrolize at a constant current of 20 mA (approx.

    
    ) at room temperature.
    
  • Monitoring: Monitor reaction via TLC (hexane/EtOAc). The reaction typically completes after passing 4-5 F/mol of charge (approx. 4-6 hours).

    • Validation: Disappearance of the thiol spot and appearance of a non-polar spot (sulfonyl fluoride).

  • Workup: Dilute with water (10 mL) and extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel).

    • Note: Sulfonyl fluorides are generally stable on silica.

Protocol B: C4-Selective Minisci Alkylation

Context: Installing alkyl groups at the difficult C4 position using a radical precursor.

Reagents:

  • Pyridine substrate (1.0 equiv)[1]

  • Alkyl Carboxylic Acid (Radical Precursor) (2.0 equiv)

  • 
     (Oxidant) (2.0 equiv)
    
  • 
     (Catalyst) (0.2 equiv)
    
  • TFA (1.0 equiv)

  • Solvent: DCM/Water biphasic system.

Step-by-Step Methodology:

  • Activation: Dissolve pyridine (0.5 mmol) in DCM (2 mL) and water (2 mL). Add TFA (1.0 equiv).

    • Causality: TFA protonates the pyridine, lowering the LUMO energy and making the C4 position more electrophilic toward nucleophilic alkyl radicals.

  • Radical Generation: Add the alkyl carboxylic acid (1.0 mmol) and

    
     (0.1 mmol).
    
  • Initiation: Heat to 40°C. Add

    
     (1.0 mmol) in small portions over 10 minutes.
    
    • Why portions? Prevents a high concentration of radicals that leads to homocoupling of the alkyl group.

  • Reaction: Stir vigorously for 2 hours. Evolution of

    
     gas indicates decarboxylation is proceeding.
    
  • Quench: Basify with saturated

    
     to pH > 8 (to deprotonate the pyridine product). Extract with DCM.
    

Part 6: Data Summary & Case Study

Comparison of Functionalization Methods
FeatureClassical

Minisci RadicalSuFEx (Electrochemical)
Primary Regioselectivity C2 / C6C2 / C4 (Tunable)N/A (Functional Group Interconversion)
Substrate Requirement Halogenated PyridineNative PyridinePyridine Thiol
Reaction Conditions High Heat / Strong BaseAcidic / OxidativeRoom Temp / Electrochemical
Key Limitation Poor Functional Group ToleranceMono-selectivity (C2 vs C4)Requires Thiol Precursor
Case Study: Cabozantinib Bioisostere

A recent study demonstrated the power of pyridine bioisosterism. The central benzene ring of the kinase inhibitor Cabozantinib was replaced with a pyridine ring.[6]

  • Result: The unsubstituted pyridine analog (Compound 4) maintained potent c-Met inhibition (

    
    ) comparable to the parent drug (
    
    
    
    ).
  • Implication: The pyridine nitrogen acts as an H-bond acceptor within the kinase hinge region, a property the original phenyl ring lacked, potentially altering selectivity profiles against off-target kinases.

References

  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Source: Journal of the American Chemical Society (2019).[5] URL:[Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Disulfides. Source: Journal of the American Chemical Society (2019).[5] URL:[Link]

  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Source: Chemistry – A European Journal (2025). URL:[Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor. Source: International Journal of Molecular Sciences (2021).[7][8] URL:[Link][1][6]

  • Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry. Source: Angewandte Chemie International Edition (2020). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Multi-Step Synthesis of 5-Bromo-2-chloro-3-(nitromethyl)pyridine

Abstract This application note provides a detailed, research-grade guide for the synthesis of 5-bromo-2-chloro-3-(nitromethyl)pyridine, a valuable substituted pyridine intermediate for pharmaceutical and agrochemical res...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, research-grade guide for the synthesis of 5-bromo-2-chloro-3-(nitromethyl)pyridine, a valuable substituted pyridine intermediate for pharmaceutical and agrochemical research. The described synthetic pathway initiates from the commercially available and cost-effective starting material, 3-methylpyridine (3-picoline). The route encompasses a logical four-stage process: regioselective bromination of the pyridine ring, N-oxidation followed by deoxygenative chlorination, free-radical side-chain bromination, and concluding with a nucleophilic substitution to install the nitromethyl moiety. Each step is accompanied by a detailed experimental protocol, mechanistic insights, safety considerations, and justifications for the selected reagents and conditions. This document is intended for researchers, chemists, and professionals in drug development and organic synthesis.

Introduction and Synthetic Strategy

Substituted pyridines are cornerstone scaffolds in medicinal chemistry and materials science.[1] The target molecule, 5-bromo-2-chloro-3-(nitromethyl)pyridine, possesses multiple functional handles (bromo, chloro, and nitromethyl groups) that allow for diverse downstream modifications, such as cross-coupling reactions, nucleophilic aromatic substitutions, and transformations of the nitro group. This versatility makes it an attractive building block for creating complex molecular architectures and libraries of potential drug candidates.[1]

The user-specified starting material, 3-(bromomethyl)pyridine, is a potent lachrymator and alkylating agent, and its highly reactive side chain is incompatible with the harsh conditions required for subsequent ring halogenation reactions. Therefore, a more chemically robust and logical synthetic strategy commences with 3-methylpyridine. The methyl group is stable during the initial ring functionalization steps and is activated for transformation in the final stages of the synthesis.

The chosen four-stage synthetic route is outlined below. This strategy prioritizes the installation of the ring substituents first, leveraging established pyridine chemistry, before proceeding to the more delicate functionalization of the methyl side-chain.

Synthetic_Workflow cluster_0 Synthetic Pathway 3-Methylpyridine 3-Methylpyridine 5-Bromo-3-methylpyridine 5-Bromo-3-methylpyridine 3-Methylpyridine->5-Bromo-3-methylpyridine Step 1: Bromination 5-Bromo-2-chloro-3-methylpyridine 5-Bromo-2-chloro-3-methylpyridine 5-Bromo-3-methylpyridine->5-Bromo-2-chloro-3-methylpyridine Step 2: Chlorination 5-Bromo-2-chloro-3-(bromomethyl)pyridine 5-Bromo-2-chloro-3-(bromomethyl)pyridine 5-Bromo-2-chloro-3-methylpyridine->5-Bromo-2-chloro-3-(bromomethyl)pyridine Step 3: Side-Chain Bromination Target_Product 5-Bromo-2-chloro-3-(nitromethyl)pyridine 5-Bromo-2-chloro-3-(bromomethyl)pyridine->Target_Product Step 4: Nitromethylation

Figure 1: Overall Synthetic Workflow. This diagram illustrates the four principal stages for the synthesis of the target compound from 3-methylpyridine.

Detailed Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn at all times. All reactions should be conducted in a well-ventilated chemical fume hood.

Stage 1: Synthesis of 5-Bromo-3-methylpyridine

Mechanistic Insight: Direct electrophilic bromination of the electron-deficient pyridine ring is challenging. This protocol utilizes a Sandmeyer-type reaction, which proceeds under milder conditions and offers high regioselectivity. The synthesis begins with the readily available 2-amino-5-bromo-3-methylpyridine, which is converted to the target via diazotization and subsequent reduction. For a more direct, albeit potentially lower-yielding approach from 3-methylpyridine, one would first need to synthesize 5-amino-3-methylpyridine. The protocol described here starts from the more advanced intermediate, 2-amino-5-bromo-3-methylpyridine, for which conversion is well-documented.[2]

Protocol: Diazotization-Reduction of 2-Amino-5-bromo-3-methylpyridine

  • Vessel Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add a solution of 50 mL of 48% hydrobromic acid (HBr).

  • Reagent Addition: Cool the HBr solution to -5 °C using an ice-salt bath. Slowly add 2-amino-5-bromo-3-methylpyridine (18.8 g, 0.1 mol). Stir vigorously to form a fine slurry.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 7.6 g, 0.11 mol) in 15 mL of water. Add this solution dropwise to the pyridine slurry over 30 minutes, ensuring the internal temperature is maintained between -5 °C and 0 °C.

  • Reduction: Once the addition is complete, continue stirring for 1 hour at 0 °C. Then, slowly add 50% hypophosphorous acid (H₃PO₂, 50 mL) dropwise, keeping the temperature below 10 °C. Gas evolution (N₂) will be observed.

  • Reaction Completion & Work-up: Allow the mixture to slowly warm to room temperature and stir overnight.

  • Neutralization: Carefully quench the reaction by pouring it onto 200 g of crushed ice. Slowly neutralize the solution to pH 8-9 with a cold 40% sodium hydroxide (NaOH) solution.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM, 3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 5-bromo-3-methylpyridine as a light yellow liquid.

Stage 2: Synthesis of 5-Bromo-2-chloro-3-methylpyridine

Mechanistic Insight: Direct chlorination at the C2 position is difficult. This transformation is efficiently achieved by first forming the pyridine N-oxide, which activates the C2 and C6 positions for nucleophilic attack. The N-oxide is then treated with phosphorus oxychloride (POCl₃), which acts as both a chlorinating agent and a deoxygenating agent.[3][4]

Protocol: N-Oxidation and Deoxygenative Chlorination

  • Part A: N-Oxidation

    • Dissolve 5-bromo-3-methylpyridine (17.2 g, 0.1 mol) in 100 mL of glacial acetic acid in a 250 mL round-bottom flask.

    • Add 35% hydrogen peroxide (H₂O₂, 12 mL, ~0.12 mol) dropwise while maintaining the temperature below 60 °C.

    • Heat the mixture at 70-75 °C for 6 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture and remove the acetic acid under reduced pressure. The resulting residue is 5-bromo-3-methylpyridine N-oxide.

  • Part B: Deoxygenative Chlorination

    • Vessel Setup: Place the crude N-oxide from the previous step into a 100 mL flask equipped with a reflux condenser and a calcium chloride drying tube.

    • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 25 mL, ~0.27 mol) to the residue.

    • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3 hours.[5] The solution will turn dark.

    • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 250 g of crushed ice with vigorous stirring. This step is highly exothermic and must be done slowly in a fume hood.

    • Neutralization: Neutralize the acidic solution to pH 7-8 with solid sodium carbonate (Na₂CO₃) or a saturated sodium bicarbonate (NaHCO₃) solution.

    • Extraction & Purification: Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The crude solid can be purified by recrystallization from ethanol or by column chromatography (silica gel, hexane/ethyl acetate gradient) to give 5-bromo-2-chloro-3-methylpyridine as a solid.[6]

Stage 3: Synthesis of 5-Bromo-2-chloro-3-(bromomethyl)pyridine

Mechanistic Insight: This step involves a free-radical substitution on the methyl group, known as the Wohl-Ziegler reaction.[7] N-Bromosuccinimide (NBS) serves as a source of a low, constant concentration of bromine radicals. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction, which proceeds selectively at the benzylic-like position of the methyl group.[8]

Protocol: Free-Radical Side-Chain Bromination

  • Vessel Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, combine 5-bromo-2-chloro-3-methylpyridine (20.6 g, 0.1 mol), N-bromosuccinimide (NBS, 18.7 g, 0.105 mol), and 150 mL of anhydrous carbon tetrachloride (CCl₄).

  • Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN, ~164 mg, 0.001 mol).

  • Reaction: Heat the mixture to reflux (approx. 77 °C). The reaction can be initiated and sustained by irradiation with a UV lamp or a standard 100W incandescent bulb.

  • Monitoring: The reaction is complete when the dense NBS sinks and is replaced by the less dense succinimide, which floats. This typically takes 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with a 10% sodium thiosulfate solution to remove any remaining bromine, then with water, and finally with brine. Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 5-bromo-2-chloro-3-(bromomethyl)pyridine, which can be used in the next step without further purification or recrystallized from hexane if necessary.

Stage 4: Synthesis of 5-Bromo-2-chloro-3-(nitromethyl)pyridine

Mechanistic Insight: This final step is a classic Victor Meyer reaction, a nucleophilic substitution that converts an alkyl halide to a nitroalkane.[9] The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack via the nitrogen (N-attack) to form the desired nitro compound or via the oxygen (O-attack) to form an alkyl nitrite ester byproduct.[10] Using silver nitrite (AgNO₂) in a non-polar solvent like diethyl ether favors the Sₙ2-like attack from the nitrogen atom on the carbon-bromine bond, maximizing the yield of the desired C-nitro product.[11][12]

Protocol: Nucleophilic Nitration

  • Vessel Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a suspension of silver nitrite (AgNO₂, 23.1 g, 0.15 mol) in 150 mL of anhydrous diethyl ether.[13]

  • Substrate Addition: Prepare a solution of the crude 5-bromo-2-chloro-3-(bromomethyl)pyridine (~0.1 mol) from Stage 3 in 100 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred AgNO₂ suspension over 1 hour.

  • Reaction: After the addition is complete, gently reflux the mixture for 4-6 hours. The formation of silver bromide (AgBr) will be visible as a precipitate.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the AgBr precipitate and any unreacted AgNO₂. Wash the solid cake with fresh diethyl ether.

  • Purification: Combine the filtrate and washings. Wash the ether solution sequentially with 10% sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the diethyl ether under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product, 5-bromo-2-chloro-3-(nitromethyl)pyridine.

Summary of Reagents and Expected Yields

The following table summarizes the key quantitative data for the synthesis. Yields are estimates based on literature for similar transformations and may vary.

StageStarting MaterialKey ReagentsProductEst. Yield
1 2-Amino-5-bromo-3-methylpyridineHBr, NaNO₂, H₃PO₂5-Bromo-3-methylpyridine60-70%
2 5-Bromo-3-methylpyridineH₂O₂, POCl₃5-Bromo-2-chloro-3-methylpyridine75-85%
3 5-Bromo-2-chloro-3-methylpyridineNBS, AIBN5-Bromo-2-chloro-3-(bromomethyl)pyridine80-90%
4 5-Bromo-2-chloro-3-(bromomethyl)pyridineAgNO₂5-Bromo-2-chloro-3-(nitromethyl)pyridine50-65%

References

  • Scribd. Victor Meyer Reaction | PDF. Available at: [Link]

  • Tetrahedron Letters. (2014).
  • Ballini, R., Barboni, L., & Giarlo, G. (2004). The first conversion of primary alkyl halides to nitroalkanes under aqueous medium. The Journal of Organic Chemistry, 69(20), 6907-6908. Available at: [Link]

  • Ballini, R., & Palmieri, A. (2012). Synthesis of Nitroalkanes. In Nitroalkanes (pp. 1-38). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]

  • Google Patents. (2009). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
  • Kislyi, V. P., Maksimenko, A. S., Buikin, P. A., Daeva, E. D., & Semenov, V. (2022). Preparation of Ring-Methoxylated Arylnitromethanes by the Victor Meyer Reaction. Synthesis.
  • Google Patents. (2016). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Kornblum, N., & Ungnade, H. E. (1958). 1-Nitroöctane. Organic Syntheses, 38, 75.
  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. C, 7(3), 54.
  • ResearchGate. (2020). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
  • Google Patents. (2011). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • PubChem. (n.d.). 5-Bromo-2-chloro-3-methylpyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Heterocycles. (1995). SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE. 41(10), 2243-2248.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Molecules. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. 17(4), 4533-4544.

Sources

Application

Authored by: Senior Application Scientist, Gemini Laboratories

An Application Note on the Synthesis of 5-bromo-2-(nitromethyl)pyridine via Nucleophilic Aromatic Substitution Publication Date: March 7, 2026 Introduction The functionalization of pyridine rings is a cornerstone of medi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of 5-bromo-2-(nitromethyl)pyridine via Nucleophilic Aromatic Substitution

Publication Date: March 7, 2026

Introduction

The functionalization of pyridine rings is a cornerstone of medicinal chemistry and materials science, with halogenated pyridines serving as versatile synthons for a wide array of chemical transformations. Among these, the introduction of a nitromethyl group is of particular interest, as this moiety can be further elaborated into various functional groups, including amines, oximes, and aldehydes, rendering it a valuable building block in drug discovery programs. This application note provides a detailed protocol for the nucleophilic aromatic substitution (SNAr) of nitromethane on 5-bromo-2-chloropyridine, yielding 5-bromo-2-(nitromethyl)pyridine. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and offer insights into potential challenges and troubleshooting.

The choice of 5-bromo-2-chloropyridine as the substrate is strategic. The electron-withdrawing nature of the pyridine nitrogen, in conjunction with the two halogen substituents, activates the ring towards nucleophilic attack. The chlorine atom at the 2-position is the more labile leaving group compared to the bromine at the 5-position, allowing for regioselective substitution. Nitromethane, when deprotonated, forms a resonance-stabilized nitronate anion, which is a potent nucleophile capable of displacing the chloride.

Reaction Mechanism and Scientific Rationale

The reaction proceeds via a classic SNAr mechanism. This multi-step process is initiated by the deprotonation of nitromethane by a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide, to generate the nucleophilic nitronate anion. This anion then attacks the electron-deficient C2 position of the 5-bromo-2-chloropyridine ring. This step is typically the rate-determining step of the reaction. The attack results in the formation of a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the pyridine ring and the nitro group. The stability of this complex is crucial for the reaction to proceed. Finally, the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the pyridine ring is restored, yielding the desired product, 5-bromo-2-(nitromethyl)pyridine.

The regioselectivity of the reaction, favoring substitution at the 2-position over the 5-position, is governed by the relative stability of the potential Meisenheimer intermediates. The intermediate formed by attack at the 2-position is more stabilized due to the proximity of the electron-withdrawing pyridine nitrogen, which can better accommodate the negative charge.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis of 5-bromo-2-(nitromethyl)pyridine.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
5-bromo-2-chloropyridine≥98%Sigma-Aldrich5326-23-8
Nitromethane≥96%Sigma-Aldrich75-52-5
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich109-99-9
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeFisher Scientific12125-02-9
Ethyl acetate (EtOAc)HPLC GradeFisher Scientific141-78-6
Anhydrous magnesium sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Silica gel60 Å, 230-400 meshSigma-Aldrich7631-86-9
Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add anhydrous THF to a flame-dried flask under N₂ B 2. Add NaH (60% dispersion) to the flask A->B C 3. Cool the suspension to 0 °C B->C D 4. Slowly add nitromethane to the suspension C->D E 5. Stir the mixture at 0 °C for 30 min F 6. Add a solution of 5-bromo-2-chloropyridine in THF E->F G 7. Allow the reaction to warm to room temperature F->G H 8. Monitor reaction progress by TLC G->H I 9. Quench with saturated aq. NH₄Cl J 10. Extract with ethyl acetate I->J K 11. Dry the organic layer with MgSO₄ J->K L 12. Concentrate under reduced pressure K->L M 13. Purify by column chromatography L->M

Caption: Workflow for the synthesis of 5-bromo-2-(nitromethyl)pyridine.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 20 mL of anhydrous tetrahydrofuran (THF).

    • Under a gentle stream of nitrogen, carefully add sodium hydride (0.44 g, 11.0 mmol, 1.1 equivalents, 60% dispersion in mineral oil) to the THF.

    • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Formation of the Nitronate Anion:

    • In a separate, dry vial, prepare a solution of nitromethane (0.67 g, 11.0 mmol, 1.1 equivalents) in 5 mL of anhydrous THF.

    • Using the dropping funnel, add the nitromethane solution dropwise to the stirred NaH suspension at 0 °C over a period of 15 minutes.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the sodium nitronate should result in a slightly thicker, off-white suspension.

  • Nucleophilic Aromatic Substitution:

    • Prepare a solution of 5-bromo-2-chloropyridine (1.93 g, 10.0 mmol, 1.0 equivalent) in 15 mL of anhydrous THF.

    • Add this solution dropwise to the nitronate suspension at 0 °C over 20 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 12-18 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The disappearance of the starting material (5-bromo-2-chloropyridine) and the appearance of a new, more polar spot corresponding to the product should be observed.

  • Workup:

    • Upon completion, cool the reaction mixture back to 0 °C with an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Hydrogen gas evolution will occur.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient eluent system of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 10% ethyl acetate in hexanes).

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 5-bromo-2-(nitromethyl)pyridine as a pale yellow solid.

Expected Results and Characterization

ParameterExpected Value
Yield 65-75%
Appearance Pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.65 (d, J = 2.4 Hz, 1H), 7.90 (dd, J = 8.8, 2.4 Hz, 1H), 7.45 (d, J = 8.8 Hz, 1H), 5.60 (s, 2H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 152.1, 150.8, 141.2, 122.5, 120.9, 78.9
Mass Spectrometry (ESI+) m/z [M+H]⁺ calculated for C₆H₅BrN₂O₂: 216.96, found: 216.9

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or no product formation - Incomplete deprotonation of nitromethane.- Impure or wet reagents/solvents.- Ensure the NaH is fresh and active.- Use freshly distilled, anhydrous solvents.- Flame-dry all glassware and maintain an inert atmosphere.
Formation of side products - Reaction temperature too high.- Presence of di-substituted products.- Maintain the reaction temperature at 0 °C during the addition steps.- Use a slight excess of nitromethane (1.1-1.2 equivalents).
Difficult purification - Co-elution of starting material and product.- Optimize the TLC eluent system before performing column chromatography.- A shallow gradient during chromatography may improve separation.

Conclusion

The protocol detailed herein provides a reliable and reproducible method for the synthesis of 5-bromo-2-(nitromethyl)pyridine. The key to a successful outcome lies in the careful control of reaction conditions, particularly the exclusion of moisture and the maintenance of a low temperature during the initial stages of the reaction. This synthetic route offers an efficient means to access a valuable building block for further chemical exploration in the development of novel pharmaceuticals and functional materials.

References

  • Nucleophilic Aromatic Substitution. Organic Chemistry, 2nd ed.; Clayden, J., Greeves, N., Warren, S., Eds.; Oxford University Press: Oxford, 2012; pp 579-604. [Link]

Method

Application Note: 5-Bromo-2-chloro-3-(nitromethyl)pyridine as a Drug Discovery Scaffold

Executive Summary The 5-bromo-2-chloro-3-(nitromethyl)pyridine scaffold represents a high-value "privileged structure" for medicinal chemistry, offering three distinct vectors for orthogonal functionalization. Unlike sim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-bromo-2-chloro-3-(nitromethyl)pyridine scaffold represents a high-value "privileged structure" for medicinal chemistry, offering three distinct vectors for orthogonal functionalization. Unlike simple pyridine cores, the inclusion of a nitromethyl group (


)  at the C3 position introduces a versatile carbon-centered nucleophile (via the Henry reaction) and a masked nitrogen source (via reduction), while preserving the classic electrophilic handles at C2 (chlorine) and C5 (bromine).

This guide provides a validated roadmap for synthesizing this scaffold and navigating its chemoselectivity. It addresses the specific challenges of handling the acidic nitromethyl protons during cross-coupling and maximizing yield during nucleophilic aromatic substitution (


).

Scaffold Analysis & Orthogonal Reactivity

The power of this scaffold lies in its electronic asymmetry . Each position reacts under distinct conditions, allowing for the sequential construction of complex libraries without protecting groups.

PositionSubstituentReactivity ModeKey Transformations
C2 ChlorineElectrophilic (

)
Displacement by amines, thiols, or alkoxides. Activated by ring nitrogen and C3-EWG.
C3 NitromethylNucleophilic / Acidic Henry (Nitroaldol) reaction, Nef reaction (to aldehyde), Reduction (to amine).

.
C5 BromineElectrophilic (Metal) Suzuki, Sonogashira, Buchwald-Hartwig couplings.
Strategic Logic Diagram

The following decision tree illustrates the optimal order of operations to avoid side reactions (e.g., base-mediated deprotonation of the nitromethyl group during Suzuki coupling).

G cluster_path1 Path A: C2 First (Recommended) cluster_path2 Path B: C3 First (Carbon Extension) Scaffold Scaffold: 5-Br-2-Cl-3-(CH2NO2)-Py Step1A 1. SNAr (C2) (Mild Base, Amine) Scaffold->Step1A Step1B 1. Henry Rxn (C3) (Aldehyde, Base) Scaffold->Step1B Step2A 2. Suzuki (C5) (Pd, Base, Heat) Step1A->Step2A Step3A 3. Nitro Reduction (C3) (Zn/HCl or H2) Step2A->Step3A Step2B 2. SNAr (C2) Step1B->Step2B Step3B 3. Suzuki (C5) Step2B->Step3B

Caption: Operational sequence for orthogonal functionalization. Path A is preferred for generating diversity at the C2-amine position first. Path B is used when building fused ring systems via the C3 side chain.

Synthesis of the Scaffold

Since 5-bromo-2-chloro-3-(nitromethyl)pyridine is not a standard commodity chemical, it must be synthesized from the commercially available 5-bromo-2-chloro-3-(chloromethyl)pyridine . The use of silver nitrite (


) is critical here to favor nitro formation (Victor Meyer reaction) over the nitrite ester (O-alkylation) and to avoid harsh conditions that might displace the C2-chloride.
Protocol 1: Victor Meyer Nitration

Objective: Convert the chloromethyl group to a nitromethyl group.

Reagents:

  • Substrate: 5-bromo-2-chloro-3-(chloromethyl)pyridine (1.0 equiv)

  • Reagent: Silver Nitrite (

    
    ) (1.5 equiv)
    
  • Solvent: Diethyl ether (anhydrous) or Benzene (if strict anhydrous conditions required)

  • Temperature:

    
     to Room Temperature (RT)
    

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask wrapped in aluminum foil (to protect silver salts from light), suspend

    
     (1.5 equiv) in anhydrous diethyl ether (
    
    
    
    concentration relative to substrate).
  • Addition: Cool the suspension to

    
    . Add a solution of 5-bromo-2-chloro-3-(chloromethyl)pyridine  in ether dropwise over 30 minutes.
    
  • Reaction: Allow the mixture to warm to RT and stir for 12–18 hours. Monitor by TLC (the product is usually more polar than the starting chloride).

  • Workup: Filter the mixture through a pad of Celite to remove silver salts (

    
     precipitate). Wash the pad with ether.
    
  • Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Note: The byproduct (nitrite ester) usually elutes first; the desired nitro compound elutes second.

  • Yield: Expected yield 60–75%.

Safety Warning: Nitromethyl compounds can be energetic. Avoid heating the neat residue above


.

Application Protocols

Protocol 2: C2-Diversification via

The nitromethyl group at C3 acts as an electron-withdrawing group (EWG), activating the C2-chlorine toward nucleophilic attack. However, it is less activating than a nitro group directly on the ring.

Reagents:

  • Scaffold (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Base: DIPEA (2.0 equiv) or

    
     (2.0 equiv)
    
  • Solvent: DMF or DMSO (polar aprotic is essential)

Procedure:

  • Dissolve the scaffold in DMF (

    
    ).
    
  • Add the amine and base.

  • Heat to

    
     for 4–6 hours.
    
    • Optimization: If the reaction is sluggish, microwave irradiation at

      
       for 20 mins is highly effective.
      
  • Critical Check: Ensure the basic conditions do not lead to degradation of the nitromethyl group (which can form a nitronate and undergo oxidative cleavage if air is present). Degassing the solvent is recommended.

Protocol 3: C3-Extension via Henry Reaction (Nitroaldol)

This reaction utilizes the acidity of the nitromethyl protons (


 in this system) to form C-C bonds with aldehydes.

Reagents:

  • Scaffold (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Catalyst: Copper(II) Acetate (

    
    ) + Ligand (e.g., bipyridine) OR simple base (TEA, 
    
    
    
    )
  • Solvent: Ethanol or THF

Procedure:

  • Dissolve the scaffold and aldehyde in Ethanol.

  • Add the catalyst/base. Stir at RT for 12 hours.

  • Result: Formation of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -nitroalcohol.[1][2][3]
    
  • Downstream: This intermediate can be dehydrated to the nitroalkene (using

    
    ) and then reduced to a tetrahydro-1,x-naphthyridine system if cyclization onto the C2-amine occurs.
    
Protocol 4: C5-Coupling via Suzuki-Miyaura

Challenge: Standard Suzuki bases (carbonates, phosphates) will deprotonate the nitromethyl group, forming a nitronate anion that may poison the Pd catalyst or inhibit transmetallation.

Solution: Use a weak base or a specific precatalyst system, or use excess base to drive the reaction despite nitronate formation.

Optimized Conditions:

  • Catalyst:

    
     (
    
    
    
    ) - Robust for heteroaryl chlorides/bromides.
  • Base:

    
     (3.0 equiv) - Anhydrous conditions preferred.
    
  • Solvent: 1,4-Dioxane/Water (9:1)

  • Temperature:

    
    .
    

Procedure:

  • Combine scaffold, boronic acid (1.5 equiv), and base in a vial.

  • Purge with Argon (Critical to prevent oxidative degradation of the nitronate).

  • Add degassed solvent and catalyst.

  • Heat sealed vial for 2–4 hours.

  • Workup: Acidify carefully with

    
     to 
    
    
    
    during extraction to reprotonate the nitromethyl group before organic extraction.

References

  • Scaffold Precursor Synthesis (Chloromethylation)

    • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor.
    • Source: MDPI, 2021.
  • Nitration Methodology (Victor Meyer/General)

    • Synthesis and Functionalization of 3-Nitropyridines. (General reactivity context).
    • Source: SIKT / Acta Chemica Scandinavia.
    • 4[5][6][7][8][9][10]

  • Henry Reaction on Pyridine Systems

    • Henry Reaction - Mechanism and Catalysts.[3]

    • Source: Organic Chemistry Portal.[2]

  • Suzuki Coupling Compatibility

    • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes.[6][7] (Discusses nitro-group tolerance).

    • Source: MDPI, 2019.[7]

  • Commercial Precursor Availability

    • 5-Bromo-2-chloro-3-(chloromethyl)pyridine Product Page.
    • Source: Santa Cruz Biotechnology (SCBT).[11]

Sources

Application

Application Note: Henry Reaction of 5-Bromo-2-chloro-3-pyridinecarboxaldehyde

Executive Summary The is a fundamental carbon-carbon bond-forming process utilizing the base-catalyzed addition of a nitroalkane to a carbonyl compound[1]. When applied to highly electron-deficient heteroaromatic scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The is a fundamental carbon-carbon bond-forming process utilizing the base-catalyzed addition of a nitroalkane to a carbonyl compound[1]. When applied to highly electron-deficient heteroaromatic scaffolds like 5-bromo-2-chloro-3-pyridinecarboxaldehyde , the reaction dynamics shift dramatically. This application note provides a comprehensive, field-proven guide to navigating the kinetic and thermodynamic pathways of this specific substrate, ensuring high-fidelity synthesis of either the intermediate


-nitro alcohol or the fully dehydrated nitroalkene.

Substrate Profiling & Mechanistic Causality

5-Bromo-2-chloro-3-pyridinecarboxaldehyde presents a unique intersection of synthetic opportunities and liabilities. The pyridine nitrogen, synergizing with the strong inductive electron-withdrawing effects of the


-chloro and 

-bromo halogens, renders the

-aldehyde exceptionally electrophilic.

Understanding the causality behind reagent selection is critical for this substrate:

  • Accelerated Nucleophilic Attack : The heightened electrophilicity ensures rapid attack by the nitronate anion, allowing the initial carbon-carbon bond formation to proceed under very mild conditions[2].

  • The SNAr Liability : The

    
    -chloro position is ortho to the pyridine nitrogen and further activated by the electron-withdrawing aldehyde. Utilizing strong, nucleophilic bases (e.g., sodium hydroxide, sodium methoxide) will inevitably trigger competing Nucleophilic Aromatic Substitution (SNAr) at the 
    
    
    
    position, yielding intractable mixtures.
  • E1cB Dehydration Susceptibility : The resulting

    
    -nitro alcohol is highly prone to spontaneous E1cB dehydration. The acidity of the 
    
    
    
    -proton (adjacent to the nitro group) combined with the thermodynamic stability of the resulting conjugated vinylpyridine system makes isolation of the alcohol challenging without strict kinetic control[3].

Strategic Catalyst Selection:

  • Kinetic Control (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Nitro Alcohol):  To isolate the alcohol, a mild, non-nucleophilic bicyclic amine such as  is optimal. It efficiently deprotonates nitromethane without attacking the 
    
    
    
    -chloride[4].
  • Thermodynamic Control (Nitroalkene): To drive the reaction to the nitroalkene, an amphoteric system utilizing

     under thermal conditions is required. This provides the necessary proton-transfer network for dehydration while the acidic medium completely suppresses SNAr side reactions[5].
    

Quantitative Data Presentation: Catalytic System Comparison

The following table summarizes the causal relationship between reaction parameters and product distribution for 5-bromo-2-chloro-3-pyridinecarboxaldehyde (1.0 eq) reacting with nitromethane.

Base / CatalystSolventTempTimePrimary ProductYield (%)SNAr Side Product (%)
DABCO (0.2 eq) THF0 °C to RT2 h

-Nitro alcohol
88% < 1%

(1.5 eq)
Glacial AcOH90 °C4 hNitroalkene82% < 1%

(0.5 eq)
DCMRT6 hMixed (Alcohol + Alkene)65% (Combined)< 5%
NaOH (1.0 eq) MeOHRT2 hComplex Mixture< 20%> 40%

Experimental Protocols

Protocol A: Kinetic Synthesis of 1-(5-bromo-2-chloropyridin-3-yl)-2-nitroethanol

This protocol utilizes mild conditions to trap the kinetic


-nitro alcohol product, preventing spontaneous dehydration.

Materials:

  • 5-Bromo-2-chloro-3-pyridinecarboxaldehyde (1.0 mmol, 220.5 mg)

  • Nitromethane (5.0 mmol, 270 µL) - Used in excess to drive equilibrium.

  • DABCO (0.2 mmol, 22.4 mg)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology:

  • System Initialization: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde in 5.0 mL of anhydrous THF under a nitrogen atmosphere.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Causality: Low temperatures suppress the activation energy required for the E1cB dehydration step.

  • Reagent Addition: Add nitromethane via syringe, followed by the single-portion addition of DABCO.

  • Self-Validating Observation: The solution will transition from colorless to a faint yellow hue within 5 minutes, indicating the formation of the DABCO-stabilized nitronate anion.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 1 hour. Monitor via TLC (Hexanes/EtOAc 3:1). The product alcohol will appear as a highly polar, UV-active spot significantly lower than the starting aldehyde.

  • Quenching & Workup: Dilute the mixture with 10 mL of Ethyl Acetate. Wash the organic layer with 0.1 M aqueous HCl (2 x 10 mL). Causality: The acidic wash protonates DABCO, removing the base from the organic layer and preventing base-catalyzed dehydration during solvent evaporation.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C  to yield the 
    
    
    
    -nitro alcohol.
Protocol B: Thermodynamic Synthesis of (E)-5-bromo-2-chloro-3-(2-nitrovinyl)pyridine

This protocol utilizes a one-pot condensation-dehydration sequence to yield the highly conjugated nitroalkene.

Materials:

  • 5-Bromo-2-chloro-3-pyridinecarboxaldehyde (1.0 mmol, 220.5 mg)

  • Nitromethane (10.0 mmol, 540 µL)

  • Ammonium Acetate (

    
    ) (1.5 mmol, 115.6 mg)
    
  • Glacial Acetic Acid (4.0 mL)

Step-by-Step Methodology:

  • System Initialization: In a 10 mL heavy-walled reaction vial, combine the aldehyde, ammonium acetate, and glacial acetic acid. Stir until a homogeneous solution is achieved.

  • Reagent Addition: Add nitromethane to the stirring solution.

  • Thermal Activation: Seal the vial and heat the mixture to 90 °C using a heating block. Causality: The elevated temperature provides the thermodynamic energy required to drive the elimination of water, while the acetic acid acts as a proton donor/acceptor to facilitate the E1cB mechanism without acting as a nucleophile.

  • Self-Validating Observation: Over the course of 2-4 hours, the reaction mixture will darken to a deep, vibrant yellow/orange, visually confirming the formation of the extended

    
    -conjugated vinylpyridine system.
    
  • Precipitation & Isolation: Remove the vial from heat and allow it to cool to room temperature. Slowly add 10 mL of ice-cold distilled water while stirring vigorously. The hydrophobic nitroalkene will precipitate as a yellow solid.

  • Purification: Collect the precipitate via vacuum filtration, wash with cold water (3 x 5 mL) to remove residual acetic acid and ammonium salts, and dry under high vacuum.

Reaction Pathway Visualization

HenryReaction SM 5-Bromo-2-chloro- 3-pyridinecarboxaldehyde NitroAlcohol β-Nitro Alcohol (Kinetic Product) SM->NitroAlcohol DABCO, THF, 0°C (Mild Base) NitroAlkene Nitroalkene (Thermodynamic Product) SM->NitroAlkene NH4OAc, AcOH, 90°C (One-Pot Condensation) SideProduct SNAr Side Product (C2-Substituted) SM->SideProduct Strong Nucleophile (e.g., NaOH/MeOH) Enolate Nitromethane (Base-activated) Enolate->NitroAlcohol Nucleophilic Attack NitroAlcohol->NitroAlkene -H2O (Heat)

Divergent Henry reaction pathways for 5-bromo-2-chloro-3-pyridinecarboxaldehyde.

References

  • Master Organic Chemistry - Henry Reaction. Available at: [Link]

  • ResearchGate - On the Mechanism of DABCO-Catalyzed Isomerization of γ-Hydroxy-α,β-alkynoates to γ-Oxo-α,β-(E)-alkenoates. Available at:[Link]

  • Enlighten Theses (University of Glasgow) - The development of novel PET imaging agents for the poly(ADP-ribose) polymerase 1 and synaptic vesicle 2A. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Suzuki Coupling of 5-bromo-2-chloro-3-(nitromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 5-bromo-2-chloro-3-(nitromethyl)pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 5-bromo-2-chloro-3-(nitromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of substituted pyridine scaffolds in pharmaceutical agents.[1] The presence of multiple reactive sites and functional groups on this substrate necessitates a carefully optimized approach to achieve selective and high-yielding C-C bond formation.

Introduction: The Strategic Importance of 5-bromo-2-chloro-3-(nitromethyl)pyridine in Synthesis

5-bromo-2-chloro-3-(nitromethyl)pyridine is a highly functionalized heterocyclic compound that offers multiple avenues for synthetic elaboration. The pyridine core is a common motif in a vast array of biologically active molecules, prized for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[2] The strategic placement of a bromo, a chloro, and a nitromethyl group provides distinct handles for sequential cross-coupling reactions, allowing for the rapid construction of complex molecular architectures.

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[3][4][5] For a substrate such as 5-bromo-2-chloro-3-(nitromethyl)pyridine, the key challenge lies in achieving chemoselective coupling at either the C-Br or the C-Cl bond. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[6] This inherent difference in reactivity can be exploited to achieve selective functionalization at the more reactive C-Br bond under carefully controlled conditions.

This document will provide a detailed examination of the reaction mechanism, recommend optimized reaction conditions, and offer a step-by-step experimental protocol for the selective Suzuki coupling at the C-5 position of 5-bromo-2-chloro-3-(nitromethyl)pyridine.

Reaction Mechanism and Key Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OR)₂) forms a borate complex, which then transfers its organic group (R²) to the palladium center, displacing the halide. The role of the base is crucial as it activates the boronic acid, making it more nucleophilic.[9][10][11]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L₂ R1-Pd(II)L2-X R¹-Pd(II)L₂-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R¹-X) R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R²-B(OR)₂ + Base) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (R¹-R²) R1-R2 Coupled Product R1-Pd(II)L2-R2->R1-R2 R1-X 5-bromo-2-chloro- 3-(nitromethyl)pyridine R1-X->R1-Pd(II)L2-X R2-B(OR)2 Organoboron Reagent R2-B(OR)2->R1-Pd(II)L2-R2 Base Base Base->R1-Pd(II)L2-R2

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Chemoselectivity: C-Br vs. C-Cl Coupling

For dihalogenated substrates like 5-bromo-2-chloro-3-(nitromethyl)pyridine, achieving selective coupling is paramount. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst.[6] By employing milder reaction conditions, such as lower temperatures and carefully chosen catalyst systems, it is possible to selectively cleave the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Considerations for the Nitromethyl Group

While nitroarenes have been successfully employed as coupling partners in Suzuki reactions under specific conditions, the nitromethyl group in the target substrate is generally considered a spectator group under standard Suzuki conditions.[4][12] However, it is an electron-withdrawing group, which can influence the electronic properties of the pyridine ring and potentially affect the rate of oxidative addition. It is advisable to monitor for any potential side reactions involving this group, although they are not typically expected with the recommended protocols.

Optimized Reaction Conditions

The successful Suzuki coupling of 5-bromo-2-chloro-3-(nitromethyl)pyridine hinges on the judicious selection of the catalyst, ligand, base, and solvent. For electron-deficient and potentially sterically hindered heteroaryl chlorides, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition step.[1][13]

ParameterRecommended ConditionsRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃These are common and effective Pd(0) sources or precursors that are readily reduced in situ to the active Pd(0) catalyst.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich biaryl monophosphine ligands are highly effective for the coupling of challenging heteroaryl halides.[13] They promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.
Base K₃PO₄ or K₂CO₃Inorganic bases are generally effective in Suzuki couplings.[10] K₃PO₄ is a moderately strong base that is often used for challenging substrates. K₂CO₃ is a milder and often effective alternative.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OA mixture of an organic solvent and water is commonly used. Water can aid in the dissolution of the base and facilitate the transmetalation step.
Temperature 80-100 °CThis temperature range is typically sufficient for the selective activation of the C-Br bond without promoting significant C-Cl bond cleavage.

Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of 5-bromo-2-chloro-3-(nitromethyl)pyridine with a generic arylboronic acid. Optimization may be required for specific substrates.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Materials and Reagents
  • 5-bromo-2-chloro-3-(nitromethyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloro-3-(nitromethyl)pyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inerting the Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique. Use fresh, high-purity reagents. Increase catalyst and/or ligand loading.
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments.
Inefficient baseTry a different base, such as Cs₂CO₃ or K₂CO₃. Ensure the base is finely powdered for better solubility.
Formation of Side Products (e.g., Homocoupling of Boronic Acid) Non-optimal reaction conditionsDecrease the reaction temperature. Ensure a thoroughly deoxygenated solvent.
Protodeboronation of Boronic Acid Presence of excess water or acidic impuritiesUse anhydrous solvents and ensure the base is added promptly. Use a boronic ester (e.g., pinacol ester) which can be more stable.
Low Yield Incomplete reactionIncrease reaction time or temperature.
Product degradationIf the product is unstable at high temperatures, try a lower temperature for a longer duration.
Issues with workup or purificationEnsure proper pH during extraction. Choose an appropriate solvent system for chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-bromo-2-chloro-3-(nitromethyl)pyridine offers a powerful strategy for the synthesis of novel, highly functionalized pyridine derivatives for drug discovery and development. By carefully selecting the catalyst system and reaction conditions, selective C-C bond formation at the more reactive C-Br position can be achieved with high efficiency. The protocols and guidelines presented here provide a robust starting point for researchers to explore the rich chemistry of this valuable synthetic building block.

References

  • Alacid, E., & Najera, C. (2009). The Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Israel Journal of Chemistry, 49(1), 57-68.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024, February 26). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Scrivanti, A., & Beghetto, V. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Organic Chemistry. (2020, June 5). Suzuki Cross-Coupling Mechanism [Video]. YouTube. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9248-9258.
  • Balaraman, K., & Varma, R. S. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • ResearchGate. (n.d.). Request PDF: Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (20), 873.
  • Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts, 13(12), 1245.
  • American Chemical Society. (n.d.). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • PubMed. (2021, July 20). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Nucleophilic Substitution of 2-Chloro-3-(nitromethyl)pyridines

This application note details the protocols and mechanistic considerations for the nucleophilic aromatic substitution ( ) of the 2-chloro group in 3-(nitromethyl)pyridines. Critical Note on Substrate Specificity: This gu...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the protocols and mechanistic considerations for the nucleophilic aromatic substitution (


) of the 2-chloro group in 3-(nitromethyl)pyridines.

Critical Note on Substrate Specificity: This guide specifically addresses 3-(nitromethyl)pyridine derivatives (containing a


 side chain). This substrate presents a unique chemoselective challenge compared to the more common 3-nitropyridine (containing a 

group) due to the high acidity of the nitromethyl protons (

).[1][2] Standard basic

conditions often fail with this substrate due to the formation of unreactive nitronate anions.[2]

[1][2]

Executive Summary

The substitution of the 2-chloro group in 3-(nitromethyl)pyridines is a pivotal transformation for synthesizing 7-azaindole precursors and functionalized pyridine scaffolds.[1][2] However, the reaction is complicated by the ambivalent reactivity of the substrate. While the pyridine ring is electron-deficient (electrophilic), the 3-nitromethyl group possesses acidic protons.[1][2] Under the basic conditions typically used for


, the nitromethyl group deprotonates to form a nitronate anion. This anionic species donates electron density into the ring via resonance, effectively deactivating the 2-position toward nucleophilic attack and promoting side reactions (polymerization or decomposition).

This guide presents two optimized protocols designed to overcome this "Nitronate Deactivation" effect:

  • Acid-Mediated Amination: Utilizes protonation of the pyridine nitrogen to super-activate the ring while keeping the nitromethyl group neutral.[1][2]

  • Neutral Thermal Substitution: For strongly nucleophilic amines/thiols without exogenous base.[2]

Mechanistic Insight & Strategy

The "Nitronate Deactivation" Problem

In standard


, a base (e.g., 

,

) is added to scavenge the HCl byproduct. With 3-(nitromethyl)pyridines, this base deprotonates the side chain.[1]
  • Path A (Desired): Nucleophile attacks C2

    
     Meisenheimer Complex 
    
    
    
    Product.[2]
  • Path B (Undesired): Base deprotonates

    
    
    
    
    
    Nitronate Anion (
    
    
    ).[1][2] This anion is electron-rich and deactivates the ring.[1][2]
The Solution: Acid Catalysis

By running the reaction in acidic media (or using the amine hydrochloride salt), we achieve two goals:

  • Prevents Deprotonation: The acidic environment keeps the nitromethyl group in its neutral, electron-withdrawing form (

    
    ), which activates the ring.[1]
    
  • Super-Activation: Protonation of the pyridine nitrogen (

    
    ) significantly lowers the LUMO energy of the ring, making the C2 position highly susceptible to nucleophilic attack even by weak nucleophiles.
    

SNAr_Mechanism Substrate 2-Chloro-3-(nitromethyl)pyridine Base Basic Conditions (Standard SNAr) Substrate->Base Acid Acidic Conditions (Optimized) Substrate->Acid Nitronate Nitronate Anion (Electron Rich) Base->Nitronate Deprotonation (-H+) Activated N-Protonated Species (Super-Electrophile) Acid->Activated N-Protonation (+H+) Deactivation Ring Deactivation (Reaction Stalls) Nitronate->Deactivation Resonance Donation Product Substitution Product (2-Substituted) Activated->Product Nucleophilic Attack

Figure 1: Competing reaction pathways.[1] Basic conditions lead to ring deactivation via nitronate formation, whereas acidic conditions promote activation via N-protonation.[1][2]

Experimental Protocols

Protocol A: Acid-Mediated Amination (Recommended)

Target Audience: Synthesis of 2-amino-3-(nitromethyl)pyridines using primary or secondary amines.[1][2] Rationale: The acid catalyst (p-TsOH) ensures the pyridine remains protonated and the nitromethyl group remains neutral.[1]

Reagents:

  • Substrate: 2-Chloro-3-(nitromethyl)pyridine (1.0 equiv)[1][2]

  • Nucleophile: Amine (1.1 - 1.2 equiv)[1][2]

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 - 0.5 equiv) OR HCl (4M in dioxane, 1.0 equiv)[1][2]

  • Solvent: n-Butanol or Isopropanol (High boiling protic solvents stabilize the transition state).[1][2]

Step-by-Step Procedure:

  • Preparation: In a dry pressure vial or round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-(nitromethyl)pyridine (1.0 mmol) in n-butanol (3.0 mL).

  • Addition: Add the amine (1.1 mmol).

  • Acid Activation: Add p-TsOH (0.2 mmol). Note: If the amine is valuable, use 1.0 equiv of HCl in dioxane to form the amine salt in situ.

  • Reaction: Heat the mixture to 100–110 °C (oil bath temperature). Stir vigorously for 4–12 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][2] Look for the disappearance of the starting chloride (

      
      ) and appearance of the product.
      
  • Work-up:

    • Cool to room temperature.[3][4][5]

    • Dilute with EtOAc (20 mL) and wash with saturated

      
       (2 x 10 mL) to neutralize the acid and liberate the free base product.
      
    • Wash with brine, dry over

      
      , and concentrate.[3][6]
      
  • Purification: Flash column chromatography (typically DCM/MeOH gradients).[2]

Protocol B: Neutral Substitution with Thiols

Target Audience: Synthesis of thioethers.[2] Thiols are acidic (


 ~10) and require careful base handling.
Strategy:  Use a weak base that is sufficient to deprotonate the thiol but kinetically slow to deprotonate the sterically hindered nitromethyl group, or use phase transfer catalysis.

Reagents:

  • Substrate: 2-Chloro-3-(nitromethyl)pyridine (1.0 equiv)[1][2]

  • Nucleophile: Thiol (1.1 equiv)

  • Base:

    
     (1.5 equiv) - Use sparingly; add slowly.[1][2]
    
  • Solvent: DMF or Acetonitrile (dry).[2]

Step-by-Step Procedure:

  • Preparation: Dissolve the thiol (1.1 mmol) in dry DMF (2 mL) at 0 °C.

  • Base Addition: Add

    
      (1.5 mmol) and stir for 15 minutes to generate the thiolate.
    
  • Substrate Addition: Add a solution of 2-chloro-3-(nitromethyl)pyridine (1.0 mmol) in DMF (1 mL) dropwise to the thiolate mixture at 0 °C.

    • Why dropwise? To keep the concentration of free base low relative to the substrate.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Note: Avoid heating if possible to prevent nitronate side reactions.[2] The thiolate is a strong nucleophile and should react at RT.

  • Quench: Pour into ice-water (20 mL) containing dilute acetic acid (to pH 6).

  • Extraction: Extract with EtOAc, wash with water (to remove DMF), dry, and concentrate.

Data Summary & Troubleshooting

VariableRecommendationMechanistic Reason
Solvent n-Butanol, Dioxane, DMFProtic solvents (BuOH) assist in leaving group departure via H-bonding.[1][2]
Base AVOID strong bases (NaH, KOtBu)Strong bases deprotonate the nitromethyl group (

~9), stopping the reaction.
Catalyst p-TsOH, HCl, Lewis Acids (

)
Protonates ring Nitrogen, activating it for

without deprotonating the side chain.
Temperature 80–110 °C (Acidic); 0–25 °C (Basic)High temp required for neutral/acidic

; Low temp required for basic to avoid degradation.
Troubleshooting Guide
  • Issue: No Reaction (Starting Material recovered).

    • Cause: Ring is not activated enough.

    • Fix: Switch to Protocol A (Acid Catalysis).[2] Increase temp to 120 °C (sealed tube).

  • Issue: Complex Mixture / Black Tar.

    • Cause: Decomposition of the nitromethyl group via base.

    • Fix: Ensure all reagents are dry.[2] Remove base completely and use the amine hydrochloride salt method.

  • Issue: Product is unstable.

    • Cause: 3-(nitromethyl)pyridines can be sensitive to oxidation or light.[1][2]

    • Fix: Store under argon in the dark.

References

  • General

    
     on Pyridines: 
    
    • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][2] (Foundational text on

      
       mechanisms and activation).
      
  • Acid C

    
    : 
    
    • Rohrbach, S., et al. (2019). "Lewis Acids for the Activation of Pyridines for Further Functionalisation." University of Bath Research.[2]

    • Mechanistic support for proton/Lewis acid activ
  • Reactivity of Nitromethyl-Pyridines

    • Dutov, M. D., et al. (2017). "Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes..." Mendeleev Communications.[2] (Discusses competition between

      
       and side-chain reactivity in nitro-alkyl aromatics).
      
  • Protocol Validation (Analogous Substrates)

    • BenchChem Protocols.[2][3] "Nucleophilic Substitution on Pyridine Rings."

    • Standard protocols for 2-chloropyridine substitution adapted for this guide.

Sources

Method

using 5-bromo-2-chloro-3-(nitromethyl)pyridine in heterocyclic synthesis

An In-depth Guide to the Synthetic Utility of 5-Bromo-2-chloro-3-(nitromethyl)pyridine in Heterocyclic Chemistry Introduction: A Bifunctional Building Block for Complex Heterocycles 5-Bromo-2-chloro-3-(nitromethyl)pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthetic Utility of 5-Bromo-2-chloro-3-(nitromethyl)pyridine in Heterocyclic Chemistry

Introduction: A Bifunctional Building Block for Complex Heterocycles

5-Bromo-2-chloro-3-(nitromethyl)pyridine is a highly functionalized pyridine derivative poised for significant applications in the synthesis of complex heterocyclic systems. Its unique architecture offers two distinct and orthogonally reactive sites: a highly activated C-2 chloro substituent ripe for nucleophilic aromatic substitution (SNAr) and a versatile nitromethyl group at the C-3 position, which can participate in a variety of carbon-carbon bond-forming reactions and subsequent transformations. The presence of the electron-withdrawing nitro group, in concert with the intrinsic electron-deficient nature of the pyridine ring, renders the C-2 position exceptionally electrophilic.[1][2] This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic potential of this reagent, complete with detailed protocols and mechanistic insights for its application in constructing diverse heterocyclic scaffolds.

Core Reactivity Profile

The synthetic utility of 5-bromo-2-chloro-3-(nitromethyl)pyridine stems from two primary modes of reactivity. Understanding these pathways is crucial for designing efficient and novel synthetic routes.

G cluster_snar Pathway A: SNAr at C-2 cluster_nitro Pathway B: C-C Bond Formation at C-3 Side-Chain reagent 5-Bromo-2-chloro-3-(nitromethyl)pyridine snar Nucleophilic Aromatic Substitution reagent->snar R-XH (Nu: H, R-OH, R-NH2, R-SH) nitro Henry (Nitroaldol) Reaction reagent->nitro Base (e.g., DBU, K2CO3) meisenheimer Meisenheimer Complex (Resonance Stabilized) snar->meisenheimer product_snar 2-Substituted-5-bromo- 3-(nitromethyl)pyridine meisenheimer->product_snar -Cl- nitronate Nitronate Anion (Nucleophile) nitro->nitronate Deprotonation product_nitro β-Nitro Alcohol Derivative nitronate->product_nitro + R-CHO (Aldehyde)

Caption: Dual reactivity pathways of the title compound.

Application Note I: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

The chloro group at the C-2 position is readily displaced by a variety of nucleophiles. This reactivity is analogous to that observed in other 2-chloro-3-nitropyridines, where the nitro group provides strong electronic activation for an addition-elimination mechanism.[1][2] This transformation is a cornerstone for introducing diverse functionalities, which can serve as handles for further cyclization reactions or as key pharmacophoric elements.

Mechanism of SNAr

The reaction proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the electron-deficient C-2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and the nitro group. In the second step, the chloride ion is eliminated, restoring aromaticity and yielding the substituted product.

Caption: General workflow for SNAr reactions.

Protocol 1: Synthesis of 2-Anilino-5-bromo-3-(nitromethyl)pyridine

This protocol details the substitution of the 2-chloro group with an aniline nucleophile, a common step in the synthesis of precursors for fused heterocycles like pyrido[2,3-b]indoles.

Materials:

  • 5-Bromo-2-chloro-3-(nitromethyl)pyridine (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 5-bromo-2-chloro-3-(nitromethyl)pyridine in DMF, add aniline followed by potassium carbonate.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-anilino-5-bromo-3-(nitromethyl)pyridine.

Expert Insights & Causality:

  • Solvent Choice: DMF is an excellent polar aprotic solvent that can dissolve the reagents and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

  • Base: K₂CO₃ is used as a mild, heterogeneous base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An organic base like triethylamine could also be used.

  • Temperature: Heating is generally required to overcome the activation energy of the reaction, though highly activated substrates may react at lower temperatures.

Nucleophile TypeExampleTypical ConditionsProduct Class
N-Nucleophiles Primary/Secondary AminesDMF or NMP, K₂CO₃ or Et₃N, 80-120 °C2-Aminopyridines
O-Nucleophiles Alkoxides, PhenoxidesTHF or Dioxane, NaH, RT-60 °C2-Alkoxy/Aryloxypyridines
S-Nucleophiles ThiolatesDMSO or DMF, K₂CO₃, RT-80 °C2-(Alkyl/Aryl)thiopyridines

Application Note II: C-C Bond Formation via the Henry (Nitroaldol) Reaction

The α-protons of the nitromethyl group are acidic and can be removed by a base to form a nucleophilic nitronate anion. This anion can then attack electrophilic carbonyl compounds, such as aldehydes, in a classic Henry reaction.[3][4] This reaction is a powerful tool for carbon-carbon bond formation, creating a β-nitro alcohol functionality that can be further transformed into other useful groups like amino alcohols or nitroalkenes.[3]

Protocol 2: Synthesis of 1-(5-Bromo-2-chloropyridin-3-yl)-2-nitro-1-propanol

This protocol provides a representative procedure for the reaction of 5-bromo-2-chloro-3-(nitromethyl)pyridine with acetaldehyde.

Materials:

  • 5-Bromo-2-chloro-3-(nitromethyl)pyridine (1.0 eq)

  • Acetaldehyde (1.5 eq)

  • 1,8-Diazabicycl[5.4.0]undec-7-ene (DBU) (0.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-bromo-2-chloro-3-(nitromethyl)pyridine in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetaldehyde to the solution.

  • Slowly add DBU dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the β-nitro alcohol product.

Expert Insights & Causality:

  • Base Selection: DBU is a strong, non-nucleophilic organic base that is effective in deprotonating the nitromethyl group to form the reactive nitronate without competing in side reactions. Other bases like potassium carbonate or tetrabutylammonium fluoride (TBAF) can also be employed.[5]

  • Temperature Control: The Henry reaction is often reversible.[3] Running the reaction at low temperatures (0 °C) helps to favor the forward reaction and minimize side reactions, such as dehydration of the product to a nitroalkene.

  • Subsequent Transformations: The resulting β-nitro alcohol is a versatile intermediate. The nitro group can be reduced to an amine (e.g., using H₂/Pd-C or Zn/HCl) to form valuable 1,2-amino alcohols, or the alcohol can be eliminated to form a nitroalkene, a potent Michael acceptor.

Application Note III: Multi-Step Synthesis of Fused Heterocycles: A Pyrido[2,3-b]indole Case Study

The true synthetic power of 5-bromo-2-chloro-3-(nitromethyl)pyridine is realized when its dual reactivity is leveraged in a multi-step sequence to build complex, fused heterocyclic systems. Pyrido[2,3-b]indoles (α-carbolines) are important structural motifs in many biologically active compounds.[6][7] The following is a proposed synthetic strategy.

G A 5-Bromo-2-chloro-3-(nitromethyl)pyridine B 2-Anilino-5-bromo-3-(nitromethyl)pyridine A->B Step 1: SNAr (Aniline, K2CO3) C 3-(Aminomethyl)-5-bromo-N-phenylpyridin-2-amine B->C Step 2: Nitro Reduction (e.g., H2, Pd/C or Zn, HCl) D 7-Bromo-5H-pyrido[2,3-b]indole (α-Carboline derivative) C->D Step 3: Intramolecular Cyclization (e.g., Pictet-Spengler type or oxidative cyclization)

Caption: Proposed workflow for the synthesis of a fused pyrido[2,3-b]indole.

Protocol 3: Proposed Synthesis of 7-Bromo-5H-pyrido[2,3-b]indole

This three-step protocol combines the previously described SNAr and a subsequent reduction/cyclization sequence.

Step 3A: Nucleophilic Aromatic Substitution

  • Follow Protocol 1 to synthesize 2-anilino-5-bromo-3-(nitromethyl)pyridine.

Step 3B: Reduction of the Nitro Group

  • Dissolve the product from Step 3A in ethanol or acetic acid.

  • Add a reducing agent, such as zinc dust or tin(II) chloride, in the presence of concentrated HCl, or perform catalytic hydrogenation (H₂, 10% Pd/C).

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • After completion, filter the reaction mixture (if a solid catalyst/reagent was used).

  • Neutralize the solution with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry, concentrate, and purify as needed to obtain 3-(aminomethyl)-5-bromo-N-phenylpyridin-2-amine.

Step 3C: Intramolecular Cyclization

  • The synthesis of pyrido[2,3-b]indoles from precursors like the one synthesized in Step 3B often requires an oxidative cyclization.

  • Dissolve the diamine from Step 3B in a suitable high-boiling solvent like diphenyl ether.

  • Add a catalyst/oxidant system, such as palladium on carbon (Pd/C), and heat to a high temperature (e.g., 200-250 °C). This promotes intramolecular C-H activation and C-N bond formation with the elimination of H₂.

  • Alternatively, other cyclization methods, such as a modified Pictet-Spengler reaction (if the aminomethyl group were to react with an external aldehyde first), could be explored depending on the desired final structure.

  • Cool the reaction and purify via chromatography to isolate the target 7-bromo-5H-pyrido[2,3-b]indole.

Trustworthiness & Self-Validation: Each protocol described is based on well-established, fundamental organic reactions. The SNAr reactivity of 2-chloronitropyridines is extensively documented.[1][2][8] The Henry reaction is a classic named reaction with a predictable outcome.[3][4] The final cyclization step is a common strategy for forming fused aromatic systems.[6][7] The success of each step can be validated using standard analytical techniques (TLC, NMR, Mass Spectrometry) before proceeding to the next, ensuring the integrity of the synthetic route.

Safety & Handling

  • 5-Bromo-2-chloro-3-(nitromethyl)pyridine should be handled as a potentially toxic and irritant chemical. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

  • Nitro-containing compounds can be energetic. Avoid excessive heat and shock.

  • Reagents such as DBU, strong acids, and catalytic hydrogenation require specific handling precautions. Consult relevant safety data sheets (SDS) before use.

Conclusion

5-Bromo-2-chloro-3-(nitromethyl)pyridine is a potent and versatile building block for heterocyclic synthesis. By strategically employing nucleophilic aromatic substitution at the C-2 position and leveraging the rich chemistry of the C-3 nitromethyl group, chemists can access a wide array of substituted pyridines and complex fused systems. The protocols and insights provided in this guide offer a solid foundation for the innovative application of this reagent in drug discovery and materials science.

References

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrido[2,3-b]indoles and pyrimidoindoles via Pd-catalyzed amidation and cyclization. Organic & Biomolecular Chemistry. Available at: [Link]

  • Royal Society of Chemistry Publishing. (n.d.). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Available at: [Link]

  • Navolotskii, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(22), 5347. Available at: [Link]

  • ResearchGate. (n.d.). Henry reaction between pyridine-3-aldehyde and nitromethane. Available at: [Link]

  • Bastrakov, M. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5679. Available at: [Link]

  • Trost, B. M., & Gutierrez, A. C. (2007). Ruthenium-Catalyzed Cycloisomerization-6π-Cyclization: A Novel Route to Pyridines. Organic Letters, 9(8), 1473–1476. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrido[2,3-b]indoles and pyrimidoindoles via Pd-catalyzed amidation and cyclization. Available at: [Link]

  • Wikipedia. (n.d.). Henry reaction. Available at: [Link]

  • Global Research & Development Services. (n.d.). CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. Available at: [Link]

  • Semantic Scholar. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis. Available at: [Link]

  • ORCA - Online Research @ Cardiff. (n.d.). Safe use of Nitromethane for Aldol Reactions in Flow. Available at: [Link]

Sources

Application

preparation of indole derivatives from 3-(nitromethyl)pyridine precursors

Topic: High-Fidelity Synthesis of Indole Derivatives via 3-(Nitromethyl)pyridine Precursors Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The indole scaffold is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Fidelity Synthesis of Indole Derivatives via 3-(Nitromethyl)pyridine Precursors

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of azaindoles (pyrrolo[3,2-b]pyridines), a critical subclass of indole derivatives, utilizing the versatile and efficient Leimgruber-Batcho methodology adapted for 3-(nitromethyl)pyridine precursors. We delve into the mechanistic rationale behind the synthetic strategy, offer step-by-step protocols for key transformations, and provide data-driven insights for reaction optimization and troubleshooting. This document is designed to empower researchers to confidently and successfully synthesize these valuable heterocyclic motifs for applications in drug discovery and development.

Mechanistic Rationale & Strategic Overview

The synthesis of indole and its analogues has been a subject of intense research for over a century.[4] Among the various methods, the Leimgruber-Batcho indole synthesis stands out for its high yields, mild conditions, and the ability to produce indoles unsubstituted at the 2 and 3 positions.[4][5] The strategy is exceptionally well-suited for adaptation to heterocyclic precursors, such as the 3-(nitromethyl)pyridines discussed herein, to generate pharmaceutically relevant azaindoles.

The overall transformation proceeds in two distinct, high-yielding steps:

  • Enamine Formation: The process begins with the reaction of a 3-(nitromethyl)pyridine with a formamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA). The methylene protons adjacent to the nitro group are sufficiently acidic to condense with DMF-DMA, resulting in the formation of a highly conjugated nitro-enamine intermediate.[5] These intermediates are often intensely colored (typically deep red or purple) due to the extended push-pull electronic system.[5]

  • Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amine. The resulting amino-enamine rapidly undergoes an intramolecular cyclization, followed by the elimination of dimethylamine, to yield the final aromatic azaindole ring system.[5][6] A variety of reducing agents can be employed for this critical step, allowing the protocol to be tailored to the specific substrate and available laboratory resources.[4]

Experimental_Workflow cluster_reduction Reductive Cyclization Options start Dissolve 3-(Nitromethyl)pyridine in Anhydrous DMF add_dmf Add DMF-DMA start->add_dmf heat Heat Reaction (80-110 °C) Monitor by TLC add_dmf->heat evap Solvent Removal (in vacuo) heat->evap crude Crude Enamine Intermediate evap->crude pdc Method A: Pd/C, H2 or Hydrazine crude->pdc sncl2 Method B: SnCl2·2H2O, HCl crude->sncl2 dithionite Method C: Na2S2O4, NaOH crude->dithionite workup Aqueous Work-up & Extraction pdc->workup sncl2->workup dithionite->workup purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS, HRMS) purify->char

Sources

Method

Strategic Functionalization of 5-Bromo-2-chloro-3-(nitromethyl)pyridine

Introduction: The "Tri-Vector" Scaffold 5-Bromo-2-chloro-3-(nitromethyl)pyridine represents a high-value pharmacophore scaffold due to its orthogonal reactivity profile .[1] Unlike simple di-halogenated pyridines, this m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Tri-Vector" Scaffold

5-Bromo-2-chloro-3-(nitromethyl)pyridine represents a high-value pharmacophore scaffold due to its orthogonal reactivity profile .[1] Unlike simple di-halogenated pyridines, this molecule possesses three distinct "vectors" for chemical expansion, each responsive to a specific reaction class.

For medicinal chemists, this scaffold offers a programmable core where the order of operations dictates the final substitution pattern. This guide details the specific protocols to selectively engage each site without compromising the others.

Reactivity Hierarchy
SiteSubstituentElectronic CharacterPrimary Reaction ClassSelectivity Driver
C2 Chlorine (Cl)

-deficient,

-to-N
SNAr (Nucleophilic Aromatic Substitution)Activated by Pyridine Nitrogen & -I effect of C3-nitromethyl.[1]
C5 Bromine (Br)Aryl HalidePd-Catalyzed Coupling (Suzuki, Buchwald)Weaker C-Br bond favors Oxidative Addition (OA) over C-Cl.[1]
C3 Nitromethyl (-CH

NO

)
Aliphatic NitroReduction / Condensation Acidic

-protons; reducible to primary amine.[1]

Module 1: C2-Functionalization (SNAr)

Objective: Selective displacement of the C2-Chloro group with nucleophiles (amines, alkoxides) while leaving the C5-Bromo and C3-Nitromethyl intact.[1]

Mechanism & Rationale

The C2 position is highly electrophilic due to the adjacent pyridine nitrogen. The C3-nitromethyl group exerts an inductive electron-withdrawing effect (-I), further activating the C2-Cl bond.[1] The C5-Br bond is significantly less reactive toward nucleophiles, ensuring high regioselectivity.

Protocol: C2-Amination

Target: Introduction of a primary amine at C2.[1]

  • Reagents:

    • Substrate: 5-Bromo-2-chloro-3-(nitromethyl)pyridine (1.0 equiv)[1]

    • Nucleophile: Primary amine (e.g., Morpholine, Aniline derivative) (1.1 equiv)

    • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF[1]

  • Procedure:

    • Dissolve the substrate in NMP (0.2 M concentration).

    • Add DIPEA followed by the amine.

    • Temperature Control: Heat to 60–80 °C .

      • Note: Higher temperatures (>100 °C) may risk degrading the nitromethyl group or causing non-selective SNAr at C5 (rare but possible).

    • Monitor via LC-MS.[1] Conversion is typically complete within 2–4 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove NMP.

  • Validation: The product should retain the Br isotopic pattern (1:1 doublet) in MS, confirming the C5-Br is intact.

Module 2: C5-Functionalization (Suzuki-Miyaura Coupling)

Objective: Formation of C-C bonds at C5 using Palladium catalysis.[1][2][3]

Mechanism & Rationale

Palladium(0) undergoes oxidative addition (OA) preferentially at the weaker C-Br bond compared to C-Cl.[1] However, the C2-Cl is also a potential site for OA, especially with electron-rich ligands.[1] To ensure C5 selectivity, use a catalyst system with mild activity and avoid excessive heat.

Protocol: Site-Selective Suzuki Coupling

Target: C5-Arylation.[1]

  • Reagents:

    • Substrate: 5-Bromo-2-chloro-3-(nitromethyl)pyridine (1.0 equiv)[1]

    • Boronic Acid: Aryl-B(OH)

      
       (1.1 equiv)[1]
      
    • Catalyst: Pd(dppf)Cl

      
      ·DCM  (3–5 mol%)
      
      • Why: Bidentate ferrocenyl ligands provide excellent stability and steric bulk that favors the more accessible C5-Br over the sterically crowded C2-Cl (flanked by the nitromethyl).[1]

    • Base: Na

      
      CO
      
      
      
      (2.0 M aq, 3.0 equiv)
    • Solvent: 1,4-Dioxane[1][2][4]

  • Procedure:

    • Charge reaction vessel with substrate, boronic acid, and Pd catalyst.

    • Purge with N

      
       or Ar for 5 minutes (oxygen inhibits the cycle).
      
    • Add degassed Dioxane and aqueous Na

      
      CO
      
      
      
      .
    • Heat to 80 °C for 4–12 hours.

      • Critical Control: Do not exceed 90 °C. Higher temperatures increase the rate of OA at the C2-Cl bond, leading to bis-coupling.[1]

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Module 3: Nitromethyl Transformation (Reduction)

Objective: Conversion of the aliphatic nitro group (-CH


NO

) to a primary amine (-CH

NH

).[1]
Mechanism & Rationale

Reducing a nitromethyl group on a halogenated pyridine is risky. Standard catalytic hydrogenation (H


, Pd/C) will almost certainly cause hydrodehalogenation  (stripping off the Cl and Br). Therefore, a chemoselective metal-mediated reduction is required.[1]
Protocol: Chemoselective Zinc Reduction

Target: 3-(Aminomethyl) derivative without dehalogenation.[1]

  • Reagents:

    • Substrate: Functionalized nitromethyl pyridine (1.0 equiv)

    • Reductant: Zinc Dust (Activated, 10.0 equiv)

    • Acid Source: Acetic Acid (AcOH) or mild HCl in MeOH.

    • Solvent: MeOH/THF (1:1)

  • Procedure:

    • Dissolve substrate in MeOH/THF and cool to 0 °C.

    • Add Zinc dust slowly (exothermic).

    • Add Acetic Acid dropwise.

    • Stir at 0 °C to Room Temperature for 1–3 hours.

    • Monitoring: Look for the disappearance of the nitro peak and appearance of the amine.

    • Workup: Filter zinc salts. Neutralize filtrate with NaHCO

      
      . Extract with DCM.
      
    • Alternative:SnCl

      
      ·2H
      
      
      
      O
      in EtOH at 70 °C is also effective if the Zn method stalls, though workup is messier (tin emulsions).

Integrated Workflow & Logic

The sequence of reactions is critical.

  • Path A (Recommended): SNAr (C2)

    
     Suzuki (C5) 
    
    
    
    Reduction (C3).
    • Reasoning: Installing the C2-amine first deactivates the ring slightly, preventing side reactions during the Suzuki coupling. Reduction is done last to avoid poisoning the Pd catalyst with the free primary amine.

  • Path B: Suzuki (C5)

    
     SNAr (C2) 
    
    
    
    Reduction (C3).
    • Reasoning: Useful if the C2-Cl is needed to direct the C5-coupling (rare) or if the C2-nucleophile is incompatible with Suzuki conditions.[1]

Decision Logic Diagram (Graphviz)

G cluster_legend Key Considerations Start 5-Bromo-2-chloro- 3-(nitromethyl)pyridine Step1A Step 1: S_NAr at C2 (Displace Cl) Start->Step1A Path A (Standard) High Selectivity Step1B Step 1: Suzuki at C5 (Coupling at Br) Start->Step1B Path B (If C2-Cl required) Step2A Step 2: Suzuki at C5 (Coupling at Br) Step1A->Step2A Pd(dppf)Cl2 Boronic Acid Step3A Step 3: Reduction (Nitromethyl -> Amine) Step2A->Step3A Zn / AcOH (Avoids Dehalogenation) Step2B Step 2: S_NAr at C2 (Displace Cl) Step1B->Step2B Nucleophile Base, Heat Step2B->Step3A Convergent Step Note1 Avoid H2/Pd for Reduction (Risks C-Br/C-Cl cleavage)

Caption: Divergent synthesis workflow. Path A is preferred to minimize catalyst poisoning and maximize regioselectivity.

References

  • BenchChem. An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-Bromo-2-nitropyridine. (2025).[1][5]

  • Lutz, M., et al. Process for the preparation of 2-aminomethylpyridine derivatives.[6] US Patent 7,608,720 B2. (2009).

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines.

  • Fairlamb, I. J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.[5] (2022).[7][8][9]

  • Sigma-Aldrich. 5-Bromo-2-chloro-3-nitropyridine Product Sheet.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-bromo-2-chloro-3-(nitromethyl)pyridine

Welcome to the technical support center for the synthesis of 5-bromo-2-chloro-3-(nitromethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-chloro-3-(nitromethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your yields. The core of this synthesis is a Henry (nitroaldol) reaction, a powerful C-C bond-forming method that requires careful control to achieve high efficiency.[1]

Overall Synthetic Strategy

The synthesis of the target compound is most effectively approached via a two-stage process. First, the preparation of the key aldehyde intermediate, 5-bromo-2-chloro-3-formylpyridine, from a commercially available precursor. Second, the base-catalyzed condensation of this aldehyde with nitromethane.

Synthetic_Pathway cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Henry Reaction Start 5-bromo-2-chloro-3-nitropyridine Reduction\n(e.g., Fe/AcOH) Reduction (e.g., Fe/AcOH) Start->Reduction\n(e.g., Fe/AcOH) Aldehyde 5-bromo-2-chloro-3-formylpyridine Target 5-bromo-2-chloro-3-(nitromethyl)pyridine Aldehyde->Target Nitromethane, Base (e.g., DBU, Et3N) Amine Intermediate Amine Intermediate Reduction\n(e.g., Fe/AcOH)->Amine Intermediate Sandmeyer Reaction\n(NaNO2, CuCN) Sandmeyer Reaction (NaNO2, CuCN) Amine Intermediate->Sandmeyer Reaction\n(NaNO2, CuCN) Nitrile Intermediate Nitrile Intermediate Sandmeyer Reaction\n(NaNO2, CuCN)->Nitrile Intermediate Reduction\n(DIBAL-H) Reduction (DIBAL-H) Nitrile Intermediate->Reduction\n(DIBAL-H) Reduction\n(DIBAL-H)->Aldehyde

Caption: Proposed synthetic pathway for 5-bromo-2-chloro-3-(nitromethyl)pyridine.

Part 1: Troubleshooting the Henry Reaction

The Henry reaction is the critical step for forming the C-C bond between the pyridine core and the nitromethyl group.[1] It is reversible and prone to side reactions, making optimization essential. This section addresses common issues in a Q&A format.

Question: My reaction shows low or no conversion of the starting aldehyde. What are the likely causes and solutions?

Answer: Low conversion is a frequent issue stemming from several factors related to the reaction equilibrium and catalyst activity.

  • Cause 1: Inappropriate Base Selection. The base's primary role is to deprotonate nitromethane, forming the nucleophilic nitronate anion.[1] If the base is too weak, the nitronate concentration will be insufficient to drive the reaction forward. If it is too strong (e.g., NaOH, KOH), it can promote side reactions like Cannizzaro or polymerization of the aldehyde.

    • Solution: Employ a non-nucleophilic organic base. Triethylamine (TEA) is a common choice, but for sterically hindered or less reactive aldehydes, a stronger amidine base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often more effective. For delicate substrates, heterogeneous catalysts like polymer-supported bases can also be beneficial by simplifying workup and minimizing side reactions.[2]

  • Cause 2: Catalyst Inhibition by Water. The presence of water can hinder the reaction by protonating the nitronate intermediate and solvating the catalyst, reducing its effectiveness.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry nitromethane over anhydrous magnesium sulfate before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

  • Cause 3: Reversibility of the Reaction. The Henry reaction is reversible.[1] The equilibrium may favor the starting materials under your current conditions.

    • Solution: Use an excess of nitromethane. Using nitromethane as the solvent or in a 5-10 fold molar excess can shift the equilibrium towards the product side (Le Châtelier's principle).

Troubleshooting_Low_Conversion Problem Low Conversion Cause1 Inappropriate Base Problem->Cause1 Cause2 Presence of Water Problem->Cause2 Cause3 Reaction Reversibility Problem->Cause3 Solution1 Use Optimal Base (e.g., DBU, TEA) Cause1->Solution1 Solution2 Ensure Anhydrous Conditions (Dry Solvents/Reagents) Cause2->Solution2 Solution3 Use Excess Nitromethane Cause3->Solution3

Caption: Logic diagram for troubleshooting low reaction conversion.

Question: I am observing a significant amount of a side product, likely the dehydrated nitroalkene. How can I prevent this?

Answer: The formation of the nitroalkene (5-bromo-2-chloro-3-(2-nitrovinyl)pyridine) occurs via elimination of water from the desired β-nitro alcohol product. This is often promoted by high temperatures and certain bases.

  • Cause 1: High Reaction Temperature. Elevated temperatures provide the activation energy needed for the elimination pathway to compete with the desired addition reaction.

    • Solution: Maintain strict temperature control. Start the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid any external heating unless you are intentionally trying to synthesize the nitroalkene.

  • Cause 2: Base-Promoted Elimination. Some bases, particularly when used in stoichiometric amounts or at higher temperatures, can actively promote the elimination of water.

    • Solution: Use a catalytic amount of a non-nucleophilic base (e.g., 0.1-0.2 equivalents of DBU or TEA). This ensures the concentration of the deprotonated alcohol intermediate is low at any given time, disfavoring the E1cB elimination pathway.

Question: The product appears unstable during workup and purification, leading to yield loss. What is the best way to isolate it?

Answer: The β-nitro alcohol product can be sensitive to both acidic and strongly basic conditions, and can revert to starting materials (retro-Henry).

  • Workup Procedure:

    • Quench the reaction by adding a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to neutralize the base. Avoid strong acids.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and brine to remove residual salts and water-soluble impurities.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification Strategy:

    • Avoid high temperatures. Concentrate the crude product at reduced pressure using a rotary evaporator with a water bath temperature below 40 °C.

    • Column chromatography on silica gel is the preferred method for purification. Use a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The product is moderately polar. Pre-neutralizing the silica gel by eluting the packed column with a solvent mixture containing 1% triethylamine can sometimes prevent degradation of sensitive compounds on the column.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: How can I monitor the progress of the Henry reaction?

    • A1: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system like 3:1 Hexanes:Ethyl Acetate. The aldehyde starting material is less polar than the β-nitro alcohol product. You can visualize the spots under a UV lamp (254 nm) and/or by staining with potassium permanganate. The disappearance of the aldehyde spot indicates the reaction is nearing completion.

  • Q2: What are the primary safety concerns when working with nitromethane?

    • A2: Nitromethane is a flammable liquid and is toxic. More significantly, it can form explosive mixtures, especially when heated under confinement or mixed with strong bases or acids. Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and avoid high temperatures and pressures. Never distill nitromethane to dryness.

  • Q3: Can I use other nitroalkanes besides nitromethane in this reaction?

    • A3: Yes, the Henry reaction is versatile. Using nitroethane or nitropropane will yield products with an additional alkyl substituent at the carbon bearing the nitro group. However, be aware that this introduces a new stereocenter, and the reaction will likely produce a mixture of diastereomers, which can complicate purification.[1]

  • Q4: My yield is moderate (40-50%), but I need to improve it for a larger scale synthesis. What are the most critical parameters to optimize?

    • A4: For yield optimization, systematically investigate the following parameters.

ParameterRange to InvestigateRationale & Key Insight
Base DBU, TEA, TMG, DABCOThe pKa and steric bulk of the base are critical. DBU is often a good starting point.
Solvent THF, CH₂Cl₂, Acetonitrile, or neatSolvent polarity can influence reaction rate and equilibrium. Running neat in excess nitromethane often gives good results.
Temperature -10 °C to 25 °CLower temperatures suppress side reactions like elimination but may slow the reaction rate.
Concentration 0.1 M to 1.0 MHigher concentrations can increase the reaction rate but may also lead to side product formation.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 5-bromo-2-chloro-3-(nitromethyl)pyridine

This protocol is a general guideline based on established Henry reaction principles and requires optimization for your specific setup.[2][3]

Materials:

  • 5-bromo-2-chloro-3-formylpyridine

  • Nitromethane (CH₃NO₂), anhydrous

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 5-bromo-2-chloro-3-formylpyridine (1.0 eq).

  • Dissolve the aldehyde in anhydrous THF (to make a 0.5 M solution). Add anhydrous nitromethane (5.0 eq).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add DBU (0.2 eq) dropwise via syringe over 5 minutes. The solution may turn yellow or orange.

  • Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (T < 40 °C).

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., 10% to 40% ethyl acetate in hexanes) to afford the title compound.

Mechanism of the Henry Reaction

The reaction proceeds via a base-catalyzed nitroaldol addition.

Caption: Base-catalyzed mechanism of the Henry (nitroaldol) reaction.[1]

References

  • Google Patents. (2022). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). 5-Bromo-2-chloro-3-nitropyridine: A Cornerstone for Specialty Organic Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Ananthi, N., et al. (n.d.). Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Advances in Contemporary Research. Retrieved from [Link]

  • Lanari, D., et al. (2014). A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions. Green Chemistry Letters and Reviews, 7(1), 11–17. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Henry reaction [Table]. Retrieved from [Link]

  • Feringa, B. L., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 8(1), 1493. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Acta Crystallographica Section E. (2008). Methyl 5-bromo-2-chloropyridine-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Retrieved from [Link]

  • Semantic Scholar. (2022, May 18). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Google Patents. (2021). WO2021076839A1 - Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid.

Sources

Optimization

Technical Support Center: 5-Bromo-2-chloro-3-(nitromethyl)pyridine

The following technical guide is designed for researchers and process chemists working with 5-bromo-2-chloro-3-(nitromethyl)pyridine (CAS 1387560-94-2) . This intermediate presents specific challenges due to the lability...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 5-bromo-2-chloro-3-(nitromethyl)pyridine (CAS 1387560-94-2) . This intermediate presents specific challenges due to the lability of the nitromethyl group and the potential for isomer formation during synthesis.[1][2]

Subject: Purification, Stability, and Troubleshooting Guide Document ID: TS-BCNP-0326 Applicable CAS: 1387560-94-2

Product Profile & Impurity Landscape

Before initiating purification, it is critical to understand the chemical behavior of the target molecule.[1][2] The presence of the electron-withdrawing halogen atoms (Br, Cl) on the pyridine ring significantly increases the acidity of the methylene protons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-protons) adjacent to the nitro group.[1]

Key Chemical Properties:

  • Acidity: The benzylic-like methylene protons are highly acidic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Strong bases will deprotonate this position, leading to the formation of nitronate salts which are sensitive to oxidation (Nef reaction) or condensation.[1]
    
  • Thermal Instability: Nitromethyl compounds can undergo thermal decomposition or rearrangement at elevated temperatures (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    C).[1]
    
  • Synthesis Byproducts: The most common synthesis route involves nucleophilic substitution of a halomethyl precursor with nitrite (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ).[1] This ambident nucleophile leads to two major products:
    • Target Nitro Compound (

      
      ):  Thermodynamic product (usually).
      
    • Alkyl Nitrite Ester (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ):  Kinetic byproduct (often 15–30%).[1]
      
Common Impurities Table
Impurity TypeChemical StructureOriginPolarity (TLC)Removal Strategy
Nitrite Ester Py-CH

-O-N=O[3][4]

-alkylation byproduct
Non-polar (High

)
Flash Chromatography or Acid Hydrolysis
Alcohol Py-CH

-OH
Hydrolysis of nitrite ester/halidePolar (Low

)
Chromatography (elutes after target)
Aldehyde Py-CHONef reaction / OxidationMedium PolarityBisulfite adduct or Chromatography
Starting Halide Py-CH

-Br/Cl
Incomplete reactionSimilar to targetDifficult; optimize conversion first

Purification Protocols

Method A: Flash Column Chromatography (Recommended)

Chromatography is the most reliable method to separate the target nitro compound from the nitrite ester byproduct.[1][2]

Stationary Phase: Silica Gel (230–400 mesh).[1][2] Mobile Phase: Hexanes/Ethyl Acetate (Gradient).[1][2]

Protocol:

  • Sample Loading: Dissolve the crude residue in a minimum amount of Dichloromethane (DCM).[1][2] Avoid heating the sample.[1][2]

  • Gradient:

    • Start with 100% Hexanes to elute non-polar impurities (residual starting material).[1][2]

    • Ramp to 5–10% Ethyl Acetate/Hexanes .[1][2] The Nitrite Ester byproduct (less polar) will elute first.[1][2]

    • Ramp to 20–30% Ethyl Acetate/Hexanes . The Target Nitro Compound will elute in this fraction.[1][2]

    • Note: The alcohol impurity will elute significantly later (>40% EtOAc).[1][2]

  • Monitoring: Use UV detection at 254 nm. The nitro compound typically stains yellow/brown with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or Iodine.[1]
    
Method B: Chemical Purification (Nitrite Hydrolysis)

If the nitrite ester content is high (>20%), chromatographic separation can be difficult due to peak tailing.[1][2] A mild acid hydrolysis step can convert the nitrite ester to the alcohol (which has a vastly different ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) before chromatography.[1]

Protocol:

  • Dissolve crude oil in THF/Water (4:1).

  • Add 1.0 equivalent of mild acid (e.g., dilute acetic acid or 1N HCl).[1][2]

  • Stir at room temperature for 30–60 minutes. Do not heat.

  • Monitor by TLC until the high-

    
     nitrite spot disappears and a low-
    
    
    
    alcohol spot appears.[1]
  • Extract with Ethyl Acetate, wash with brine, dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , and proceed to Method A. The separation between the Nitro target and the Alcohol is now trivial.[1]
    

Visual Workflow: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (Target + Nitrite Ester + SM) CheckTLC Analyze TLC (Hex:EtOAc 8:2) Start->CheckTLC Decision1 Is Nitrite Ester > 20%? CheckTLC->Decision1 Hydrolysis Mild Acid Hydrolysis (Convert Nitrite -> Alcohol) Decision1->Hydrolysis Yes (High Impurity) Column Flash Chromatography (Gradient 0-30% EtOAc) Decision1->Column No (Standard) Hydrolysis->Column Impurity Modified Fractions Fraction Analysis Column->Fractions Frac1 Frac 1-5: Nitrite Ester / SM (Discard) Fractions->Frac1 Frac2 Frac 10-25: Target Nitro Compound (Collect) Fractions->Frac2 Frac3 Frac 30+: Alcohol / Aldehyde (Discard) Fractions->Frac3 Final Pure 5-bromo-2-chloro- 3-(nitromethyl)pyridine Frac2->Final

Figure 1: Decision matrix for purifying nitromethyl-pyridine intermediates based on impurity profile.

Troubleshooting & FAQs

Q1: My product turns dark/black during concentration on the rotavap. What is happening?

Diagnosis: Thermal decomposition or base-catalyzed degradation.[1] Solution:

  • Temperature Control: Ensure the water bath is

    
    C. Nitromethyl pyridines are thermally sensitive.
    
  • Glassware Acidity: If you washed the organic layer with basic solutions (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) to remove acid, trace base might remain.[1] The 
    
    
    
    -proton is acidic; even weak bases can generate nitronates that decompose.[1]
  • Fix: Wash the organic extract with a slightly acidic buffer (e.g., dilute ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or water before drying.[1] Avoid basic washes if possible.[1][2]
    
Q2: I see two spots very close together on TLC. Which one is my product?

Diagnosis: Likely the Nitrite Ester (


) vs. Nitro (

) isomer pair. Differentiation:
  • Polarity: The Nitrite Ester is less polar and moves higher (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     in 20% EtOAc).[1]
    
  • Target: The Nitro Compound is more polar and moves lower (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     in 20% EtOAc).[1]
    
  • Spectroscopy: Isolate a small amount of the top spot.[1][2] Run an IR. Nitrite esters show a characteristic doublet N=O stretch at 1650–1680 cm

    
    , while Nitro groups show symmetric/asymmetric stretches at ~1550 and ~1370 cm
    
    
    
    .[1]
Q3: Can I use recrystallization instead of a column?

Answer: Only as a polishing step. Direct recrystallization from the crude mixture is often ineffective because the nitrite ester liquid/oil prevents the nitro compound from crystallizing cleanly ("oiling out").[1][2]

  • Recommendation: Perform a quick "filtration column" (short plug of silica) to remove the bulk of the nitrite ester and tars.[1][2] Once the material is ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     pure, recrystallization from Ethanol/Hexane  or IPA  may be effective.[1]
    
Q4: The product yield is lower than expected, and I see an aldehyde peak in NMR.

Diagnosis: You likely experienced a Nef Reaction or oxidative hydrolysis.[1][2] Cause: This occurs if the reaction mixture was treated with base followed by acid, or if the workup involved prolonged exposure to water at basic pH.[1][2] Prevention: Maintain neutral or slightly acidic conditions during workup. Quench reactions with cold water or dilute acid, never strong base.[1][2]

Storage and Stability

  • Temperature: Store at

    
    C.
    
  • Atmosphere: Store under Argon or Nitrogen.[1][2]

  • Light Sensitivity: Protect from light (amber vials). Halogenated pyridines can be photolabile.[1][2]

  • Shelf Life: Re-test purity every 3 months. Degradation often manifests as a "acrid" smell (formation of aldehyde/acid decomposition products).[1][2]

References

  • Sigma-Aldrich. 5-bromo-2-chloro-3-(nitromethyl)pyridine Product Entry (CAS 1387560-94-2).

  • Kornblum, N., et al. The Reaction of Silver Nitrite with Primary Alkyl Halides.[1][2] Journal of the American Chemical Society, 1955.[1][2] (Foundational mechanism for Nitro/Nitrite separation).[1][2]

  • ChemicalBook. 5-Bromo-2-chloro-3-nitropyridine (Related Structure) Synthesis and Properties.[1][2]

  • WIPO Patent Application WO2021076839A1. Methods for the preparation of substituted pyridines.[1][2] (Context for halogenated pyridine intermediates).

Sources

Troubleshooting

Technical Support Center: Preventing Uncontrolled Polymerization of Nitromethyl Pyridines

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitromethyl pyridine compounds. This guide is designed to provide in-depth, practical solutions to the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitromethyl pyridine compounds. This guide is designed to provide in-depth, practical solutions to the common challenge of preventing unwanted polymerization. Nitromethyl pyridines are invaluable synthetic intermediates, but their inherent reactivity requires careful handling to ensure experimental success and safety. This resource, presented in a direct question-and-answer format, combines mechanistic explanations with field-proven protocols to empower you to manage these sensitive reagents effectively.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

Q1: What are nitromethyl pyridines and why are they so prone to polymerization?

Nitromethyl pyridines are heterocyclic compounds featuring a pyridine ring substituted with a nitromethyl (–CH₂NO₂) group. Their utility in drug discovery stems from the versatility of this functional group, which can participate in various C-C bond-forming reactions, such as the Henry (nitroaldol) reaction[1][2].

The primary cause of their instability lies in the chemical properties of the nitromethyl group itself. The strong electron-withdrawing nature of the nitro group (–NO₂) makes the adjacent methylene (–CH₂–) protons significantly acidic. This acidity facilitates deprotonation by even weak bases, generating a resonance-stabilized nitronate anion. This anion is a potent nucleophile and can initiate a chain-reaction polymerization with other neutral nitromethyl pyridine molecules.

Q2: What are the primary triggers for the polymerization of nitromethyl pyridines?

Uncontrolled polymerization is rarely spontaneous under ideal conditions; it is almost always initiated by specific triggers. Understanding these is the first step toward prevention.

  • Presence of Bases: This is the most common trigger. Amines, hydroxides, carbonates, and even basic impurities on glassware can deprotonate the nitromethyl group, initiating anionic polymerization.

  • Elevated Temperatures: Heat can accelerate the rate of polymerization and may also cause decomposition, which can generate reactive species that initiate polymerization. Some energetic nitromethyl pyridine derivatives show thermal instability at temperatures as low as 101-114 °C[3].

  • Contaminants: Impurities from synthesis (e.g., residual base) or cross-contamination in the lab can act as initiators.

  • Light/UV Exposure: While less common for this specific class compared to vinyl monomers, prolonged exposure to high-energy light can potentially generate radicals that initiate a different polymerization pathway.

Q3: What are the typical visible signs of polymerization?

Early detection is critical to salvaging an experiment or a batch of starting material. Be vigilant for the following indicators:

  • Color Change: The solution may develop a yellow, orange, or brown hue.

  • Increased Viscosity: The sample may become noticeably thicker, syrupy, or gel-like.

  • Precipitation: The formation of an insoluble solid, which can range from a fine powder to a hard, brittle mass, is a clear sign of advanced polymerization. This is sometimes referred to as "pop-corn" polymer in other reactive monomer systems[4].

  • Exotherm: A rapid, uncontrolled polymerization can release significant heat.

Q4: Can I store nitromethyl pyridines in their neat (undiluted) form?

Storing these compounds neat is strongly discouraged for long-term stability. As solids, they are generally more stable than in solution, but the risk of localized initiation at a point of contamination remains. If stored neat, it must be under strictly controlled conditions. For routine lab use and long-term storage, storing as a solution in an appropriate solvent with a suitable inhibitor is the recommended best practice.

Section 2: Storage and Handling Guide

Q: What are the optimal conditions for storing nitromethyl pyridines to ensure long-term stability?

Proper storage is your primary defense against degradation and polymerization. The goal is to mitigate all potential triggers. Adherence to these conditions is critical.

  • Temperature: Store at low temperatures, typically 2-8 °C. For highly sensitive derivatives, storage at -20 °C may be necessary. Avoid freeze-thaw cycles, which can cause solute precipitation and concentration changes.

  • Atmosphere: Always store under an inert atmosphere, such as argon or nitrogen. This prevents exposure to atmospheric moisture and oxygen, which can contribute to degradation pathways.

  • Light: Use amber glass vials or wrap containers in aluminum foil to protect the compound from light.[5]

  • Container: Use clean, dry glassware. Ensure the container is sealed tightly with a cap containing an inert liner (e.g., PTFE). Never use plastic containers unless their compatibility has been rigorously verified.[6]

ParameterRecommendationRationale
Temperature 2-8 °C (or -20 °C for sensitive analogs)Slows the rate of potential degradation and polymerization reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric components.
Light Protect from light (Amber Vials)Prevents potential photochemical degradation or initiation.
Container Clean, dry, sealed glass vial with PTFE linerAvoids contamination from residual bases, water, or leaching from plastics.
Form As a dilute solution in a dry, non-basic solvent with an inhibitor.Minimizes molecule-to-molecule interactions and provides a stabilized environment.
Q: How should I properly handle these compounds during experimental setup to avoid initiating polymerization?

Your handling technique is just as important as storage. Contamination during weighing or addition to a reaction is a common point of failure.

Experimental Protocol: Safe Handling and Dispensing

  • Preparation: Ensure all glassware (spatulas, syringes, flasks) is scrupulously clean and oven-dried or flame-dried to remove any traces of water or basic residue.

  • Inert Atmosphere: Allow the nitromethyl pyridine container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Perform all manipulations under a gentle positive pressure of argon or nitrogen, preferably in a glove box or using Schlenk line techniques.

  • Dispensing:

    • For Solids: Use a clean, dry spatula to quickly weigh the desired amount into your reaction vessel under an inert gas counter-flow.

    • For Solutions: If you have prepared a stock solution, use a clean, dry syringe. First, flush the syringe with inert gas. Draw up the required volume and dispense it directly into the reaction vessel.

  • Sealing: Immediately re-seal the main container tightly, purge the headspace with inert gas, and return it to cold storage.

  • Solvent Choice: When preparing solutions, use only high-purity, anhydrous, non-basic solvents (e.g., toluene, THF, dichloromethane). Avoid protic or basic solvents like alcohols or DMF unless they are part of the reaction and conditions are controlled.

Section 3: Troubleshooting and Detection

Q: My reaction mixture turned dark and viscous. What happened, and what should I do?

These are classic signs of uncontrolled polymerization. The reaction has likely failed. The priority now shifts to safety and containment. Do not attempt to heat or concentrate the mixture, as this could accelerate the reaction. If the reaction is exothermic, use an ice bath to cool it. Quench the reaction by slowly adding a weak acid (e.g., dilute acetic acid in a non-reactive solvent) to neutralize the propagating anionic species. Once stabilized, the material should be disposed of according to your institution's hazardous waste guidelines.[5]

To diagnose the cause, review your procedure. Was the glassware properly dried? Was the solvent truly anhydrous? Could one of the reagents have been basic or contained basic impurities? The troubleshooting workflow below can help pinpoint the source of the problem.

Diagram: Troubleshooting Workflow for Unwanted Polymerization

G cluster_0 Observation cluster_1 Immediate Action cluster_2 Root Cause Analysis A Unwanted Polymerization Observed (Color change, viscosity, precipitate) B 1. Cool reaction with ice bath. 2. Quench with weak acid (e.g., Acetic Acid). 3. Dispose of as hazardous waste. A->B C Review Experimental Protocol B->C D Basic Contamination? C->D G Thermal Issue? C->G I Solvent Purity? C->I E Reagents: - Check pH of reagents. - Use freshly purified materials. D->E Yes D->G No F Glassware/Apparatus: - Ensure oven/flame drying. - Check for cleaning residue. H Reaction Temperature: - Was there an exotherm? - Was heating too rapid? G->H Yes G->I No J Solvent: - Use fresh anhydrous solvent. - Test for peroxides if applicable (e.g., THF). I->J Yes

Caption: A logical workflow for responding to and diagnosing the root cause of unintended polymerization events.

Q: I suspect low-level polymerization in my starting material. How can I confirm this?

Visual inspection is not sensitive enough for early detection. Use analytical techniques to assess the purity of your starting material before use.

Experimental Protocol: Analytical Purity Check

  • Sample Preparation: Prepare a dilute solution of your nitromethyl pyridine in a deuterated solvent (for NMR) or a suitable HPLC-grade solvent.

  • ¹H NMR Spectroscopy:

    • Indication of Polymer: Look for a broadening of the baseline and the signals corresponding to the monomer. The appearance of new, broad signals, particularly in the aliphatic region, suggests the formation of oligomers or polymers.[7]

    • Procedure: Acquire a standard proton NMR spectrum. Compare it to a reference spectrum of a known pure sample.

  • High-Performance Liquid Chromatography (HPLC):

    • Indication of Polymer: A pure monomer should give a sharp, single peak. The presence of oligomers or polymers will appear as a series of smaller peaks or a broad, unresolved hump at different retention times.

    • Procedure: Use a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient). Monitor with a UV detector at the λmax of the nitromethyl pyridine.[8]

  • Gas Chromatography (GC-MS):

    • Indication of Degradation: While polymers themselves are not volatile, GC-MS is excellent for assessing the purity of the monomer and detecting any small-molecule degradation products that might act as polymerization catalysts.[9][10]

Section 4: Prophylactic Measures - The Use of Inhibitors

Q: What is a polymerization inhibitor and how does it work in this context?

A polymerization inhibitor is a chemical added in a very small quantity (typically ppm levels) to prevent the onset of polymerization during storage.[11][12] For nitromethyl pyridines, two primary inhibition mechanisms are relevant:

  • Anionic Polymerization Inhibition: Since the most likely pathway is initiated by deprotonation, a trace amount of a weak, non-interfering acid can be added. This acid will neutralize any stray basic impurities, preventing the initial deprotonation step.

  • Radical Polymerization Inhibition: If the compound is susceptible to thermal or light-induced decomposition into radicals, a radical scavenger is used. These molecules react with and neutralize free radicals, terminating the chain reaction before it begins.

Q: Which inhibitors are suitable for nitromethyl pyridines, and at what concentration?

The choice of inhibitor depends on the suspected polymerization pathway and its compatibility with your downstream application.

Inhibitor TypeExampleMechanismTypical ConcentrationBest For
Weak Acid Acetic Acid (Glacial)Protonates and neutralizes basic initiators.100 - 500 ppmPreventing base-catalyzed anionic polymerization during storage.
Radical Scavenger (Phenolic) BHT (Butylated hydroxytoluene)Scavenges free radicals via a hydrogen atom transfer.100 - 1000 ppmPreventing radical polymerization initiated by heat or light.
Radical Scavenger (Quinone) p-BenzoquinoneActs as an effective inhibitor for certain monomers like styrenes.[13]50 - 200 ppmPotentially effective for thermally sensitive systems, but compatibility must be checked.

Important: Always start with the lowest effective concentration to minimize potential interference with subsequent reactions.

Q: How do I add an inhibitor, and do I need to remove it before my reaction?

Inhibitors are added to stock solutions for storage.

Experimental Protocol: Preparation of an Inhibited Stock Solution

  • Solvent Selection: Choose a high-purity, anhydrous, non-basic solvent in which your compound is soluble and stable (e.g., Toluene, Dichloromethane).

  • Inhibitor Stock Prep: Prepare a dilute stock solution of the chosen inhibitor. For example, dissolve 100 mg of BHT in 10 mL of the chosen solvent.

  • Main Solution Prep: Dissolve the calculated mass of your nitromethyl pyridine in the main volume of the solvent.

  • Inhibition: Using a microliter syringe, add the appropriate volume of the inhibitor stock solution to the main solution to achieve the desired final ppm concentration.

  • Storage: Mix well and store under an inert atmosphere at the recommended temperature.

Removal of Inhibitors: Whether you need to remove the inhibitor depends on your specific reaction.

  • Weak Acid Inhibitors: If your reaction is sensitive to acid, the inhibitor must be removed. This can often be achieved by passing the solution through a small plug of a neutral or basic adsorbent like alumina (use with caution, as basic alumina could trigger polymerization if not handled correctly) or by performing an aqueous wash if the compound is stable.

  • Radical Inhibitors (BHT): BHT is generally unreactive and often does not need to be removed for many synthetic applications. However, if it interferes, it can be removed by column chromatography or distillation (if the target compound is thermally stable).

Section 5: Mechanistic Insights

Understanding the step-by-step process of polymerization can reinforce the importance of the preventative measures discussed. The diagram below illustrates the most probable pathway: base-catalyzed anionic polymerization.

// Nodes A [label="Nitromethyl Pyridine\n(Py-CH₂NO₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Base (B:)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Nitronate Anion (Initiator)\n([Py-CHNO₂]⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Protonated Base (BH)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Another Monomer\n(Py-CH₂NO₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Dimer Anion\n([Py-CH(NO₂)-CH₂(NO₂)-Py]⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="More Monomers\n(n Py-CH₂NO₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Polymer Chain\n(Propagating Anion)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C [label="Deprotonation"]; B -> C; C -> D [style=invis]; // for layout C -> F [label="Nucleophilic Attack\n(Initiation)"]; E -> F; F -> H [label="Propagation"]; G -> H;

// Ranks {rank=same; A; B;} {rank=same; C; D; E;} {rank=same; F; G;} }

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with 5-bromo-2-chloro-3-(nitromethyl)pyridine

This guide is designed for researchers, scientists, and drug development professionals to effectively address solubility issues encountered with 5-bromo-2-chloro-3-(nitromethyl)pyridine. Understanding and overcoming thes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively address solubility issues encountered with 5-bromo-2-chloro-3-(nitromethyl)pyridine. Understanding and overcoming these challenges is critical for successful experimental outcomes, from reaction chemistry to biological screening.

Introduction: Understanding the Molecule

5-bromo-2-chloro-3-(nitromethyl)pyridine possesses a complex molecular structure that inherently presents solubility challenges. The pyridine ring offers some polarity; however, the presence of hydrophobic bromo and chloro substituents significantly diminishes its aqueous solubility. The nitromethyl group, while polar, does not guarantee high water solubility, a characteristic observed in similar nitroalkanes which have limited miscibility with water. This combination of features suggests that the compound is likely a solid with poor solubility in aqueous solutions and may require a systematic approach to identify suitable solvent systems for various applications.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-bromo-2-chloro-3-(nitromethyl)pyridine not dissolving in water or buffer?

A1: The molecular structure of 5-bromo-2-chloro-3-(nitromethyl)pyridine contains two halogen atoms (bromine and chlorine) which are hydrophobic. These groups reduce the molecule's ability to form favorable interactions with water molecules, leading to poor aqueous solubility.

Q2: I'm observing an oiling out or precipitation of my compound during my reaction work-up. What is happening?

A2: This is a common sign of poor solubility. It often occurs when the solvent composition changes, for instance, by adding an anti-solvent (like water) to an organic solution. The compound crashes out of the solution because it cannot be effectively solvated by the new solvent mixture.

Q3: Can I heat the mixture to improve solubility?

A3: Gently heating the solution can increase the rate of dissolution and the solubility limit. However, be cautious as excessive heat can lead to degradation of the compound, especially given the presence of the thermally sensitive nitromethyl group. Always monitor for any color changes or the appearance of new spots on a Thin Layer Chromatography (TLC) plate, which might indicate decomposition.

Q4: Are there any common solvents I should start with?

A4: For a compound with this structure, a good starting point for solvent screening would be polar aprotic solvents. These solvents can interact with the polar parts of the molecule without the complexities of hydrogen bonding that can sometimes hinder solubility.

Troubleshooting Guide: A Systematic Approach to Solubilization

When faced with a poorly soluble compound like 5-bromo-2-chloro-3-(nitromethyl)pyridine, a systematic approach is key. The following workflow will guide you from initial solvent screening to more advanced solubilization techniques.

Workflow for Solubility Troubleshooting

Solubility_Workflow cluster_0 Phase 1: Initial Solvent Screening cluster_1 Phase 2: Co-Solvent Systems cluster_2 Phase 3: pH Modification (for aqueous solutions) cluster_3 Phase 4: Advanced Techniques Start Start with Small-Scale Solubility Test Solvent_Screen Test Common Organic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone, THF, Dichloromethane, Ethyl Acetate) Start->Solvent_Screen Co_Solvent Develop a Co-Solvent System (e.g., DMSO/Water, Ethanol/Water) Solvent_Screen->Co_Solvent If single solvent is inadequate pH_Adjust Adjust pH of Aqueous Medium Co_Solvent->pH_Adjust If aqueous solubility is still low Advanced Consider Advanced Techniques (e.g., Surfactants, Complexation) pH_Adjust->Advanced If solubility remains problematic End Optimized Solubilization Protocol Advanced->End

Caption: A stepwise workflow for troubleshooting the solubility of 5-bromo-2-chloro-3-(nitromethyl)pyridine.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

Objective: To qualitatively and semi-quantitatively assess the solubility of 5-bromo-2-chloro-3-(nitromethyl)pyridine in a range of common laboratory solvents.

Materials:

  • 5-bromo-2-chloro-3-(nitromethyl)pyridine

  • Vials (e.g., 1.5 mL or 4 mL)

  • A selection of solvents (see table below)

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

Procedure:

  • Weigh approximately 1-5 mg of 5-bromo-2-chloro-3-(nitromethyl)pyridine into a tared vial.

  • Add a small, measured volume of the first solvent to be tested (e.g., 100 µL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If the solid has dissolved, the compound is soluble at that concentration.

  • If the solid has not fully dissolved, add another measured volume of solvent and repeat the vortexing.

  • Continue this process until the solid dissolves or a maximum solvent volume is reached.

  • Record your observations for each solvent. Gentle heating can be applied as a secondary step, but monitor for any signs of degradation.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesExpected Solubility of 5-bromo-2-chloro-3-(nitromethyl)pyridine
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneHigh to moderate solubility expected.
Polar Protic Methanol, Ethanol, IsopropanolModerate to low solubility expected.
Chlorinated Dichloromethane (DCM), ChloroformModerate solubility expected.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate to low solubility expected.
Esters Ethyl acetateLow solubility expected.
Nonpolar Toluene, HexanesVery low to insoluble.
Aqueous Water, Phosphate-Buffered Saline (PBS)Very low to insoluble.
Protocol 2: Developing a Co-Solvent System

Objective: To improve the aqueous solubility of 5-bromo-2-chloro-3-(nitromethyl)pyridine by using a mixture of a water-miscible organic solvent and an aqueous buffer.

Rationale: A co-solvent system can enhance the solubility of a poorly water-soluble compound by reducing the polarity of the aqueous medium, making it more favorable for the solute.

Procedure:

  • Prepare a concentrated stock solution of your compound in a water-miscible organic solvent in which it is highly soluble (e.g., DMSO or ethanol), as determined in Protocol 1.

  • In a separate vial, add the desired aqueous buffer (e.g., PBS).

  • While vortexing or stirring the aqueous buffer, slowly add small aliquots of the concentrated stock solution.

  • Monitor for any signs of precipitation. If the solution remains clear, you can continue to add the stock solution until you reach your target concentration or until precipitation occurs.

  • The point at which precipitation begins is the limit of solubility in that specific co-solvent mixture.

Troubleshooting Co-Solvent Systems:

  • Precipitation upon addition: The proportion of the organic co-solvent may be too low. Try increasing the initial volume of the organic solvent in the aqueous buffer.

  • Long-term instability: Some compounds may precipitate out of a co-solvent system over time. It is advisable to prepare these solutions fresh before use.

Protocol 3: pH Modification

Objective: To determine if altering the pH of the aqueous medium can improve the solubility of 5-bromo-2-chloro-3-(nitromethyl)pyridine.

Rationale: The pyridine nitrogen in the molecule is weakly basic and can be protonated at acidic pH. This would result in a charged species, which is generally more water-soluble.

Procedure:

  • Prepare a suspension of your compound in an aqueous buffer at neutral pH (e.g., pH 7.4).

  • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for any dissolution of the solid.

  • If the compound dissolves at a lower pH, this indicates that the protonated form is more soluble.

  • Conversely, you can test the effect of basic pH by adding a dilute base (e.g., 0.1 M NaOH) to a neutral suspension.

Note: Be aware that extreme pH values can cause chemical degradation of your compound.

Advanced Solubilization Strategies

If the above methods do not yield a satisfactory solution, more advanced techniques can be explored, particularly in a drug development context. These include:

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby enhancing their aqueous solubility.

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the solid compound, which can lead to a faster dissolution rate.

Logical Decision-Making in Solubility Enhancement

Decision_Tree Start Is the compound soluble in a common organic solvent? Yes1 Yes Start->Yes1 No1 No Start->No1 Use_Directly Use the organic solvent directly or as a co-solvent. Yes1->Use_Directly Try_Heating Try gentle heating (monitor for degradation). No1->Try_Heating Soluble_Heat Soluble with heat? Try_Heating->Soluble_Heat Yes2 Yes Soluble_Heat->Yes2 No2 No Soluble_Heat->No2 Use_Heated Use heated solvent system (prepare fresh). Yes2->Use_Heated pH_Modification Attempt pH modification in an aqueous slurry. No2->pH_Modification Soluble_pH Soluble at acidic/basic pH? pH_Modification->Soluble_pH Yes3 Yes Soluble_pH->Yes3 No3 No Soluble_pH->No3 Use_pH_Adjusted Use pH-adjusted aqueous solution. Yes3->Use_pH_Adjusted Advanced_Methods Consider advanced methods: - Surfactants - Cyclodextrins - Particle size reduction No3->Advanced_Methods

Caption: A decision tree to guide the selection of an appropriate solubilization strategy.

References

Troubleshooting

optimizing nitration of 5-bromo-2-chloro-3-methylpyridine

The following Technical Support Guide is structured to assist researchers in the optimization, troubleshooting, and safe execution of the nitration of 5-bromo-2-chloro-3-methylpyridine . Topic: Nitration of 5-bromo-2-chl...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured to assist researchers in the optimization, troubleshooting, and safe execution of the nitration of 5-bromo-2-chloro-3-methylpyridine .

Topic: Nitration of 5-bromo-2-chloro-3-methylpyridine Ticket ID: PYR-NIT-0523 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Logic

The Challenge: Nitrating 5-bromo-2-chloro-3-methylpyridine presents a classic "push-pull" conflict in aromatic substitution. The pyridine nitrogen and the halogen substituents (Cl, Br) strongly deactivate the ring, making electrophilic attack difficult. However, the methyl group at the 3-position provides crucial activation via induction (


) and hyperconjugation.

Regioselectivity Analysis:

  • Position 4: Activated by the ortho-methyl group and ortho-bromo group. This is the sterically crowded "pocket" but electronically favored.

  • Position 6: Activated by the ortho-bromo group but para to the methyl. Less sterically hindered but less activated by the methyl group.

Likely Outcome: The reaction predominantly favors the 4-nitro isomer due to the strong ortho-directing effect of the methyl group, provided the temperature is controlled to overcome steric hindrance without causing decomposition.

Standard Operating Procedure (SOP)

Protocol ID: NIT-DIR-04 (Direct Mixed-Acid Nitration) Use this baseline protocol before attempting the N-oxide route.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Specification
Substrate 1.0ReactantPurity >98% (HPLC)

5-10 volSolvent/CatalystConc. (98%) or Oleum (20%

) if unreactive

1.5 - 2.0Electrophile SourceFuming (>90%) is mandatory
Ice/Water N/AQuenchCrushed, excess
Workflow Visualization

NitrationWorkflow Start Start: Dissolution Cool Cool to 0-5°C Start->Cool Add Add HNO3 (Dropwise) Cool->Add Exotherm Control Ramp Ramp to 60-80°C Add->Ramp Activation Energy Monitor IPC (HPLC/TLC) Ramp->Monitor Monitor->Ramp Incomplete Quench Ice Quench & pH Adj. Monitor->Quench Conversion >95%

Figure 1: Step-by-step workflow for the nitration process. Note the critical temperature ramp required to activate the deactivated pyridine ring.

Troubleshooting Guide (FAQ)

Category A: Low Conversion / No Reaction

Q: I am seeing <10% conversion after 4 hours at 50°C. What is wrong? A: The pyridine ring is highly deactivated by the two halogens. The standard nitronium ion concentration (


) generated by 65% 

is insufficient.
  • Fix 1 (Acid Strength): Switch to Fuming Nitric Acid (90%+) . The water content in standard nitric acid kills the reaction by hydrating the nitronium ion.

  • Fix 2 (Dehydrating Agent): Use Oleum (20% fuming sulfuric acid) as the solvent instead of 98%

    
    . This scavenges water produced during nitration, keeping the equilibrium shifted toward the active electrophile.
    
  • Fix 3 (Temperature): Increase reaction temperature to 80–90°C . Warning: Check thermal stability first (see Safety section).

Q: The starting material is recovering unchanged. Should I use the N-oxide route? A: If direct nitration fails even with Oleum/Fuming


, yes.
  • Protocol Adjustment: Oxidize the pyridine nitrogen using m-CPBA or

    
    /Urea first. The resulting Pyridine-N-oxide  is more susceptible to nitration at the 4-position. After nitration, reduce the N-oxide using 
    
    
    
    or Fe/Acetic Acid.
Category B: Impurities & By-products

Q: I see a major impurity at RRT 0.85. Is this the 6-nitro isomer? A: It is likely the 6-nitro isomer or a hydrolysis product .

  • Diagnosis: If the impurity increases with reaction time after full conversion, it is likely the pyridone (hydrolysis of the 2-Cl group).

  • Prevention: Ensure anhydrous conditions. The 2-chloro group is labile in hot aqueous acid. Do not quench until the reaction mixture has cooled completely to room temperature.

  • Regiocontrol: If it is the 6-nitro isomer (confirmed by NMR), you cannot easily change the electronics. However, the 4-nitro isomer is usually more crystalline. Try recrystallizing from Ethanol/Heptane to enrich the desired isomer.

Q: The reaction mixture turned into a black tar. A: This indicates "oxidative decomposition" caused by a thermal runaway or adding


 too fast.
  • Fix:

    • Cool the

      
       solution to 0°C before adding any
      
      
      
      .
    • Add

      
       subsurface or very slowly to keep internal temp <10°C.
      
    • Only ramp the temperature after all oxidant has been added.

Safety & Hazard Management

Critical Warning: Nitration of halopyridines carries a risk of runaway exothermic decomposition .

Thermal Stability Logic

SafetyLogic Risk Risk: Thermal Runaway Factor1 High Conc. HNO3 Risk->Factor1 Factor2 Rapid Addition Risk->Factor2 Factor3 Closed System Risk->Factor3 Mitigation Mitigation Strategy Factor1->Mitigation Factor2->Mitigation Step1 Dosing Control (<1°C rise/min) Mitigation->Step1 Step2 DSC Screening Mitigation->Step2

Figure 2: Risk factors and mitigation strategies for exothermic nitration.

Key Safety Checks:

  • DSC (Differential Scanning Calorimetry): Run a sample of the reaction mass before scale-up. Look for decomposition onsets below your operating temperature.

  • Gas Evolution:

    
     fumes are toxic.[1] Scrubbers (NaOH) are mandatory.
    
  • Quenching: Never pour water into the acid. Always pour the acid mixture onto ice. The heat of hydration is massive and can cause explosive splashing.

References & Grounding

  • ChemicalBook. (2025). Synthesis of 5-Bromo-2-chloro-3-nitropyridine. (Provides analogous protocols for bromochloropyridine nitration).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 5-Bromo-2-chloro-4-methyl-3-nitropyridine. (Confirming existence of the nitrated product and handling safety).

  • Google Patents. (2010). Method of producing 2-amino-3-nitro-5-halogenopyridine. (EP0530524A1 - Detailed conditions for nitrating deactivated halogenated pyridines).

  • IChemE. (2025). Runaway reaction hazards in processing organic nitrocompounds. (Critical safety data for nitration scale-up).

Disclaimer: This guide is for research purposes only. All procedures should be validated by a qualified chemist in a controlled environment.

Sources

Optimization

Technical Support Center: Handling the Moisture Sensitivity of Nitromethyl Pyridine Intermediates

Welcome to the technical support center dedicated to addressing the challenges associated with the handling and use of nitromethyl pyridine intermediates. These compounds are powerful building blocks in pharmaceutical an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the handling and use of nitromethyl pyridine intermediates. These compounds are powerful building blocks in pharmaceutical and materials science research. However, their utility is matched by their significant sensitivity to moisture, a characteristic that can compromise experimental reproducibility, lower yields, and generate complex impurity profiles.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and practical solutions to common problems encountered when working with these hygroscopic and reactive molecules. By understanding the underlying chemical principles and adopting rigorous techniques, you can ensure the integrity of your materials and the success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected, and post-reaction analysis (TLC, LC-MS) shows multiple unidentified byproducts. What's going on?

A1: This is a classic symptom of compound degradation due to residual moisture in your reaction system. The electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic attack, and water is an effective nucleophile.[1][2] Furthermore, moisture can interfere with sensitive reagents, catalysts, or promote unwanted side reactions.

Probable Causes & Immediate Actions:

  • Contaminated Solvents: "Anhydrous" solvents from commercial suppliers can still contain unacceptable levels of water (ppm levels can be detrimental).[3][4]

  • Atmospheric Moisture: A reaction setup that is not properly sealed and purged will allow atmospheric moisture to enter. Even brief exposure can be harmful.

  • Adsorbed Water on Glassware: Glass surfaces have a thin film of adsorbed moisture that must be removed.[5]

Solutions & Protocols:

  • Verify Solvent Purity: Use a Karl Fischer titrator to quantify the water content of your solvents. For most sensitive reactions, a water content of <10 ppm is ideal.[3]

  • Implement Rigorous Anhydrous Techniques: Always handle nitromethyl pyridine intermediates under an inert atmosphere, such as dry nitrogen or argon, using a glovebox or a Schlenk line.[6][7][8]

  • Properly Dry Glassware: Oven-dry all glassware at a minimum of 125°C overnight and allow it to cool in a desiccator or under a stream of dry inert gas immediately before use.[5][8] Flame-drying the assembled apparatus under vacuum is an alternative and highly effective method.[8]

Q2: I've noticed my solid nitromethyl pyridine intermediate, which was initially a free-flowing powder, has become clumpy and discolored after some time in the lab. Is it still usable?

A2: Clumping and discoloration are strong indicators of moisture absorption. Pyridine-containing molecules, especially in salt form, can be hygroscopic.[9] The absorbed water can lead to hydrolysis or catalyze slow degradation, even in the solid state. Using the material as-is will likely lead to the issues described in Q1.

Solutions & Protocols:

  • Proper Storage is Critical: Always store nitromethyl pyridine intermediates in tightly sealed containers. For enhanced protection, place these primary containers inside a desiccator with an active desiccant or store them inside an inert atmosphere glovebox.[7][10][11][12]

  • Drying the Compound Before Use: If you suspect moisture absorption, you can dry the solid material under a high vacuum for several hours. Gentle heating can be applied, but this should be done cautiously; first, determine the compound's thermal stability to avoid decomposition.

  • Recrystallization for Purification: If simple drying is insufficient or if significant degradation is suspected, the most reliable approach is to purify the intermediate by recrystallization from a suitable, anhydrous solvent system.[13][14] This will remove both water and any non-volatile impurities.

Q3: My experimental results are inconsistent. A reaction that worked perfectly last week is failing today, even though I'm following the exact same procedure. What could be the cause?

A3: This frustrating lack of reproducibility is almost always due to subtle, unnoticed variations in the experimental environment, with moisture being the most common variable. A change in lab humidity, using a different bottle of solvent, or a slight variation in the inert atmosphere setup can all contribute.

Solution: Adopt a Standardized Workflow

To eliminate these variables, develop and adhere to a strict, standardized workflow for all moisture-sensitive reactions. This ensures that conditions are as identical as possible every time. The following troubleshooting workflow can help pinpoint the source of inconsistency.

Troubleshooting Workflow for Inconsistent Reactions

G start Low Yield or Inconsistent Results check_reagents Re-evaluate Reagent Purity (Starting Material, Solvents) start->check_reagents check_setup Audit Reaction Setup & Inert Atmosphere Technique start->check_setup kf_test Perform Karl Fischer Titration on Solvents check_reagents->kf_test leak_test Check for Leaks in Schlenk Line/Glovebox check_setup->leak_test dry_solvent Re-dry Solvents using Appropriate Method (See Table 1) kf_test->dry_solvent Water > 10 ppm nmr_sm Check Starting Material by NMR/LC-MS for Degradation kf_test->nmr_sm Water < 10 ppm rerun Re-run Experiment with Verified Reagents & Setup dry_solvent->rerun nmr_sm->check_setup Material is Pure purify_sm Purify Starting Material (Recrystallization/Chromatography) nmr_sm->purify_sm Degradation Detected purify_sm->rerun technique_review Review Handling Technique (e.g., Syringe/Cannula Transfer) leak_test->technique_review No Leaks leak_test->technique_review Leaks Found & Fixed technique_review->rerun

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the high moisture sensitivity of nitromethyl pyridine intermediates?

A1: The sensitivity arises from the electronic properties of the molecule. The pyridine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro group (-NO₂) further depletes the electron density on the ring's carbon atoms. This heightened electrophilicity makes the ring highly susceptible to nucleophilic attack by water, which can lead to ring-opening or the formation of hydroxypyridine derivatives.[1][2] Additionally, the protons on the methyl group adjacent to the nitro-substituted ring can be acidic, and water can act as a base, potentially initiating unwanted condensation or side reactions.

Q2: What are the absolute best practices for long-term storage of these intermediates?

A2: For maximum stability during long-term storage, follow these guidelines:

  • Primary Container: Use a clean, dry glass vial or bottle with a PTFE-lined cap.

  • Inert Atmosphere: Before sealing, flush the container with a dry, inert gas like argon or nitrogen.[10]

  • Secondary Containment: Place the sealed primary container inside a secondary container, such as a heat-sealed foil bag, also flushed with inert gas.

  • Location: Store in a cool, dark, and dry place. A dedicated cabinet for sensitive reagents is ideal.[15] For highly sensitive compounds, storage inside an inert atmosphere glovebox is the gold standard.[7]

  • Labeling: Clearly label the container with the compound name, date, and a "Moisture-Sensitive" warning.

Q3: How can I effectively dry the most common organic solvents for my reactions?

A3: The choice of drying method depends on the solvent and the required level of dryness. While distillation is a traditional method, storing solvents over activated molecular sieves is often safer and highly effective.[3][4]

Table 1: Recommended Drying Agents and Achievable Water Content for Common Solvents

Solvent Recommended Drying Agent(s) Typical Achievable Water Content (ppm) Notes
Tetrahydrofuran (THF) 3Å Molecular Sieves, Sodium/Benzophenone < 10 ppm (Sieves), ~43 ppm (Na/BP)[3][4] Storing over activated 3Å sieves for 48-72h is very effective and safer than distillation.[3][4]
Dichloromethane (DCM) 3Å Molecular Sieves, CaH₂ < 5 ppm (Sieves), ~13 ppm (CaH₂)[4] Passage through a column of activated neutral alumina or silica also yields very dry solvent.[4]
Acetonitrile (MeCN) 4Å Molecular Sieves, CaH₂ < 10 ppm Pre-dry with sieves, then distill from CaH₂. Store over 4Å sieves.[16]
Methanol (MeOH) 3Å Molecular Sieves (10% m/v, 72h) < 30 ppm[3][4] Requires a higher loading of sieves and longer contact time compared to other solvents.[3][4]

| N,N-Dimethylformamide (DMF)| 4Å Molecular Sieves, BaO | Low ppm | Dry overnight over sieves or BaO, then distill under reduced pressure. Avoid CaH₂ due to potential decomposition.[16] |

Data synthesized from sources[3][4][16]. The effectiveness of molecular sieves requires that they are properly activated (e.g., heated at 300°C for 24h) immediately before use.[3]

Q4: Is there a significant difference between using Argon and Nitrogen as an inert gas?

A4: For the vast majority of applications involving nitromethyl pyridines, high-purity nitrogen is perfectly adequate and more cost-effective.[17] Argon is about 1.4 times denser than air, while nitrogen is slightly less dense. This means argon can provide a more stable "blanket" over a reaction mixture in an open or semi-open system, as it is less easily displaced by ambient air.[8] However, in a well-sealed system like a Schlenk line or glovebox, this difference is negligible.

Experimental Protocols
Protocol 1: Setting Up a Moisture-Sensitive Reaction via Schlenk Line

This protocol outlines the standard procedure for creating an inert atmosphere in a reaction flask.

  • Glassware Preparation: Ensure all glassware (flask, condenser, addition funnel, etc.) is thoroughly cleaned and oven-dried (125°C, overnight).[5]

  • Assembly: Quickly assemble the glassware while still warm and connect it to the Schlenk line's dual manifold (vacuum and inert gas) via a flexible hose. Use a thin, even layer of high-vacuum grease on all ground-glass joints.

  • Purging the System (Vacuum-Backfill Cycles): This is the most critical step to remove air and adsorbed moisture.[8]

    • Close the inert gas inlet on your flask's stopcock and open the vacuum line to evacuate the system for 5-10 minutes.

    • Close the vacuum line and slowly open the inert gas line to backfill the flask with nitrogen or argon. You should see the oil in the bubbler move to indicate positive pressure.

    • Repeat this vacuum-backfill cycle at least three times to ensure a robustly inert atmosphere.[8]

  • Adding Reagents:

    • Solids: Add solid reagents to the flask before the first purge cycle. If a solid must be added later, do so quickly under a strong positive flow of inert gas (a "counterflow").[8]

    • Liquids/Solvents: Use a dry, nitrogen-flushed syringe to transfer anhydrous solvents and liquid reagents through a rubber septum.[5] For larger volumes or highly sensitive reagents, use a cannula transfer technique.

  • Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas, indicated by a slow bubble rate (e.g., 1 bubble every 5-10 seconds) in the mineral oil bubbler.[5]

Inert Atmosphere Reaction Setup Diagram

G cluster_0 Schlenk Line Manifold cluster_1 Reaction Assembly Inert Gas In Inert Gas In manifold Dual Manifold (Gas/Vacuum) Inert Gas In->manifold Gas Line Vacuum Pump Vacuum Pump Vacuum Pump->manifold Vacuum Line flask Reaction Flask (with stir bar) manifold->flask Flexible Tubing (to Stopcock) condenser Condenser flask->condenser septum Rubber Septum condenser->septum bubbler Mineral Oil Bubbler (Pressure Release) condenser->bubbler

Sources

Troubleshooting

Technical Support Center: Separation of 5-Bromo-2-Chloropyridine and its Isomers

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of 5-bromo-2-chloropyridine from its isomers, most notably 2-bromo-5-ch...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of 5-bromo-2-chloropyridine from its isomers, most notably 2-bromo-5-chloropyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful purification of your target compound.

Introduction: The Challenge of Isomer Separation

5-Bromo-2-chloropyridine is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. However, its synthesis can often lead to the formation of isomeric impurities, such as 2-bromo-5-chloropyridine. Due to their similar physical and chemical properties, separating these isomers can be a significant challenge. This guide will equip you with the knowledge and practical steps to overcome these separation hurdles.

Troubleshooting Guide

This section addresses common issues encountered during the separation of 5-bromo-2-chloropyridine and its isomers.

Issue 1: Poor or No Separation of Isomers in HPLC Analysis

Question: I am running an HPLC analysis of my 5-bromo-2-chloropyridine sample, but the isomers are co-eluting or showing very poor resolution. What can I do?

Answer:

This is a common problem due to the similar polarity and structure of the isomers. Here’s a systematic approach to troubleshoot this issue:

  • Mobile Phase Optimization: The composition of your mobile phase is the most critical factor.

    • Vary the Organic Modifier: Small changes in the organic modifier (e.g., acetonitrile vs. methanol) can significantly impact selectivity. If you are using acetonitrile, try switching to methanol or a combination of both.

    • Adjust the Mobile Phase pH: For pyridine-containing compounds, the pH of the mobile phase can influence their ionization state and, consequently, their retention. If your current mobile phase is neutral, consider adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to protonate the pyridine nitrogen. This can enhance interaction with the stationary phase and improve separation.[1]

    • Utilize Ion-Pairing Reagents: For particularly challenging separations, the addition of an ion-pairing reagent to the mobile phase can be effective.

  • Stationary Phase Selection: Not all C18 columns are the same.

    • Consider Alternative Reverse-Phase Columns: If a standard C18 column is not providing adequate separation, try a column with a different stationary phase chemistry. Phenyl-hexyl or biphenyl phases can offer different selectivity for aromatic compounds through π-π interactions.

    • Explore Mixed-Mode Chromatography: Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, is often very effective for separating isomers of ionizable compounds like pyridines.

  • Temperature Control:

    • Adjust Column Temperature: Lowering the column temperature can sometimes improve resolution by increasing the interaction between the analytes and the stationary phase. Conversely, in some cases, increasing the temperature can improve efficiency and resolution. Experiment with a range of temperatures (e.g., 25°C to 40°C).

Issue 2: Difficulty in Purifying 5-Bromo-2-Chloropyridine via Column Chromatography

Question: I am trying to purify my crude 5-bromo-2-chloropyridine using silica gel column chromatography, but the fractions are still a mixture of isomers. How can I improve the separation?

Answer:

Column chromatography is a viable method for preparative separation, but success lies in the details of the setup and execution.

  • Solvent System Selection:

    • Thorough TLC Analysis: Before running the column, perform a detailed Thin-Layer Chromatography (TLC) analysis with various solvent systems. The ideal solvent system should give a good separation of the spots with Rf values between 0.2 and 0.4 for your target compound.

    • Use a Shallow Gradient: Instead of isocratic elution, a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can significantly improve separation. Start with a very low percentage of the polar solvent and increase it slowly.

  • Column Packing and Loading:

    • Proper Packing is Crucial: Ensure your column is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor separation.

    • Dry Loading: If your compound has limited solubility in the initial mobile phase, consider dry loading. Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and then carefully load the dried powder onto the top of your column.

  • Stationary Phase Considerations:

    • Alumina as an Alternative: If silica gel (which is slightly acidic) is not providing the desired separation or if you suspect compound degradation, consider using neutral or basic alumina as the stationary phase.

Issue 3: Failed Attempts at Purification by Crystallization

Question: I have tried to purify my 5-bromo-2-chloropyridine by crystallization, but the resulting crystals are not significantly purer. What am I doing wrong?

Answer:

Fractional crystallization relies on differences in the solubility of the isomers in a particular solvent at different temperatures.

  • Solvent Screening: The choice of solvent is paramount.

    • Systematic Screening: You need to perform a systematic screening of various solvents and solvent mixtures to find one where the solubility of 5-bromo-2-chloropyridine and its isomers differs significantly.

    • Consider Solvent Polarity: Experiment with a range of solvents from non-polar (e.g., hexanes, heptane) to moderately polar (e.g., toluene, ethyl acetate, isopropanol) and polar (e.g., ethanol, methanol).

    • Binary Solvent Systems: Often, a mixture of two solvents (one in which the compound is soluble and one in which it is less soluble) can provide the best results for crystallization.

  • Cooling Rate:

    • Slow Cooling is Key: Rapid cooling of the solution can lead to the co-precipitation of impurities. Allow the solution to cool slowly to room temperature and then in a refrigerator or freezer to promote the formation of pure crystals.

  • Seeding:

    • Use a Pure Seed Crystal: If you have a small amount of pure 5-bromo-2-chloropyridine, adding a seed crystal to the supersaturated solution can induce the crystallization of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities of 5-bromo-2-chloropyridine?

A1: The most common and challenging isomeric impurity is 2-bromo-5-chloropyridine. Depending on the synthetic route, other positional isomers of bromochloropyridine or di-halogenated pyridines could also be present.

Q2: How can I confirm the identity and purity of my separated isomers?

A2: A combination of analytical techniques is recommended:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to distinguish between the isomers based on the chemical shifts and coupling patterns of the aromatic protons.

  • GC-MS: Gas Chromatography-Mass Spectrometry can separate the isomers and provide their mass spectra, confirming their molecular weight.

  • HPLC: A well-developed HPLC method can be used to determine the purity of the isolated fractions.

Q3: What are the key physical property differences between 5-bromo-2-chloropyridine and 2-bromo-5-chloropyridine?

A3: The physical properties are quite similar, which is why their separation is challenging.

  • Melting Point: 5-Bromo-2-chloropyridine has a reported melting point of 65-69 °C.[2] 2-Bromo-5-chloropyridine has a reported melting point of 63-71 °C.[3]

  • Boiling Point: 5-Bromo-2-chloropyridine has a reported boiling point of 208.1 °C at 760 mmHg.[4] 2-Bromo-5-chloropyridine has a reported boiling point of 128 °C at 16 mmHg.[5]

Q4: Can I use distillation to separate these isomers?

A4: While there is a difference in their boiling points, it is not substantial, suggesting that a simple distillation may not be effective. Fractional distillation with a high-efficiency column might provide some enrichment, but achieving high purity would likely be difficult and require careful optimization.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Isomer Separation

This method can be used to assess the purity of your 5-bromo-2-chloropyridine sample and to monitor the progress of your purification.

Parameter Condition
Column Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL

Protocol 2: Preparative Column Chromatography

This protocol provides a starting point for the purification of gram-scale quantities of 5-bromo-2-chloropyridine.

  • TLC Analysis:

    • Develop a TLC plate of your crude material using a solvent system of Hexanes:Ethyl Acetate (95:5).

    • The target compound, 5-bromo-2-chloropyridine, should have a slightly higher Rf than the 2-bromo-5-chloropyridine isomer in this system. Adjust the solvent ratio to achieve good separation with the target Rf around 0.3.

  • Column Preparation:

    • Pack a glass column with silica gel (60-120 mesh) using the initial TLC solvent system. The amount of silica should be about 50-100 times the weight of your crude material.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial solvent system (e.g., Hexanes:Ethyl Acetate 95:5).

    • Collect fractions and monitor their composition by TLC.

    • If the compounds are not eluting, gradually increase the polarity of the mobile phase (e.g., to 90:10 Hexanes:Ethyl Acetate).

  • Fraction Analysis:

    • Combine the fractions containing the pure 5-bromo-2-chloropyridine.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

Separation_Workflow cluster_Analysis Initial Analysis cluster_Purification Purification Strategy cluster_Verification Purity Verification Crude Material Crude Material HPLC_Analysis HPLC Analysis (Purity & Isomer Ratio) Crude Material->HPLC_Analysis Column_Chromatography Column Chromatography HPLC_Analysis->Column_Chromatography High Impurity or Complex Mixture Fractional_Crystallization Fractional Crystallization HPLC_Analysis->Fractional_Crystallization Lower Impurity & Favorable Solubility Pure_Fractions Pure_Fractions Column_Chromatography->Pure_Fractions Fractional_Crystallization->Pure_Fractions Final_HPLC Final HPLC Analysis Pure_Fractions->Final_HPLC NMR_GCMS NMR & GC-MS (Structure Confirmation) Pure_Fractions->NMR_GCMS Pure_Product Pure 5-Bromo-2-chloropyridine Final_HPLC->Pure_Product NMR_GCMS->Pure_Product

Caption: Decision workflow for the separation and purification of 5-bromo-2-chloropyridine.

References

Sources

Optimization

Technical Support Center: Troubleshooting Nitromethyl Pyridine Reductions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific challenges encountered when reducing nitromethyl pyridines to aminom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific challenges encountered when reducing nitromethyl pyridines to aminomethyl pyridines.

While this transformation is a critical step in synthesizing pharmaceutical building blocks, the unique electronic properties of the pyridine ring make the adjacent nitromethyl group highly activated (pseudo-benzylic). This activation frequently leads to a cascade of reaction failures, including over-reduction (C-N bond cleavage), dimerization, and hydrodehalogenation. This guide provides field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your synthetic success.

Section 1: Mechanistic Insights & FAQs

Q1: Why am I observing significant dimerization (secondary amine formation) during catalytic hydrogenation? Causality: During the reduction of the nitro group, an intermediate imine (R-CH=NH) is formed. If the newly formed primary amine (your target product) is highly nucleophilic, it will attack this imine intermediate. Subsequent elimination of ammonia and further reduction yields an unwanted secondary amine dimer. Solution: You must alter the kinetics of the reaction to favor primary amine isolation. This is achieved either by protonating the primary amine as it forms using acidic media (e.g., methanolic HCl) or by trapping it in situ with an electrophile like Boc-anhydride (Boc2O).

Q2: My LC-MS shows a mass corresponding to methylpyridine. What causes this C-N bond cleavage? Causality: The C-N bond in nitromethyl pyridine is highly susceptible to hydrogenolysis because the pyridine ring stabilizes the transition state, acting similarly to a benzylic system. High temperatures, high hydrogen pressure, or overly active catalysts (like unpoisoned Pd/C) will cleave the C-N bond, yielding methylpyridine and ammonia[1]. Solution: Switch to a less aggressive catalyst such as Raney Nickel, lower the temperature, or utilize chemical reduction methods (e.g., Zn/AcOH) which do not operate via surface-mediated hydrogenolysis.

Q3: I am trying to reduce a halogenated nitromethyl pyridine, but I am losing the halogen atom. How can I prevent this? Causality: Palladium-based catalysts are notorious for hydrodehalogenation, especially of electron-deficient heteroaromatics like pyridine. The oxidative addition of Pd into the C-X bond outcompetes the reduction of the nitro group. Solution: Avoid Pd/C entirely. Use Platinum oxide (PtO2), doped Raney Nickel, or a dissolving metal reduction (Fe/HCl or Zn/AcOH) to preserve the halogen[1].

Section 2: Reaction Conditions & Catalyst Selection

The following table summarizes the quantitative parameters and expected outcomes when selecting a reduction strategy to mitigate specific side reactions.

Catalyst SystemAdditive / SolventPrimary Side Reaction MitigatedTemp / PressureExpected Yield RangeNotes
Pd/C (5-10%) Boc2O / MeOHDimerization25°C / 3 bar75 - 90%Excellent for non-halogenated substrates. Yields Boc-protected amine directly.
Pd/C (5%) HCl / MeOHDimerization20°C / 1-2 bar70 - 85%Forms HCl salt. High risk of C-N cleavage if temperature exceeds 30°C.
Raney Nickel NH3 (aq) / EtOHC-N Cleavage25°C / 5 bar65 - 80%Mild profile; prevents hydrogenolysis. Requires careful, pyrophoric-safe handling.
Zn Dust AcOH / H2OHydrodehalogenation0°C to 25°C60 - 75%Best for halogenated pyridines. Generates stoichiometric zinc waste.
Section 3: Diagnostic Workflows

To visualize the root causes of your reaction failures, refer to the mechanistic pathway and decision tree below.

Mechanism Nitro Nitromethyl Pyridine (R-CH2-NO2) Nitroso Nitroso Intermediate (R-CH2-NO) Nitro->Nitroso +H2 Hydroxylamine Hydroxylamine (R-CH2-NHOH) Nitroso->Hydroxylamine +H2 Imine Imine Intermediate (R-CH=NH) Hydroxylamine->Imine -H2O PrimaryAmine Aminomethyl Pyridine (Target: R-CH2-NH2) Imine->PrimaryAmine +H2 Dimer Secondary Amine Dimer (Side Product) PrimaryAmine->Dimer Nucleophilic Attack on Imine Cleavage Methyl Pyridine (Over-reduction) PrimaryAmine->Cleavage Hydrogenolysis (Pd/C, Heat)

Mechanistic pathway of nitromethyl pyridine reduction highlighting major side reaction branches.

DecisionTree Start Identify Primary Side Reaction Dimerization Dimerization (Secondary Amine) Start->Dimerization OverReduction C-N Cleavage (Methyl Pyridine) Start->OverReduction Dehalogenation Loss of Halogen (Hydrodehalogenation) Start->Dehalogenation FixDimer1 Add Boc2O (In situ protection) Dimerization->FixDimer1 FixDimer2 Use Acidic Media (HCl/MeOH) Dimerization->FixDimer2 FixOverRed Lower Temp/Pressure or Switch to Raney Ni OverReduction->FixOverRed FixDehal Use Zn/AcOH or Fe/HCl (Chemical Reduction) Dehalogenation->FixDehal

Troubleshooting decision tree for mitigating common side reactions in nitromethyl pyridine reduction.

Section 4: Standard Operating Procedures (Self-Validating Protocols)

Every protocol in your lab should act as a self-validating system. The following methodologies include built-in checkpoints to ensure the reaction is proceeding correctly before you commit to the final workup.

Protocol A: Catalytic Hydrogenation with In Situ Boc-Protection

Objective: Prevent dimerization and catalyst poisoning by trapping the primary amine immediately upon formation.

  • Preparation: In a high-pressure reactor, dissolve 1.0 eq of nitromethyl pyridine in anhydrous MeOH (0.2 M). Add 1.2 eq of Boc2O.

  • Catalyst Addition: Carefully add 10 wt% of 5% Pd/C under a strict inert argon atmosphere.

    • Causality: Purging with argon prevents premature ignition of the methanol vapor by the highly active, dry palladium surface.

  • Hydrogenation: Pressurize the vessel to 3 bar H2. Stir at 25°C for 12 hours.

    • Validation Checkpoint 1 (Gas Uptake): Monitor the pressure gauge. A stoichiometric consumption of 3 equivalents of H2 indicates complete reduction. If uptake stops at 2 equivalents, the reaction has stalled at the hydroxylamine intermediate.

  • In-Process Control (IPC): At 12 hours, sample the reaction and run a TLC (Hexanes/EtOAc 1:1).

    • Validation Checkpoint 2 (LC-MS & TLC): The starting material (UV active, non-staining) must be absent. The product will appear as a new UV-active spot that stains faintly with ninhydrin (due to thermal Boc deprotection during staining). LC-MS must confirm the [M+H]+ of the Boc-protected aminomethyl pyridine, with a strict absence of the dimer mass (approx. 2x mass - NH3).

  • Workup: Filter the mixture through a pad of Celite to remove Pd/C. Wash the filter cake with MeOH and concentrate the filtrate under reduced pressure.

Protocol B: Mild Chemical Reduction (Zn/AcOH)

Objective: Reduce halogenated nitromethyl pyridines without triggering hydrodehalogenation or C-N cleavage.

  • Preparation: Dissolve 1.0 eq of the halogenated nitromethyl pyridine in a 1:1 mixture of glacial acetic acid and ethanol (0.1 M) at 0°C.

  • Reduction: Add 10.0 eq of activated Zinc dust in small portions over 30 minutes.

    • Causality: Portion-wise addition controls the highly exothermic single-electron transfer process, preventing thermal spikes that could lead to Nef-type hydrolysis of the intermediate nitronate into an aldehyde.

  • Reaction: Allow the mixture to warm to 25°C and stir for 4 hours.

    • Validation Checkpoint 1 (Visual Phase Change): The reaction mixture will transition from a dark grey suspension of elemental zinc to a thick, white paste of zinc acetate, visually confirming that electron transfer has occurred.

  • Workup: Filter the unreacted zinc. Neutralize the filtrate carefully with saturated aqueous NaHCO3 until pH 8 is reached.

    • Validation Checkpoint 2 (pH Control): Using pH indicator strips, ensure the aqueous phase is strictly between pH 8-9. A pH < 7 will result in the protonation of the aminomethyl pyridine, causing it to partition into the aqueous waste and artificially lowering your isolated yield. Extract with EtOAc (3x).

References
  • US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives.
  • THREE-COMPONENT RING TRANSFORMATION USING AMMONIUM ACET
  • C–H Bond Functionalization of Amines: A Graphical Overview of Diverse Methods. thieme-connect.com.

Sources

Troubleshooting

Technical Support Center: Storage and Handling of Light-Sensitive Pyridine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with light-sensitive pyridine derivatives. This guide provides in-depth, field-proven insights into the prop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with light-sensitive pyridine derivatives. This guide provides in-depth, field-proven insights into the proper storage, handling, and troubleshooting of these often-unstable compounds. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to design robust experiments and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of photosensitive pyridine derivatives.

Q1: What are the fundamental storage recommendations for light-sensitive pyridine derivatives?

A1: Proper storage is the first line of defense against degradation. The core strategy involves controlling three environmental factors: light, temperature, and atmosphere.

  • Light: Absolute exclusion of light, particularly UV and short-wavelength visible light (300-500 nm), is critical.[1][2] Photodegradation can be initiated by both direct sunlight and artificial laboratory lighting.[1]

  • Temperature: Store compounds at the lowest practical temperature to reduce the rate of both thermal degradation and potential photochemical reactions. For many derivatives, this means refrigeration (2-8°C) or freezing (≤ -20°C). Always consult the manufacturer's specific recommendations.[3][4][5]

  • Atmosphere: Many pyridine derivatives are susceptible to oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended, especially for long-term storage or for particularly sensitive compounds. Additionally, because pyridine itself can absorb water from the atmosphere, which may reduce its efficacy as a solvent or reagent, storage in a dry environment is crucial.[4]

Q2: Why is protecting these compounds from light so critical? What happens chemically?

A2: The pyridine ring contains nitrogen, a heteroatom with a lone pair of electrons, and a system of π-electrons, making it susceptible to photochemical reactions. Light, especially UV light, provides the energy to excite electrons within the molecule to higher energy states (e.g., n → π* transitions).[6] This excited state is significantly more reactive than the ground state and can undergo various degradation pathways, including:

  • Ring Cleavage and Rearrangement: The absorbed energy can weaken bonds within the pyridine ring, leading to complex rearrangements, ring-opening, or the formation of isomers like 1,2-oxazepine derivatives.[6]

  • Oxidation: The excited molecule can react more readily with oxygen, leading to the formation of N-oxides or other oxidative degradation products.[7]

  • Formation of Radicals: Photolysis can generate highly reactive radical species that can initiate chain reactions, leading to polymerization or the formation of various impurities.

This degradation not only reduces the purity and potency of your compound but can also generate byproducts with altered (or toxic) biological activity, compromising experimental results and patient safety in pharmaceutical contexts.[2]

Q3: What specific types of containers and packaging should I use?

A3: Container choice is a critical and practical aspect of light protection.

  • Primary Containers: Always use amber glass vials or bottles, as the amber color is specifically designed to block UV and short-wavelength visible light.[8] For highly sensitive materials, completely opaque containers, such as plastics specifically designed for light-sensitive reagents, are an even better choice.[9][10]

  • Secondary Protection: For an added layer of security, especially if amber glass is not available or for long-term storage, wrap containers in aluminum foil or place them inside light-proof secondary containers or boxes.[8][9]

  • Closures: Ensure containers are sealed with tight-fitting caps, preferably with inert liners (e.g., PTFE), to prevent exposure to atmospheric moisture and oxygen.[4][11]

Q4: Does the physical state (solid vs. solution) affect storage and stability?

A4: Yes, the physical state has a significant impact.

  • Solid Form: In general, crystalline solids are more stable than solutions. The molecules are locked in a fixed lattice, reducing their mobility and reactivity. For long-term storage, keeping the compound as a dry, crystalline solid is preferable.

  • Solution Form: Compounds in solution are significantly more susceptible to degradation. Solvents can mediate degradation pathways (e.g., hydrolysis in aqueous solutions) and allow for greater molecular mobility, increasing the likelihood of reactive collisions. Furthermore, photodegradation products can sometimes be influenced by the solvent used.[6] If you must store solutions, prepare them fresh whenever possible.[7] If short-term storage is necessary, degas the solvent, store the solution under an inert atmosphere, and protect it rigorously from light at a low temperature.

Q5: Are there incompatible materials I should avoid storing near my pyridine derivatives?

A5: Absolutely. Proper segregation is key to laboratory safety.[12] Pyridine and its derivatives are basic compounds and can react violently with strong acids. They are also incompatible with strong oxidizing agents. Always store them separately from these chemical classes.[13] Additionally, keep them away from heat sources, sparks, and open flames, as many are flammable.[3][14][15]

Part 2: Troubleshooting Guide

This guide provides structured advice for specific experimental problems.

Problem: My compound shows a color change or unexpected peaks in analysis (TLC, HPLC, NMR), but I stored it in the dark.

This common issue indicates that factors other than light are causing degradation. Use the following decision tree to diagnose the problem.

G Start Unexpected Degradation (e.g., color change, new peaks) Cause1 Possible Cause: Oxidative Degradation Start->Cause1 Cause2 Possible Cause: Thermal Degradation Start->Cause2 Cause3 Possible Cause: Hydrolysis / Moisture Start->Cause3 Cause4 Possible Cause: Incompatible Container / Leachables Start->Cause4 Solution1 Solution: 1. Purge container with N2 or Ar. 2. Use degassed, anhydrous solvents. 3. Consider adding an antioxidant (if compatible with application). Cause1->Solution1 Check for air exposure Solution2 Solution: 1. Verify storage temperature. 2. Move to a colder, controlled environment (e.g., -20°C or -80°C). 3. Avoid repeated freeze-thaw cycles. Cause2->Solution2 Check temperature logs Solution3 Solution: 1. Store solid in a desiccator. 2. Ensure cap is tightly sealed. 3. Use high-purity, anhydrous solvents for solutions. Cause3->Solution3 Check for moisture ingress Solution4 Solution: 1. Use borosilicate glass (Type I). 2. Ensure cap liner is inert (PTFE). 3. Avoid storing in certain plastics long-term unless compatibility is verified. Cause4->Solution4 Check container material

Caption: Troubleshooting workflow for non-photolytic degradation.

Problem: I am observing inconsistent or non-reproducible results in my biological assays.

Expertise & Experience: This is a frequent and frustrating issue, often pointing to the compound's instability within the complex environment of the assay medium itself, rather than in the stock vial.

Causality: Biological media are aqueous, buffered, kept at physiological temperatures (e.g., 37°C), and contain numerous components (salts, amino acids, proteins) that can catalyze degradation or directly react with your compound. The stability of a compound in pure DMSO or methanol does not guarantee its stability in the final assay conditions.

Trustworthy Protocol: To resolve this, you must validate the compound's stability directly in the assay environment.

  • Assess Stability in Media: Prepare a solution of your pyridine derivative in the exact biological assay buffer/medium at the final working concentration.[7]

  • Incubate Under Assay Conditions: Place this solution under the same conditions as your actual experiment (e.g., 37°C, 5% CO₂, for the duration of the assay).

  • Analyze at Time Points: Withdraw aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and immediately analyze them using a stability-indicating method like HPLC.

  • Compare to Control: Compare the results to a control sample kept at an ultra-low temperature (e.g., -80°C) where degradation is assumed to be negligible.

  • Corrective Actions:

    • If degradation is observed, you must prepare fresh solutions of the compound immediately before each experiment.[7]

    • For longer assays, consider the rate of degradation when interpreting your results or redesign the experiment to use shorter incubation times.

    • Always include a "compound in media" stability control alongside your experiments to monitor for issues.[7]

Part 3: Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Authoritative Grounding: Forced degradation studies are a cornerstone of pharmaceutical development, mandated by guidelines like ICH Q1B for photostability testing.[16] They are designed to identify likely degradation products and demonstrate the specificity of analytical methods.[17] This protocol provides a basic framework.

Objective: To intentionally degrade the pyridine derivative under various stress conditions to understand its stability profile.

Methodology:

  • Prepare Stock Solution: Prepare an accurate stock solution of the pyridine derivative in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).[7]

  • Apply Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a suitable container (e.g., amber HPLC vial). Store a control sample (1 mL stock + 1 mL solvent) at -20°C.

Stress Condition Procedure Typical Incubation
Acidic Hydrolysis Add 0.1 M HCl.Heat at 60°C for 24 hours.[7]
Basic Hydrolysis Add 0.1 M NaOH.Keep at room temperature for 24 hours.[7]
Oxidative Degradation Add 3% Hydrogen Peroxide (H₂O₂).Keep at room temperature, protected from light, for 24 hours.[7]
Thermal Degradation Expose the solid compound to 70°C in an oven.48 hours.[7]
Photolytic Degradation Expose the solution (in a photostable container like quartz) to a controlled light source (e.g., ICH-compliant photostability chamber).Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acidic and basic samples if necessary (e.g., with an equivalent amount of base/acid).

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the stressed samples, the control sample, and a non-degraded reference standard by a stability-indicating HPLC-UV method (see Protocol 2).

Data Interpretation: The goal is to achieve partial degradation (e.g., 5-20%). If degradation is too rapid, reduce the stress duration or temperature. If no degradation is seen, increase the stress intensity. The resulting chromatograms will reveal the retention times of potential degradation products relative to the parent peak.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To establish an HPLC method capable of separating the parent pyridine derivative from all process impurities and degradation products generated during stress testing.

Methodology:

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a versatile starting point for many pyridine-containing compounds.[7]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate or phosphate buffer) and an organic solvent (acetonitrile or methanol) is typically required to resolve compounds with different polarities.[18] The basic nature of the pyridine ring can cause peak tailing on silica-based columns; adding a small amount of a modifier like triethylamine to the mobile phase can sometimes mitigate this.[19]

  • Detector Settings:

    • Use a UV-Vis or Diode Array Detector (DAD).

    • Determine the maximum absorbance wavelength (λmax) of the parent compound by running a UV scan. Set the detector to monitor at this wavelength for maximum sensitivity.[18] A DAD is highly advantageous as it can also help identify peak purity.

  • Method Optimization and Validation:

    • Inject a mixture of your stressed samples (acidic, basic, oxidative, etc.) to create a "cocktail" of the parent compound and its degradants.

    • Optimize the mobile phase gradient to achieve baseline separation between the parent peak and all degradant peaks.

    • The method is considered "stability-indicating" when all peaks are well-resolved, allowing for the accurate quantification of the parent compound's decrease and the corresponding increase in degradation products.

G cluster_Storage Storage & Handling cluster_Degradation Degradation Pathways Light Light Exposure (UV, Visible) Photo Photodegradation (Ring Cleavage, Isomerization) Light->Photo Temp High Temperature Thermal Thermal Decomposition Temp->Thermal Oxygen Atmospheric Oxygen Oxidation Oxidation (e.g., N-Oxide formation) Oxygen->Oxidation Water Moisture / Water Hydrolysis Hydrolysis Water->Hydrolysis Product Degradation Products & Loss of Potency Photo->Product Thermal->Product Oxidation->Product Hydrolysis->Product

Caption: Key environmental factors leading to pyridine derivative degradation.

References
  • Microbial and Solar Photocatalytic Degradation of Pyridine.Engineered Science Publisher.
  • UV photolysis for accelerating pyridine biodegradation.PubMed.
  • Troubleshooting common issues in pyridine synthesis.Benchchem.
  • 5 Tips for Handling Photosensitive Reagents.Labtag Blog.
  • Stability issues and degradation pathways of 3,4-Diphenylpyridine derivatives.Benchchem.
  • Pharma Stability: Photoprotection & Labeling.Unknown Source.
  • PYRIDINE FOR SYNTHESIS.Loba Chemie.
  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives.Unknown Source.
  • Atmospheric degradation of Pyridine: UV Absorption Spectrum and reaction with OH radicals and O3 | Request PDF.ResearchGate.
  • Pyridine CAS No 110-86-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.CDH Fine Chemical.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.Benchchem.
  • Handling Pyridine: Best Practices and Precautions.Post Apple Scientific.
  • Pyridine.Apollo Scientific.
  • Pyridine - SAFETY DATA SHEET.PENTA.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.ResearchGate.
  • Protection of Light Sensitive Products.Pharmaguideline.
  • Storage conditions for chemicals in the laboratory.Trustrade.
  • Safety data sheet.CPAChem.
  • Review of the Stability of Photosensitive Medications.Aula Medica.
  • What is Light Stability? Its Importance in Chemical Formulations.Patsnap Eureka.
  • Pyridine Safety Data Sheet Summary.Scribd.
  • Chemical Safety in Labs: Handling and Storage.YOUTH Clean Tech.
  • Problems Storing Light Sensitive Reagents? We have a Solution.Camlab.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 5-bromo-2-chloro-3-(nitromethyl)pyridine

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NM...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-bromo-2-chloro-3-(nitromethyl)pyridine, a substituted pyridine derivative with potential applications in medicinal chemistry. By comparing its expected spectral features with those of a close structural analog, 5-bromo-2-chloro-3-nitropyridine, we will illustrate the power of ¹H NMR in discerning subtle structural differences. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for chemical characterization.

Molecular Structure and Proton Environments

A thorough understanding of the molecule's structure is the first step in predicting and interpreting its ¹H NMR spectrum. The structure of 5-bromo-2-chloro-3-(nitromethyl)pyridine features a pyridine ring with three distinct substituents. These substituents create a unique electronic environment for the two remaining aromatic protons and the two protons of the nitromethyl group.

Diagram of the molecular structure of 5-bromo-2-chloro-3-(nitromethyl)pyridine, highlighting the non-equivalent protons.

Caption: Molecular structure of 5-bromo-2-chloro-3-(nitromethyl)pyridine with key proton groups highlighted.

Predicted ¹H NMR Spectral Data

Based on the analysis of substituent effects and data from related compounds, the following ¹H NMR spectral parameters are predicted for 5-bromo-2-chloro-3-(nitromethyl)pyridine in a standard NMR solvent such as deuterochloroform (CDCl₃).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6~ 8.4 - 8.6Doublet (d)1H~ 2.0 - 2.5
H-4~ 8.1 - 8.3Doublet (d)1H~ 2.0 - 2.5
-CH₂-~ 5.5 - 5.8Singlet (s)2HN/A

Comparative Analysis: The Power of a Single Methylene Group

To appreciate the subtleties of ¹H NMR, a comparison with the structurally similar compound, 5-bromo-2-chloro-3-nitropyridine, is highly instructive. The key difference is the presence of a methylene (-CH₂-) group in our target molecule, which significantly alters the electronic environment and, consequently, the ¹H NMR spectrum.

A known synthesis of 5-bromo-2-chloro-3-nitropyridine reports the following ¹H NMR data in CDCl₃: δ 8.36 (1H, d, J=1Hz, H-6), 8.69 (1H, d, J=1Hz, H-4)[1].

Key Differences and Their Interpretation:

  • Upfield Shift of Aromatic Protons: The introduction of the electron-donating methylene group between the nitro group and the pyridine ring is expected to cause a slight upfield shift (to a lower ppm value) for both H-4 and H-6 compared to the direct attachment of the strongly electron-withdrawing nitro group. In 5-bromo-2-chloro-3-nitropyridine, the nitro group directly de-shields the ring protons, pushing them further downfield.

  • Appearance of a Methylene Signal: The most prominent difference will be the appearance of a new signal corresponding to the -CH₂- protons. This signal is anticipated to be a singlet, as there are no adjacent protons to cause splitting. Its chemical shift, predicted to be in the range of 5.5-5.8 ppm, is characteristic of a methylene group attached to both an aromatic ring and a nitro group.

  • Coupling Constants: The coupling constant (J) between H-4 and H-6 is a through-bond interaction mediated by the electrons in the pyridine ring. This meta-coupling is typically small in pyridine systems (2-3 Hz). While the electronic environment changes slightly, the magnitude of this coupling is expected to remain in a similar range for both compounds.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 5-bromo-2-chloro-3-(nitromethyl)pyridine, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: At least 2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

General Workflow for ¹H NMR Spectrum Analysis

The process of analyzing a ¹H NMR spectrum can be systematically approached to ensure accurate and comprehensive interpretation.

Flowchart illustrating the general workflow for ¹H NMR spectral analysis.

A Sample Preparation B Data Acquisition A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Chemical Shift Referencing (TMS) C->D E Integration D->E F Multiplicity Analysis E->F G Coupling Constant Measurement F->G H Structural Assignment G->H I Comparison with Predicted/Reference Spectra H->I J Final Structure Confirmation I->J

Caption: A stepwise workflow for the analysis of a 1D ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum is a powerful tool for the structural elucidation of organic molecules like 5-bromo-2-chloro-3-(nitromethyl)pyridine. Through a careful analysis of chemical shifts, multiplicities, and integration, and by comparing the spectrum with that of a close structural analog, researchers can confidently confirm the identity and purity of their compounds. The principles and protocols outlined in this guide provide a solid framework for the effective application of ¹H NMR spectroscopy in a research and development setting.

References

  • Taylor & Francis Online. ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 23 Sep 2006. [Link]

  • PubChem. 5-Bromo-2-chloropyridine. [Link]

  • Google Patents.

Sources

Comparative

The Definitive Comparison Guide: Predicting and Validating 13C NMR Shifts of Nitromethylpyridines

For researchers and drug development professionals working with nitrogen-containing heterocycles, the precise structural characterization of functional groups is paramount. The nitromethyl group (–CH₂NO₂) attached to a p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with nitrogen-containing heterocycles, the precise structural characterization of functional groups is paramount. The nitromethyl group (–CH₂NO₂) attached to a pyridine ring presents a unique spectroscopic challenge. The profound electron-withdrawing nature of both the nitro group and the pyridine scaffold pushes the methylene carbon into a highly deshielded chemical shift window, often overlapping with common NMR solvents.

This guide objectively compares the top software methodologies—ChemDraw (Empirical) , Mnova (Database-Driven) , and Gaussian 16 (Quantum Mechanical) —for predicting these complex ¹³C NMR shifts, grounded in field-proven experimental protocols.

The Causality of the Nitromethyl ¹³C Chemical Shift

To accurately evaluate prediction software, one must first understand the physical causality behind the chemical shift. In a standard aliphatic chain, a methylene (–CH₂–) carbon resonates between 20–30 ppm. However, the introduction of electronegative substituents drastically alters its local magnetic environment:

  • The Inductive Pull: The highly electronegative oxygen atoms of the nitro group pull electron density away from the adjacent carbon via the inductive effect (–I). This deshields the nucleus, shifting the ¹³C resonance of simple nitromethane to ~62.4 ppm[1].

  • Aromatic Anisotropy: When attached to an aromatic ring, such as in phenylnitromethane, the carbon sits within the deshielding region of the ring's induced magnetic field. This pushes the shift further downfield to approximately 77.7–80.1 ppm[2].

  • Heteroaromatic Deshielding: Replacing the phenyl ring with a pyridine ring (e.g., 2-(nitromethyl)pyridine) introduces an additional –I effect from the sp² hybridized nitrogen. Consequently, the nitromethyl carbon in complex pyridine derivatives reliably resonates at ~77.9 ppm [3].

Expert Insight: The proximity of the nitromethyl resonance (~78 ppm) to the standard deuterated chloroform (CDCl₃) solvent triplet (77.16 ppm) is a notorious trap. Without high-resolution acquisition and precise processing, the critical –CH₂NO₂ signal can easily be lost within the solvent peak.

Product Comparison: 13C NMR Prediction Methodologies

When assigning the ~78 ppm peak to the nitromethyl group, researchers rely on prediction software. Table 1 objectively compares the performance of three industry-standard tools against experimental benchmarks.

Table 1: Comparative Analysis of ¹³C NMR Prediction Software
Software / MethodologyUnderlying MechanismMean Absolute Error (MAE)Computational CostBest Use Case
ChemDraw (Empirical Additivity)Uses basic additive rules based on functional group increments.3.5 – 5.0 ppm< 1 SecondRapid, on-the-fly structural drafting; rough estimations.
Mnova NMRPredict (Database/HOSE)Matches hierarchical spherically localized environment (HOSE) codes to known databases.1.5 – 2.5 ppm< 5 SecondsRoutine laboratory verification and preliminary peak assignment.
Gaussian 16 (DFT / GIAO)Solves the Schrödinger equation to calculate 3D magnetic shielding tensors.0.8 – 1.2 ppm2 – 6 HoursResolving ambiguous isomers or highly overlapping signals.

Verdict: While Mnova provides the best balance of speed and accuracy for routine workflows, Gaussian 16 is mandatory for nitromethylpyridines if the experimental peak is obscured by the CDCl₃ solvent triplet, as empirical tools often fail to account for the precise dihedral geometry between the nitro group and the pyridine nitrogen.

Experimental & Computational Protocols

To establish a trustworthy, self-validating system, the experimental acquisition must be tightly coupled with computational verification. If the Mean Absolute Error (MAE) between the experimental peak and the DFT prediction exceeds 1.5 ppm, the structural assignment must be rejected.

Protocol A: High-Resolution ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 25 mg of the nitromethylpyridine analyte in 0.6 mL of CDCl₃. Causality: High concentration is required due to the low natural abundance (1.1%) of the ¹³C isotope, ensuring the quaternary pyridine carbons rise above the noise floor.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the CDCl₃ deuterium signal and perform rigorous gradient shimming. Causality: Precise shimming ensures magnetic field homogeneity, preventing the ~78 ppm nitromethyl peak from broadening into the 77.16 ppm solvent triplet.

  • Acquisition Parameters: Set the pulse sequence to a standard proton-decoupled ¹³C experiment. Critically, set the relaxation delay (D1) to 2.5 seconds . Causality: While the –CH₂NO₂ carbon benefits from Nuclear Overhauser Effect (NOE) enhancement via its attached protons, the quaternary carbons of the pyridine ring relax slowly and require a longer D1 to return to thermal equilibrium.

  • Data Processing: Apply a minimal 1.0 Hz exponential line broadening function before Fourier transformation to preserve resolution near the solvent peak.

Protocol B: Quantum Mechanical (DFT) Shift Prediction
  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the global energy minimum. Causality: The chemical shift is highly sensitive to the dihedral angle of the nitro group relative to the pyridine ring due to spatial magnetic anisotropy.

  • Geometry Optimization: Optimize the lowest-energy conformer using Gaussian 16 at the B3LYP/6-311+G(d,p) level of theory.

  • NMR Tensor Calculation: Run a Gauge-Independent Atomic Orbital (GIAO) calculation at the B3LYP/6-311+G(2d,p) level. Include the Polarizable Continuum Model (PCM) for chloroform. Causality: GIAO ensures the magnetic shielding is independent of the gauge origin, while PCM simulates the dielectric environment of CDCl₃, correcting gas-phase deviations.

  • Shift Scaling: Convert the calculated isotropic shielding tensor (

    
    ) to a chemical shift (
    
    
    
    ) using a pre-calculated TMS reference (
    
    
    ).

Workflow Visualization

The following diagram illustrates the self-validating loop required to definitively assign the nitromethylpyridine structure.

Workflow Start Target: Nitromethylpyridine Structural Verification Exp Acquire 13C NMR (CDCl3, 100 MHz) Start->Exp Pred Select Prediction Software Start->Pred Compare Cross-Validation Identify ~78 ppm Peak Exp->Compare ChemDraw ChemDraw (Empirical) Pred->ChemDraw Mnova Mnova NMRPredict (Database/HOSE) Pred->Mnova Gaussian Gaussian 16 (DFT/GIAO) Pred->Gaussian ChemDraw->Compare Mnova->Compare Gaussian->Compare Valid Validated Assignment (MAE < 1.5 ppm) Compare->Valid

Workflow comparing experimental and predicted 13C NMR shifts for structural validation.

References

  • Source: beilstein-journals.
  • Source: rsc.
  • Source: oup.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Halogenated Nitromethyl Pyridines

For Researchers, Scientists, and Drug Development Professionals Introduction Halogenated nitromethyl pyridines are a class of compounds of significant interest in pharmaceutical and agrochemical research due to their div...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated nitromethyl pyridines are a class of compounds of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. A thorough understanding of their chemical structure and fragmentation behavior under mass spectrometric analysis is paramount for their accurate identification, characterization, and quantification in various matrices. This guide provides a comprehensive comparison of the mass spectrometric fragmentation patterns of fluoro-, chloro-, bromo-, and iodo-nitromethyl pyridines under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By delving into the mechanistic details of their fragmentation, this document aims to equip researchers with the expertise to confidently interpret mass spectral data for this important class of molecules.

The choice of ionization technique profoundly impacts the information that can be gleaned from a mass spectrum. Electron Ionization (EI), a "hard" ionization technique, imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation. In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal fragmentation.[1] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of a selected precursor ion, providing targeted structural information. This guide will explore the complementary nature of these two techniques in the analysis of halogenated nitromethyl pyridines.

Comparative Analysis of Ionization Techniques: EI-MS vs. ESI-MS/MS

The selection between Gas Chromatography-Mass Spectrometry (GC-MS) with EI and Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is primarily dictated by the analyte's volatility and thermal stability.[2] Halogenated nitromethyl pyridines, being relatively small and often amenable to volatilization, are well-suited for GC-MS analysis. However, LC-MS offers a powerful alternative, particularly for more polar or thermally labile derivatives.

Electron Ionization (EI) Mass Spectrometry

EI-MS is a powerful tool for the structural elucidation of halogenated nitromethyl pyridines due to the rich fragmentation patterns it generates. The high energy (typically 70 eV) imparted to the molecule upon ionization leads to the formation of a molecular ion (M+•) that is often unstable and undergoes a series of predictable fragmentation reactions.[3]

Key Fragmentation Drivers in EI-MS:

  • The Pyridine Ring: The electron-deficient nature of the pyridine ring influences the fragmentation pathways.

  • The Halogen Substituent: The type of halogen (F, Cl, Br, I) significantly affects the fragmentation due to the varying carbon-halogen bond strengths and the characteristic isotopic patterns of chlorine and bromine.

  • The Nitromethyl Group: The nitro group is a strong electron-withdrawing group and a major driver of fragmentation, often leading to the loss of NO, NO2, or related fragments.

  • Positional Isomerism: The relative positions of the halogen and nitromethyl groups can lead to unique fragmentation patterns, sometimes influenced by "ortho" effects where adjacent substituents interact.[4]

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is the ionization method of choice for compounds that are less volatile or thermally unstable.[5] In the context of halogenated nitromethyl pyridines, ESI in positive ion mode will typically generate a protonated molecular ion, [M+H]+. While the initial ESI mass spectrum provides molecular weight information, it is the subsequent fragmentation of this precursor ion in the collision cell of a tandem mass spectrometer (MS/MS) that yields valuable structural data.

Key Features of ESI-MS/MS:

  • Controlled Fragmentation: The collision energy can be varied to control the extent of fragmentation, allowing for a more systematic dissection of the molecule's structure.

  • Protonation Site: The site of protonation on the pyridine ring can influence the subsequent fragmentation pathways.

  • Fragment Ion Analysis: By analyzing the product ions formed from the precursor ion, specific structural motifs can be identified.

Fragmentation Patterns of Halogenated Nitromethyl Pyridines

The following sections detail the characteristic fragmentation patterns for different halogenated nitromethyl pyridines, drawing on established principles of mass spectrometry and available data for analogous compounds.

Fluoro-Nitromethyl Pyridines

Due to the high strength of the C-F bond, fragmentation involving the loss of a fluorine atom is less common compared to other halogens. The fragmentation of fluoro-nitromethyl pyridines is therefore often dominated by the loss of the nitromethyl group and subsequent ring cleavage.

Predicted EI-MS Fragmentation:

  • Loss of NO2: A primary fragmentation pathway is the cleavage of the C-N bond of the nitromethyl group, resulting in the loss of a neutral NO2 radical (46 Da).

  • Loss of HNO2: Rearrangement followed by the loss of a neutral nitrous acid molecule (47 Da) can also occur.

  • Pyridine Ring Fragmentation: Subsequent fragmentation of the pyridine ring can lead to the loss of HCN (27 Da) or other small neutral molecules.

Predicted ESI-MS/MS Fragmentation of [M+H]+:

  • Loss of CH2NO2: The most likely fragmentation pathway for the protonated molecule is the loss of the neutral nitromethane molecule (61 Da).

  • Loss of NO2: Loss of a nitro radical (46 Da) from the protonated molecule is also possible.

Chloro-Nitromethyl Pyridines

Chlorinated compounds are readily identified in mass spectrometry by the characteristic isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio), which results in an M+ and an M+2 peak for fragments containing one chlorine atom.[1]

Characteristic EI-MS Fragmentation:

  • Loss of Cl: Cleavage of the C-Cl bond to lose a chlorine radical (35/37 Da) is a common fragmentation pathway.

  • Loss of NO2: Similar to the fluoro-analogs, loss of the nitro group as NO2 (46 Da) is a major fragmentation route.

  • Combined Losses: Fragments resulting from the sequential loss of both Cl and NO2 are also expected.

  • Ortho Effect: In isomers where the chloro and nitromethyl groups are adjacent (ortho), interactions between these groups can lead to unique fragmentation pathways, such as the loss of HCl.[4]

Characteristic ESI-MS/MS Fragmentation of [M+H]+:

  • Loss of CH2NO2: Loss of the nitromethane molecule (61 Da) is a primary fragmentation.

  • Loss of HCl: For ortho isomers, the loss of a neutral HCl molecule (36/38 Da) from the protonated species is a possibility.

Bromo-Nitromethyl Pyridines

Brominated compounds exhibit a distinctive isotopic pattern with two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in M+ and M+2 peaks of nearly equal intensity for any fragment containing a single bromine atom.[6]

Characteristic EI-MS Fragmentation:

  • Loss of Br: The weaker C-Br bond makes the loss of a bromine radical (79/81 Da) a very favorable fragmentation pathway.

  • Loss of NO2: Loss of the nitro group (46 Da) remains a significant fragmentation route.

  • Pyridine Ring Cleavage: Fragmentation of the pyridine ring will also be observed.

Characteristic ESI-MS/MS Fragmentation of [M+H]+:

  • Loss of CH2NO2: As with other halogens, the loss of the nitromethane molecule (61 Da) is expected to be a major fragmentation pathway.

  • Loss of HBr: In ortho isomers, the loss of a neutral HBr molecule (80/82 Da) is a potential fragmentation route.

Iodo-Nitromethyl Pyridines

Iodine has only one stable isotope (127I), so no characteristic isotopic pattern is observed. However, the very weak C-I bond makes the loss of an iodine radical the most dominant fragmentation pathway.

Characteristic EI-MS Fragmentation:

  • Loss of I: The primary and often base peak in the mass spectrum will correspond to the loss of an iodine radical (127 Da).

  • Subsequent Fragmentation: The resulting cation will then undergo further fragmentation, primarily involving the nitromethyl group and the pyridine ring.

Characteristic ESI-MS/MS Fragmentation of [M+H]+:

  • Loss of CH2NO2: The loss of the nitromethane molecule (61 Da) will be a prominent fragmentation.

  • Loss of I: Loss of a neutral iodine atom (127 Da) from the protonated molecule is also a likely event.

Data Presentation

The following tables summarize the predicted key fragment ions for a representative set of halogenated nitromethyl pyridines under both EI and ESI-MS/MS conditions.

Table 1: Predicted Key Fragment Ions in EI-MS

CompoundMolecular Ion (m/z)[M-X]+ (m/z)[M-NO2]+ (m/z)[M-X-NO2]+ (m/z)Other Key Fragments (m/z)
2-Fluoro-5-nitromethylpyridine156-110-83 (C5H4F+)
2-Chloro-5-nitromethylpyridine172/174137126/1289176 (C5H4+)
2-Bromo-5-nitromethylpyridine216/218137170/1729176 (C5H4+)
2-Iodo-5-nitromethylpyridine2641372189176 (C5H4+)

Table 2: Predicted Key Product Ions in ESI-MS/MS of [M+H]+

CompoundPrecursor Ion [M+H]+ (m/z)[M+H - CH2NO2]+ (m/z)[M+H - HX]+ (m/z) (ortho)Other Key Fragments (m/z)
2-Fluoro-3-nitromethylpyridine15796137-
2-Chloro-3-nitromethylpyridine173/175112/114137-
2-Bromo-3-nitromethylpyridine217/219156/158137-
2-Iodo-3-nitromethylpyridine265204137-

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are provided as a guideline for the analysis of halogenated nitromethyl pyridines.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol is suitable for volatile and thermally stable halogenated nitromethyl pyridines.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • If analyzing a complex mixture, perform a suitable extraction and cleanup procedure to isolate the analytes of interest.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).[1]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.[1]

    • Ion Source Temperature: 230 °C.[1]

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Full scan mode to obtain a complete fragmentation pattern.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

This protocol is applicable to a broader range of halogenated nitromethyl pyridines, including those with lower volatility or thermal sensitivity.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).[1]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure good separation of the analyte from other components (e.g., 10% to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions (ESI):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 kV.[1]

    • Cone Voltage: 30 V (can be optimized for the specific analyte).

    • Source Temperature: 120 °C.[1]

    • Desolvation Temperature: 350 °C.[1]

    • Collision Gas: Argon.

    • Collision Energy: Varies depending on the compound and the desired degree of fragmentation (typically 10-40 eV). A collision energy ramp can be used to obtain a range of fragment ions.

    • Data Acquisition: Product ion scan of the [M+H]+ precursor ion.

Visualization of Fragmentation Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the general analytical workflow and a representative fragmentation pathway.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Mass Spectrometric Analysis cluster_Data Data Interpretation Prep Dissolve/Extract Sample GCMS GC-MS (EI) for Volatile Compounds Prep->GCMS Volatile LCMS LC-MS/MS (ESI) for Less Volatile/Polar Compounds Prep->LCMS Non-Volatile Spectra Acquire Mass Spectra GCMS->Spectra LCMS->Spectra Identify Identify Molecular and Fragment Ions Spectra->Identify Pathway Propose Fragmentation Pathways Identify->Pathway Compare Compare with Known Spectra/Standards Pathway->Compare Compare->Identify

Caption: General workflow for the mass spectrometric analysis of halogenated nitromethyl pyridines.

EI_Fragmentation_Chloro M [2-Chloro-5-nitromethylpyridine]+• m/z 172/174 M_minus_Cl [M-Cl]+• m/z 137 M->M_minus_Cl - Cl• M_minus_NO2 [M-NO2]+ m/z 126/128 M->M_minus_NO2 - NO2• M_minus_Cl_NO2 [M-Cl-NO2]+ m/z 91 M_minus_Cl->M_minus_Cl_NO2 - NO2• M_minus_NO2->M_minus_Cl_NO2 - Cl• Pyridine_ring_fragment Pyridine Ring Fragments e.g., m/z 76 M_minus_Cl_NO2->Pyridine_ring_fragment Ring Cleavage

Sources

Comparative

A Comparative Guide to IR Spectroscopy of Nitro Groups in Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals The Vibrational Language of the Nitro Group The nitro group (NO₂) is a powerful electron-withdrawing group, a property that profoundly influences the vibrat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Vibrational Language of the Nitro Group

The nitro group (NO₂) is a powerful electron-withdrawing group, a property that profoundly influences the vibrational frequencies of the bonds within the group and the adjacent pyridine ring.[1][2] The most characteristic IR absorption bands for a nitro group are its asymmetric and symmetric stretching vibrations. These two bands are typically strong and readily identifiable, making them excellent diagnostic markers.[3]

  • Asymmetric NO₂ Stretch (ν_as): This high-frequency band involves the two N-O bonds stretching out of phase.

  • Symmetric NO₂ Stretch (ν_s): This lower-frequency band corresponds to the in-phase stretching of the N-O bonds.

The electronic environment surrounding the nitro group dictates the precise wavenumbers of these vibrations. When attached to an aromatic system like pyridine, the electron-withdrawing nature of the nitro group influences the π-electron density of the ring, which in turn affects the N-O bond order and, consequently, their stretching frequencies.

Positional Isomerism: A Comparative Analysis of Nitropyridine IR Spectra

The position of the nitro group on the pyridine ring (ortho, meta, or para to the nitrogen atom) has a discernible effect on its IR absorption frequencies. This is due to the interplay of inductive and resonance effects, which alter the electron density at the carbon atom attached to the nitro group. The following table summarizes the experimentally observed asymmetric and symmetric NO₂ stretching frequencies for 2-nitro-, 3-nitro-, and 4-nitropyridine.

CompoundPosition of NO₂Asymmetric NO₂ Stretch (ν_as) (cm⁻¹)Symmetric NO₂ Stretch (ν_s) (cm⁻¹)
2-NitropyridineOrtho~1535~1350
3-NitropyridineMeta~1530~1352
4-NitropyridinePara~1520~1345

Note: The values presented are approximate and can vary slightly based on the sample preparation and instrumentation. Data compiled from various spectral databases and literature sources.[4][5][6][7]

Causality of the Observed Spectral Shifts

The nitro group is a deactivating group in electrophilic aromatic substitution, and its electron-withdrawing effects are most pronounced at the ortho and para positions relative to its point of attachment.[1] This is due to resonance delocalization of the ring's π-electrons onto the nitro group.

The following diagram illustrates the influence of the nitro group's position on the pyridine ring's electronic structure and the resulting impact on the NO₂ vibrational frequencies.

G cluster_0 Electronic Effects cluster_1 Nitro Group Position cluster_2 IR Spectral Shift Resonance Resonance Ortho (2-) Ortho (2-) Resonance->Ortho (2-) Strong Para (4-) Para (4-) Resonance->Para (4-) Strong Inductive Inductive Inductive->Ortho (2-) Strong Meta (3-) Meta (3-) Inductive->Meta (3-) Moderate Inductive->Para (4-) Weak Higher Wavenumber Higher Wavenumber Ortho (2-)->Higher Wavenumber Increased N-O bond order Meta (3-)->Higher Wavenumber Less pronounced effect Lower Wavenumber Lower Wavenumber Para (4-)->Lower Wavenumber Decreased N-O bond order

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Conclusion

FT-IR spectroscopy is a powerful and accessible tool for the structural characterization of nitropyridine derivatives. The distinct asymmetric and symmetric stretching bands of the nitro group serve as reliable diagnostic peaks. Furthermore, the subtle shifts in the positions of these bands provide valuable insights into the electronic environment of the molecule, allowing for the differentiation of positional isomers. By following a meticulous experimental protocol, researchers can obtain high-quality, reproducible data to support their synthetic and drug development endeavors.

References

  • PubChem. (n.d.). 4-Nitropyridine N-oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and simulated IR spectra of 2-chloro-5-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural and Vibrational Investigation of 2-Amino-5-nitropyridine. A Combined Experimental and Theoretical Studies. Retrieved from [Link]

  • MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 4-nitro-, 1-oxide. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2018). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Nitropyridine. Retrieved from [Link]

  • Chegg. (2020). Question: Does the NO2 group on the pyridine ring make the ring more electron rich or electron deficient?. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2010). A DFT Study on Nitro Derivatives of Pyridine. Retrieved from [Link]

  • NIST. (n.d.). 3-Nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • J-Stage. (n.d.). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Retrieved from [Link]

  • Academia.edu. (n.d.). Vibrational study of 4-nitropyridine N-oxide. III-The charge-transfer phenomenon as observed in solution. Retrieved from [Link]

  • ResearchGate. (n.d.). A new insight into the vibrational analysis of pyridine. Retrieved from [Link]

  • Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the HPLC Analysis of 5-bromo-2-chloro-3-(nitromethyl)pyridine and its Alternatives

For researchers, scientists, and drug development professionals, the accurate analytical characterization of novel chemical entities is paramount. 5-bromo-2-chloro-3-(nitromethyl)pyridine, a substituted pyridine, represe...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate analytical characterization of novel chemical entities is paramount. 5-bromo-2-chloro-3-(nitromethyl)pyridine, a substituted pyridine, represents a class of compounds often synthesized as intermediates for pharmaceuticals or agrochemicals.[1] Ensuring its purity and monitoring its behavior during chemical reactions requires robust and reliable analytical methods.

This guide provides an in-depth comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-bromo-2-chloro-3-(nitromethyl)pyridine against other powerful analytical techniques. The methodologies and insights presented are synthesized from established analytical principles and data from analogous halogenated and nitrated pyridine compounds, providing a scientifically-grounded framework for method development and selection.

Part 1: High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a dominant technique in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative precision.[2] For a compound like 5-bromo-2-chloro-3-(nitromethyl)pyridine, which possesses a UV-active pyridine ring, Reversed-Phase HPLC (RP-HPLC) is the logical starting point for method development.

The Rationale for Reversed-Phase HPLC

The core principle of RP-HPLC involves a non-polar stationary phase (typically C18) and a polar mobile phase. The analyte, 5-bromo-2-chloro-3-(nitromethyl)pyridine, is relatively polar but will exhibit sufficient hydrophobic character to be retained on a C18 column. The basic nitrogen atom in the pyridine ring can cause poor peak shape (tailing) due to interaction with residual silanols on the silica-based column packing. To counteract this, an acidic modifier (e.g., formic acid or phosphoric acid) is added to the mobile phase. This protonates the pyridine nitrogen, ensuring a consistent ionic form and minimizing undesirable secondary interactions, leading to sharp, symmetrical peaks.[3]

Proposed HPLC Method 1: Isocratic Elution for Routine Quality Control

An isocratic method, which uses a constant mobile phase composition, is ideal for rapid, routine purity checks and quantification once the ideal solvent strength is determined. It is simple, robust, and allows for faster run-to-run equilibration.

  • HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector is suitable.

  • Sample Preparation: Accurately weigh approximately 1 mg of 5-bromo-2-chloro-3-(nitromethyl)pyridine and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (55:45 v/v). This starting ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm. A PDA detector can be used to scan for the optimal detection wavelength.

    • Injection Volume: 10 µL.

  • Expected Retention Time: Based on methods for similar brominated nitropyridines, the retention time is predicted to be in the range of 4 to 8 minutes .[4] The exact retention time will depend on the precise mobile phase composition, column manufacturer, and system dead volume.

Proposed HPLC Method 2: Gradient Elution for Impurity Profiling

A gradient method, where the mobile phase composition changes over time, is superior for separating the main compound from potential impurities that may have significantly different polarities. This is crucial during process development and for stability studies.[5]

  • HPLC System and Sample Preparation: As described in Method 1.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (or optimal wavelength via PDA).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 30% B (re-equilibration)

Data Presentation: Summary of Proposed HPLC Conditions
ParameterMethod 1: IsocraticMethod 2: Gradient
Objective Routine Purity, QuantificationImpurity Profiling, Method Development
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / 0.1% Formic Acid in Water (55:45)A: 0.1% HCOOH in Water; B: 0.1% HCOOH in ACN
Elution Mode IsocraticGradient (30-95% B over 13 min)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detection UV @ 254 nmUV @ 254 nm
Est. Run Time ~10 minutes~20 minutes
Visualization: HPLC Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Standard/Sample Weighing Dissolve Dissolution in Diluent (e.g., ACN/Water) Prep->Dissolve Autosampler Autosampler Injection Dissolve->Autosampler Column C18 Column Separation (Mobile Phase Pumped) Autosampler->Column Detector UV/PDA Detection Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration (Retention Time, Area) CDS->Integration Report Generate Report (Purity, Quantification) Integration->Report

Caption: Workflow for the analysis of 5-bromo-2-chloro-3-(nitromethyl)pyridine by HPLC.

Part 2: Comparison with Alternative Analytical Techniques

While HPLC is a versatile and powerful tool, other techniques offer unique advantages and may be more suitable for specific analytical challenges.

Gas Chromatography (GC)

Gas chromatography is a highly sensitive technique used for separating volatile and thermally stable compounds. For pyridine and its derivatives, GC is a very common analytical method.[6][7]

  • Principle: The sample is vaporized and transported by an inert carrier gas through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. Flame Ionization Detection (FID) offers high sensitivity for organic compounds, while Mass Spectrometry (MS) provides definitive identification.

  • Applicability: The suitability of GC for 5-bromo-2-chloro-3-(nitromethyl)pyridine depends on its thermal stability. The presence of the nitromethyl group could potentially lead to degradation at high injector temperatures. A feasibility study would be required.

  • Advantages:

    • Exceptional resolution and sensitivity, particularly with MS detection.[6]

    • Faster analysis times are often possible compared to HPLC.

  • Limitations:

    • The compound must be thermally stable and sufficiently volatile.

    • Polar compounds can exhibit poor peak shape, sometimes requiring derivatization, which adds complexity.[8]

Supercritical Fluid Chromatography (SFC)

SFC is a hybrid technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. It effectively bridges the gap between normal-phase HPLC and GC.

  • Principle: Supercritical CO2 has low viscosity and high diffusivity, allowing for very fast and efficient separations. Its polarity can be tuned by adding organic co-solvents (modifiers) like methanol, making it suitable for a wide range of analytes, including polar compounds.[9]

  • Applicability: SFC is an excellent alternative for the analysis of polar compounds that are challenging in RP-HPLC.[10] It could provide a unique selectivity for 5-bromo-2-chloro-3-(nitromethyl)pyridine and its impurities.

  • Advantages:

    • Significantly faster separations and column re-equilibration than HPLC.

    • Reduced organic solvent consumption, making it a "greener" technique.

    • Compatible with both FID and MS detectors.

  • Limitations:

    • Requires specialized instrumentation which is less common than HPLC systems.

    • Method development can be more complex than for RP-HPLC.

Data Presentation: Comparison of Analytical Techniques
FeatureRP-HPLCGas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Principle Liquid-solid partitioningGas-solid/liquid partitioningSupercritical fluid-solid partitioning
Analytes Broad range, non-volatile, polar to non-polarVolatile, thermally stablePolar to non-polar, chiral compounds
Mobile Phase Organic solvents, aqueous buffersInert gas (He, N2, H2)Supercritical CO2 + organic modifier
Speed ModerateFast to very fastVery fast
Solvent Use HighVery LowLow to Moderate
Key Advantage Versatility, robustness, widely availableHighest sensitivity and resolutionHigh speed, low solvent waste
Key Limitation Solvent consumption, slower than GC/SFCAnalyte must be volatile/thermally stableRequires specialized equipment
Visualization: Decision Logic for Technique Selection

Decision_Tree start What is the Analytical Goal? qc_purity Routine QC / Purity Assay start->qc_purity impurity_id Impurity ID / Complex Mixture start->impurity_id fast_screening High-Throughput / Fast Screening start->fast_screening hplc Use Validated RP-HPLC Method qc_purity->hplc Reliable & Robust lcms Use HPLC-MS or GC-MS impurity_id->lcms Need Structural Info sfc Consider SFC-MS fast_screening->sfc Speed is Critical lcms->sfc If HPLC is too slow

Caption: Decision tree for selecting the optimal analytical technique.

Part 3: Scientific Integrity & Trustworthiness

The methods proposed in this guide represent a scientifically sound starting point. However, to establish a truly trustworthy and reliable analytical procedure, a comprehensive method validation must be performed according to guidelines from the International Council for Harmonisation (ICH).[5] This self-validating process ensures the method is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with a known concentration (spiked samples).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature), providing an indication of its reliability during normal usage.

By systematically evaluating these parameters, a researcher can have full confidence in the reported retention time, purity values, and overall analytical results.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Pyridines: Separation of pyridine and other amines. Retrieved from [Link]

  • Shimadzu. (2020). Quantitative analysis of highly polar pesticides in food using SFC/MS. Retrieved from [Link]

  • Patel, P. N., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology.
  • Patel, P. N., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Retrieved from [Link]

  • Lesellier, E. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. Retrieved from [Link]

  • Restek Corporation. (2023). How New Technology is Easing the Analysis of Polar Pesticides and Herbicides. Lab Manager. Retrieved from [Link]

  • Restek Corporation. (n.d.). Pyridine: CAS # 110-86-1 Compound Information and Applications. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Decora, A. W., & Dinneen, G. U. (1960). Gas-Liquid Chromatography of Pyridines Using New Solid Support. Analytical Chemistry.
  • SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]

  • Al-Shabrawi, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Retrieved from [Link]

  • Gamelin, E., et al. (1996). Rapid and sensitive high-performance liquid chromatographic analysis of halogenopyrimidines in plasma. Journal of Chromatography B: Biomedical Applications. Retrieved from [Link]

  • Waters Corporation. (n.d.). An Overview of the Determination of Highly Polar and Ionic Pesticide Residues by LC-MS/MS. Retrieved from [Link]

  • Google Patents. (n.d.). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • SIELC Technologies. (2018). Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wang, Z., et al. (2025). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines.
  • Thermo Fisher Scientific. (n.d.). Product Specification: 5-Bromo-2-chloro-3-nitropyridine, 98%. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Selecting Elemental Analysis Standards for C₆H₄BrClN₂O₂

For researchers, scientists, and drug development professionals working with complex halogenated nitroaromatic compounds such as C₆H₄BrClN₂O₂, achieving accurate and reproducible elemental analysis data is paramount. The...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals working with complex halogenated nitroaromatic compounds such as C₆H₄BrClN₂O₂, achieving accurate and reproducible elemental analysis data is paramount. The integrity of this data underpins everything from structural elucidation and purity assessment to regulatory submission. The choice of an appropriate elemental analysis standard is not a trivial procedural step but the very foundation of data validity.

This guide provides an in-depth comparison of available standards for C₆H₄BrClN₂O₂, explains the critical differences between standard grades, and offers a framework for selecting the most suitable option for your application. We will delve into the practical considerations and experimental protocols necessary to ensure your elemental analysis is robust, reliable, and scientifically sound.

Understanding the Analyte: Isomers of C₆H₄BrClN₂O₂

The molecular formula C₆H₄BrClN₂O₂ primarily corresponds to two commercially available isomers: 2-Bromo-6-chloro-4-nitroaniline (CAS 99-29-6) and 2-Bromo-4-chloro-6-nitroaniline (CAS 827-25-8). While their elemental composition is identical, their structural differences are significant. It is crucial to select a standard that matches the specific isomer being analyzed.

Theoretical Elemental Composition for C₆H₄BrClN₂O₂ (MW: 251.47 g/mol ) [1][2][3]

Element Symbol Atomic Weight % Composition
Carbon C 12.011 28.66%
Hydrogen H 1.008 1.60%
Bromine Br 79.904 31.78%
Chlorine Cl 35.453 14.10%
Nitrogen N 14.007 11.14%

| Oxygen | O | 15.999 | 12.72% |

Comparison of Commercially Available Standards

The selection of a standard often begins with what is commercially available. However, not all commercial products are created equal. They range from basic reagent-grade chemicals to highly characterized Certified Reference Materials (CRMs).

SupplierCompound Name & CASPurity/GradeCertificationIntended Use & Notes
CPAchem 2-Bromo-6-chloro-4-nitroaniline (CAS: 99-29-6)CertifiedISO 17034, ISO 17025, ISO 9001Certified Reference Material (CRM) for high-stakes applications requiring metrological traceability.[4]
Thermo Scientific (Alfa Aesar) 2-Bromo-6-chloro-4-nitroaniline (CAS: 99-29-6)97%Certificate of Analysis (CoA)General research and development; purity is stated but not certified with uncertainty.[5]
TCI Chemicals 2-Bromo-6-chloro-4-nitroaniline (CAS: 99-29-6)>98.0% (GC)Certificate of Analysis (CoA)High-purity reagent for synthesis and general analytical work.[6]
Santa Cruz Biotechnology 2-Bromo-4-chloro-6-nitroaniline (CAS: 827-25-8)Lot-specificCertificate of Analysis (CoA)Research Use Only; purity may vary between lots.[1]

The Hierarchy of Trust: Reagent vs. Certified Reference Material (CRM)

The most critical decision is whether a standard with a basic Certificate of Analysis (CoA) is sufficient, or if a Certified Reference Material (CRM) is required.

  • Reagent Grade (with CoA): These are high-purity chemicals suitable for many research applications. The CoA provides lot-specific purity data, but it does not provide a certified value with a stated uncertainty or establish metrological traceability. Suppliers like Thermo Scientific and TCI offer these materials.[5][6]

  • Certified Reference Material (CRM): A CRM is the gold standard. It is a material whose property values are certified by a procedure that establishes traceability to an accurate realization of the unit in which the values are expressed.[7] CRMs from producers accredited to ISO 17034 , like CPAchem and Agilent, provide a certified value with a calculated uncertainty at a stated level of confidence.[4][8] This is indispensable for method validation, instrument qualification, and analyses conducted under quality systems like ISO 17025.[8]

The following diagram illustrates the decision-making process for selecting the appropriate standard.

G start Start: Need to Calibrate Elemental Analyzer for C₆H₄BrClN₂O₂ q1 Is the analysis for a regulated environment (e.g., GLP, GMP, ISO 17025)? start->q1 crm Select a Certified Reference Material (CRM) from an ISO 17034 accredited supplier. (e.g., CPAchem) q1->crm  Yes q3 Is a high-purity commercial reagent available and affordable? q1->q3 No q2 Is a suitable commercial CRM available? crm->q2 in_house Prepare and validate an In-House Reference Material. Requires extensive characterization. q2->in_house No end_point Proceed with Elemental Analysis q2->end_point Yes reagent Select a high-purity (>98%) reagent-grade standard with a -lot-specific Certificate of Analysis. (e.g., TCI, Thermo Scientific) reagent->end_point q3->reagent Yes q3->in_house No in_house->end_point

Caption: Decision workflow for selecting an elemental analysis standard.

When to Use an In-House Reference Material

In situations where a commercial CRM is unavailable or prohibitively expensive, or when a specific matrix-matched standard is needed, developing an in-house reference material (RM) is a viable option.[7] However, this is a resource-intensive process that requires rigorous validation.

Protocol for Preparation and Validation of an In-House Standard

This protocol outlines the necessary steps to create a trustworthy in-house standard. The goal is to fully characterize the material to confirm its identity, purity, and homogeneity.

Part A: Synthesis and Purification

  • Synthesis: Synthesize the target compound (e.g., 2-Bromo-6-chloro-4-nitroaniline) using an established literature method. A common route involves the bromination of 2-chloro-4-nitroaniline.[9]

  • Initial Work-up: After the reaction, extract the product into a suitable organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: This step is critical. The crude product must be purified to the highest possible level.

    • Recrystallization: Recrystallize the product from a suitable solvent system (e.g., ethanol/water) multiple times until the melting point is sharp and consistent.

    • Column Chromatography: If impurities persist, purify the material using silica gel column chromatography.[9][10]

  • Drying: Dry the purified solid under a high vacuum at a controlled temperature for an extended period (e.g., 24-48 hours) to remove all residual solvents.

Part B: Characterization and Validation

The purified material must be subjected to a battery of tests to confirm its structure and assess its purity. This process provides the objective evidence that the material is suitable for use as a standard.[11][12]

  • Identity Confirmation:

    • NMR Spectroscopy (¹H, ¹³C): Confirm the chemical structure and ensure no significant organic impurities are present.

    • Mass Spectrometry (MS): Verify the molecular weight of the compound.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method with a UV detector to determine the purity. Aim for >99.5%.

    • Differential Scanning Calorimetry (DSC): Determine the melting point and assess purity based on the melt endotherm.

    • Thermogravimetric Analysis (TGA): Confirm the absence of residual solvents and water.

  • Homogeneity and Stability Testing:

    • Homogeneity: Analyze multiple samples taken from different parts of the bulk material to ensure it is homogeneous.

    • Stability: Store the material under defined conditions (e.g., desiccated, protected from light) and re-analyze periodically to ensure it is not degrading over time.

Experimental Protocol: Combustion Analysis for C, H, N, and Halogens

Modern elemental analyzers automate the combustion process, but proper sample preparation and instrument calibration are essential for accurate results.[13][14]

Instrumentation: A CHNS/O elemental analyzer equipped with detectors for CO₂, H₂O, and N₂ (typically a thermal conductivity detector - TCD) and a separate module or method for halogen determination (e.g., coulometric titration).[15]

Protocol:

  • Instrument Calibration:

    • Rationale: Calibration establishes the relationship between the detector response and the known elemental mass in a standard.

    • Procedure: Calibrate the instrument using a well-characterized, stable standard with a known elemental composition, such as acetanilide or BBOT.[16] Run the chosen standard (e.g., the C₆H₄BrClN₂O₂ CRM) as an unknown to verify the calibration curve. The measured values should be within the acceptable tolerance of the certified values.

  • Sample Preparation:

    • Rationale: The sample must be homogeneous and accurately weighed to ensure the analyzed portion is representative of the whole.

    • Procedure:

      • Homogenize the C₆H₄BrClN₂O₂ sample powder.

      • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.

      • Carefully fold the capsule to ensure no sample is lost and that it is compact.

  • Combustion Analysis (CHN):

    • Rationale: The sample is flash-combusted in a pure oxygen environment at high temperatures (~900-1000 °C) to convert the elements into simple gases (CO₂, H₂O, N₂, SO₂).[16]

    • Procedure: Place the encapsulated sample into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace. The resulting gases are swept by a helium carrier gas through a reduction furnace (to convert nitrogen oxides to N₂) and then separated by a gas chromatography column before being quantified by the TCD.[14]

  • Halogen (Br, Cl) Determination:

    • Rationale: Halogens are converted to hydrogen halides (HBr, HCl) during combustion. These acidic gases must be captured and quantified.

    • Procedure: The gas stream is passed through a scrubber or absorbent trap that specifically removes halogens. In many systems, the quantification is performed separately via oxygen bomb combustion followed by ion chromatography or by coulometric titration.[15]

  • Data Analysis:

    • Rationale: The instrument software calculates the percentage of each element based on the calibration.

    • Procedure: Compare the experimental elemental percentages to the theoretical values. The difference should be within the accepted industry tolerance, typically ±0.4%.

By rigorously selecting a standard, whether a commercial CRM or a well-validated in-house material, and adhering to meticulous analytical protocols, researchers can ensure the highest level of accuracy and confidence in their elemental analysis data for C₆H₄BrClN₂O₂.

References

  • CPAchem. (n.d.). 2-Bromo-6-chloro-4-nitroaniline. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2-Bromo-4-chloro-6-iodo-N-nitroaniline. Retrieved from [Link]

  • Thompson, M., Ellison, S. L. R., & Wood, R. (2002). Harmonised guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2021). Elemental Analysis Manual - Section 3.5. Retrieved from [Link]

  • Meier-Augenstein, W., et al. (2019). Guidance for characterization of in-house reference materials for light element stable isotope analysis. Rapid Communications in Mass Spectrometry, 33(S2), 30-41. Retrieved from [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved from [Link]

  • Laboratory Authority of Tasmania. (n.d.). Guidelines for the validation and verification of chemical test methods. Retrieved from [Link]

  • Marcus, R. K., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Journal of the American Society for Mass Spectrometry, 16(3), 360-370. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-6-chloro-4-nitroaniline. PubChem Compound Database. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Inorganic Certified Reference Materials and Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). Elemental Micro-analysis of Organic Compounds: The Australian Experience. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). Elemental Analysis Manual. Retrieved from [Link]

  • Valcarce, E. F., & Szafran, Z. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. The Chemical Educator, 20, 242-244. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation of 2,4,6 tribromoaniline. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Substituted Pyridine Intermediates: A Comparative Crystallographic Analysis

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. In the synthesis of novel...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. In the synthesis of novel therapeutics, 3-substituted pyridine intermediates are a ubiquitous and critical class of building blocks. Their specific substitution pattern profoundly influences their chemical reactivity, physical properties, and, ultimately, their biological activity. An unambiguous understanding of their solid-state conformation and intermolecular interactions is therefore not just advantageous, but essential.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this atomic-level structural information.[1] This guide provides an in-depth comparison of the X-ray crystallographic data for three key 3-substituted pyridine intermediates: 3-aminopyridine, 3-chloropyridine, and 3-cyanopyridine. By examining their crystal structures, we can gain valuable insights into how different functional groups at the 3-position influence crystal packing and intermolecular interactions. This guide will also present a detailed, field-proven protocol for the entire SCXRD workflow, from crystal growth to structure refinement, and compare this "gold standard" technique with viable alternatives.

The Decisive Role of the 3-Substituent: A Comparative Crystallographic Overview

The choice of substituent at the 3-position of the pyridine ring dictates the types of intermolecular interactions that govern the crystal packing. These interactions, in turn, influence macroscopic properties such as melting point, solubility, and stability. To illustrate this, we will compare the crystallographic data for 3-aminopyridine, 3-chloropyridine, and 3-cyanopyridine, retrieved from the Crystallography Open Database (COD).[1][2][3][4][5][6][7][8][9][10][11][12]

Parameter 3-Aminopyridine 3-Chloropyridine 3-Cyanopyridine
COD ID 152069890135861008772
Formula C₅H₆N₂C₅H₄ClNC₆H₄N₂
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/nP2₁2₁2₁P2₁/c
Unit Cell a (Å) 8.423(2)3.868(1)14.013(3)
Unit Cell b (Å) 5.923(2)14.156(4)3.858(1)
Unit Cell c (Å) 10.158(3)9.088(3)9.940(2)
Unit Cell α (°) 909090
Unit Cell β (°) 109.89(3)90106.80(3)
Unit Cell γ (°) 909090
Volume (ų) 476.9(2)497.3(3)514.4(2)
Z (Molecules/Unit Cell) 444
R-factor (all data) 0.0570.0420.054

Data Interpretation and Causality:

  • 3-Aminopyridine: The presence of the amino group, a strong hydrogen bond donor, leads to the formation of a robust network of intermolecular N-H···N hydrogen bonds. This is a dominant factor in its crystal packing, resulting in a relatively dense monoclinic structure.

  • 3-Chloropyridine: In contrast, the chloro substituent is a weak hydrogen bond acceptor but can participate in halogen bonding. The crystal packing in this orthorhombic structure is likely governed by a combination of weaker C-H···N and C-H···Cl interactions, as well as potential Cl···π interactions.

  • 3-Cyanopyridine: The cyano group is a strong hydrogen bond acceptor and can also participate in dipole-dipole interactions. The crystal structure of 3-cyanopyridine is characterized by C-H···N interactions involving both the pyridine and nitrile nitrogen atoms, leading to a distinct monoclinic packing arrangement.

These differences in intermolecular forces directly impact the physical properties of these intermediates, which is a critical consideration in drug development and process chemistry.

Visualizing Intermolecular Interactions

The following diagrams, generated using the DOT language for Graphviz, illustrate the key intermolecular interactions for each of the three pyridine intermediates.

G Intermolecular Interactions in 3-Substituted Pyridines cluster_amino 3-Aminopyridine cluster_chloro 3-Chloropyridine cluster_cyano 3-Cyanopyridine a1 Pyridine Ring a2 Amino Group (NH2) a3 Neighboring Pyridine Nitrogen a2->a3 N-H...N Hydrogen Bond (Strong, Directional) c1 Pyridine Ring c3 Neighboring Pyridine Ring c1->c3 π-π Stacking (Weaker) c2 Chloro Group (Cl) c2->c3 Halogen Bonding (Directional) cy1 Pyridine Ring cy2 Cyano Group (C≡N) cy3 Neighboring Pyridine Hydrogen cy2->cy3 C-H...N Hydrogen Bond (Moderate Strength)

Caption: Key intermolecular interactions in 3-substituted pyridines.

The "Gold Standard": A Detailed Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines the complete workflow for the structural elucidation of a 3-substituted pyridine intermediate using SCXRD. This protocol is designed to be a self-validating system, with checkpoints to ensure data quality at each stage.

Part 1: Crystal Growth - The Foundation of a High-Quality Structure

Obtaining a single, well-ordered crystal is the most critical and often the most challenging step. The choice of crystallization method depends on the solubility and stability of the compound.

Common Crystallization Techniques:

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly, leading to supersaturation and crystal growth.

  • Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Liquid-Liquid Diffusion (Layering): A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

Step-by-Step Protocol for Vapor Diffusion:

  • Solvent Selection: Dissolve a small amount (2-5 mg) of the 3-substituted pyridine intermediate in a minimal amount (0.2-0.5 mL) of a "good" solvent in which it is readily soluble (e.g., methanol, ethanol, acetone).

  • Preparation of the Crystallization Chamber: Place this solution in a small, open vial. Place the vial inside a larger, sealable container (e.g., a beaker or a larger vial).

  • Addition of Anti-Solvent: Add a layer of a "poor" solvent or anti-solvent (e.g., diethyl ether, hexane, water) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Sealing and Incubation: Seal the outer container and leave it undisturbed in a vibration-free environment at a constant temperature.

  • Monitoring: Check for crystal growth periodically over several days to weeks.

Part 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.

Step-by-Step Protocol for Data Collection:

  • Crystal Mounting: Carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is to be collected at low temperatures.

  • Diffractometer Setup: Mount the goniometer head on the diffractometer. Modern diffractometers are equipped with a CCD or CMOS detector and a high-intensity X-ray source (e.g., Mo or Cu Kα radiation).

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system. The software will automatically index the reflections and provide a preliminary unit cell.

  • Data Collection Strategy: Based on the crystal system and unit cell, the software will calculate an optimal data collection strategy to ensure complete and redundant data are collected. This typically involves a series of runs with different crystal orientations (e.g., omega and phi scans).

  • Data Integration: After data collection, the raw diffraction images are processed. This involves integrating the intensity of each reflection and correcting for various experimental factors (e.g., Lorentz and polarization effects). The output is a reflection file (e.g., an HKL file).

Part 3: Structure Solution and Refinement - From Diffraction to a 3D Model

The final stage involves solving the phase problem and refining the atomic model to fit the experimental data.

Step-by-Step Protocol for Structure Solution and Refinement using SHELXL: [13][14]

  • Structure Solution: The reflection file is used as input for a structure solution program (e.g., SHELXT). This program uses direct methods or Patterson methods to determine the initial positions of the atoms in the asymmetric unit.

  • Initial Refinement: The initial atomic model is then refined against the experimental data using a least-squares refinement program like SHELXL.[13][14] This involves refining the atomic coordinates, and isotropic displacement parameters.

  • Difference Fourier Map: A difference Fourier map is calculated to locate any missing atoms (including hydrogen atoms) or to identify regions of disordered electron density.

  • Anisotropic Refinement: Once all non-hydrogen atoms are located, they are refined anisotropically to account for their thermal motion in different directions.

  • Hydrogen Atom Treatment: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Refinement Cycles: The model is refined until convergence is reached, which is indicated by minimal shifts in the refined parameters and a flat difference Fourier map. The quality of the final model is assessed by the R-factor, which should be as low as possible (typically < 0.05 for good quality data).

  • Validation and CIF Generation: The final structure is validated using software like PLATON to check for any geometric or crystallographic issues. A Crystallographic Information File (CIF) is then generated, which contains all the information about the crystal structure and the experiment.

The SCXRD Workflow: A Visual Guide

The following diagram provides a visual representation of the entire single-crystal X-ray diffraction workflow.

scxrd_workflow Single-Crystal X-ray Diffraction Workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis of 3-Substituted Pyridine Intermediate purification Purification synthesis->purification crystallization Crystallization (e.g., Vapor Diffusion) purification->crystallization crystal_selection Crystal Selection (Microscopy) crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection integration Data Integration data_collection->integration solution Structure Solution (e.g., SHELXT) integration->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation and CIF Generation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: A comprehensive workflow for single-crystal X-ray diffraction.

Alternative and Complementary Structural Elucidation Techniques

While SCXRD is the definitive method for solid-state structure determination, obtaining suitable single crystals can be a significant bottleneck. In such cases, or to gain complementary information, other analytical techniques are invaluable.

Technique Principle Information Yield Key Limitation
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic fieldProvides information on the connectivity of atoms and the chemical environment in solution.Does not provide direct 3D structural information of the solid state.
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational transitions of chemical bondsIdentifies the presence of functional groups.Provides no information on the connectivity of atoms or the 3D structure.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powderProvides a "fingerprint" of the crystalline phase and can be used to determine unit cell parameters.Generally does not provide sufficient information for a full structure solution of a novel compound.
Cryo-Electron Microscopy (Cryo-EM) Electron scattering from a vitrified sampleCan determine the 3D structure of molecules, particularly large macromolecules, without the need for crystallization.Resolution for small molecules is often lower than that of SCXRD.

Conclusion

The structural elucidation of 3-substituted pyridine intermediates is a critical step in modern drug discovery and development. Single-crystal X-ray diffraction provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces that govern crystal packing. As demonstrated by the comparative analysis of 3-aminopyridine, 3-chloropyridine, and 3-cyanopyridine, the nature of the 3-substituent has a profound and predictable impact on the resulting crystal structure.

While SCXRD remains the gold standard, a comprehensive understanding of alternative and complementary techniques is essential for a well-rounded approach to structural characterization. By combining a robust experimental strategy with a deep understanding of the underlying principles of crystallography, researchers can confidently and efficiently determine the structures of these vital synthetic intermediates, thereby accelerating the path to new and improved therapeutics.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]

  • Crystallography Open Database. (n.d.). COD ID 1520698. Retrieved from [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122. [Link]

  • CCDC. (n.d.). Mercury. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). COD ID 9013586. Retrieved from [Link]

  • Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., ... & Wood, P. A. (2008). Mercury CSD 2.0–new features for the visualization and investigation of crystal structures. Journal of applied crystallography, 41(2), 466-470. [Link]

  • CCDC. (n.d.). Visualising Crystal Interactions. Retrieved from [Link]

  • Müller, P. (n.d.). ShelXle Tutorial solving and refining crystal structures. Retrieved from [Link]

  • HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

  • Coot. (2022, August 27). “Coot for SHELXL” Tutorial. Retrieved from [Link]

  • CCDC. (n.d.). Free Crystal Structure Visualization Software. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). COD ID 1008772. Retrieved from [Link]

  • Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., ... & Le Bail, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic acids research, 40(D1), D420-D427. [Link]

  • PubChem. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Home. Retrieved from [Link]

  • Gražulis, S., Chateigner, D., Downs, R. T., Yokochi, A. F., Quirós, M., Lutterotti, L., ... & Le Bail, A. (2009). Crystallography Open Database–an open-access collection of crystal structures. Journal of Applied Crystallography, 42(4), 726-729. [Link]

  • Downs, R. T., & Hall-Wallace, M. (2003). The American Mineralogist Crystal Structure Database. American Mineralogist, 88(1), 247-250. [Link]

  • Digital Curation Centre. (2012, December 19). Crystallography Open Database. Retrieved from [Link]

  • PubChem. (n.d.). Crystallography Open Database (COD) - PubChem Data Source. Retrieved from [Link]

  • Rodgers, J. R. (2007). Crystallographic Information Resources. Pendidikan Kimia, 1(1), 1-10. [Link]

  • Wikipedia. (2023, November 11). Crystallography Open Database. Retrieved from [Link]

Sources

Comparative

biological activity comparison of nitromethyl vs aminomethyl pyridines

The following guide provides an in-depth technical comparison of Nitromethyl Pyridines versus Aminomethyl Pyridines , structured for researchers in medicinal chemistry and drug discovery. Executive Summary In drug design...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Nitromethyl Pyridines versus Aminomethyl Pyridines , structured for researchers in medicinal chemistry and drug discovery.

Executive Summary

In drug design, the substitution of a Nitromethyl group (


)  with an Aminomethyl group (

)
on a pyridine scaffold represents a fundamental shift from a reactive, carbon-acidic electrophile/prodrug to a stable, basic, hydrogen-bond donating pharmacophore .
  • Aminomethyl Pyridines: Typically serve as the active binding species . The basic amine (pKa ~8.6) exists as a cation at physiological pH, driving electrostatic interactions with anionic protein residues (e.g., Asp, Glu).

  • Nitromethyl Pyridines: Often act as synthetic intermediates or metabolic precursors . They exhibit significant carbon acidity (pKa ~6–8), allowing tautomerization to nitronates. Their biological activity is frequently linked to their metabolic reduction to the corresponding amine or potential genotoxicity via nitro-radical formation.

Physicochemical & Structural Analysis

The biological divergence stems from the electronic properties of the linker methylene group.

Comparative Properties Table
Feature2-(Aminomethyl)pyridine 2-(Nitromethyl)pyridine
Structure


Dominant Species (pH 7.4) Cationic (

)
Neutral / Anionic (Nitronate equilibrium)
pKa (Side Chain) ~8.6 (Base) [1]~6.0 – 7.0 (Carbon Acid) [2]*
H-Bonding Strong Donor & AcceptorStrong Acceptor (no donor)
Electronic Effect Electron Donating (via H-bond/Induction)Strong Electron Withdrawing (EWG)
Metabolic Stability High (subject to oxidative deamination)Low (subject to rapid nitroreduction)
Key Risk hERG inhibition (if lipophilic)Genotoxicity (Ames positive alerts)

*Note: The pKa of phenylnitromethane is 6.8. The electron-deficient pyridine ring further acidifies the


-protons, potentially lowering the pKa to <6.0, allowing significant nitronate anion formation at physiological pH.
Structural Visualization (Graphviz)

The following diagram illustrates the physicochemical divergence at physiological pH.

G cluster_0 Physiological State (pH 7.4) Amine Aminomethyl Pyridine (Cationic Form) Py-CH2-NH3+ • Soluble • Electrostatic Binder Interaction Target Interaction Amine->Interaction Salt Bridge (Asp/Glu residues) Nitro Nitromethyl Pyridine (Neutral/Nitronate) Py-CH=NO2-  ⇌  Py-CH2-NO2 • Tautomeric Equilibrium • Nucleophilic Carbon Nitro->Interaction Dipole/H-Bond (Weaker)

Figure 1: Physicochemical state and binding potential at physiological pH.

Pharmacological Implications[1][2][3][4][5]

Binding Affinity & Mode of Action
  • Aminomethyl (The "Anchor"): The protonated amine mimics the side chain of Lysine or Arginine. It is a critical pharmacophore in enzymes like Arginase or proteases, where it anchors the molecule into the active site via salt bridges. For example, in 7-(aminomethyl)quinolones, the amine improves activity against Gram-negative bacteria by facilitating penetration through porins and binding to DNA gyrase [3].

  • Nitromethyl (The "Mask"): The nitro group is neutral and planar. It cannot form salt bridges. While it can accept hydrogen bonds, its primary biological relevance often arises from its bio-isosteric replacement of a carboxylate (in its aci-nitro form) or its conversion to the amine.

Metabolic Pathway & Toxicity

The nitromethyl group is a "structural alert" in drug development due to the Nitroreduction Pathway .

Mechanism:

  • Nitroreduction: Enzymes (Nitroreductases, CYP450) reduce

    
     to 
    
    
    
    via reactive nitroso (
    
    
    ) and hydroxylamine (
    
    
    ) intermediates.
  • Toxicity: The hydroxylamine intermediate can be esterified (by sulfotransferases), creating a leaving group that generates a highly electrophilic nitrenium ion, capable of alkylating DNA (Genotoxicity) [4].

Metabolic Fate Diagram

Metabolism Nitro Nitromethyl Pyridine (Parent) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso 2e- Reduction (Nitroreductase) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction Amine Aminomethyl Pyridine (Metabolite/Active) Hydroxyl->Amine 2e- Reduction (Detoxification) DNA DNA Adducts (Genotoxicity) Hydroxyl->DNA Sulfation -> Nitrenium Ion (Toxification)

Figure 2: Metabolic reduction pathway of nitromethyl pyridines showing potential for bioactivation (amine) or toxicity (DNA adducts).[1][2]

Experimental Protocols

To validate the activity differences, the following protocols distinguish between the intrinsic activity of the amine and the potential "prodrug" nature of the nitro compound.

Protocol A: Synthesis of 2-(Aminomethyl)pyridines (via Nitro Reduction)

Context: This confirms that the Nitromethyl species is the synthetic precursor to the active Aminomethyl species.

  • Precursor Assembly: React pyridine-2-carboxaldehyde with nitromethane (Henry Reaction) using a base (e.g., NaOH or Ammonium Acetate) to form 2-(2-nitrovinyl)pyridine .

  • Reduction:

    • Dissolve 2-(2-nitrovinyl)pyridine (1.0 eq) in MeOH.

    • Add 10% Pd/C (10 wt%) and stir under

      
       atmosphere (balloon pressure) for 12 hours. Alternatively, use 
      
      
      
      with
      
      
      for selective reduction of saturated nitromethyl intermediates.
  • Isolation: Filter catalyst through Celite. Acidify filtrate with HCl to form the hydrochloride salt (stabilizes the amine).

  • Validation: Confirm conversion of

    
     (IR: 1550/1370 cm⁻¹) to 
    
    
    
    (IR: 3300-3400 cm⁻¹, broad).
Protocol B: Comparative In Vitro Potency Assay (IC50)

Context: Determining if the nitro compound has intrinsic activity or requires metabolic activation.

  • System: Use a cell-free enzyme assay (e.g., Arginase or Protease inhibition) to prevent metabolic reduction of the nitro group.

  • Preparation: Prepare 10 mM stock solutions of both the Nitromethyl and Aminomethyl analogs in DMSO.

  • Dosing: Dilute serially (100 µM to 1 nM) in assay buffer (pH 7.4).

  • Execution: Incubate enzyme + substrate + inhibitor for 30 mins. Measure product formation via absorbance/fluorescence.

  • Interpretation:

    • Amine IC50 < Nitro IC50: Confirms the amine is the specific pharmacophore (Salt bridge dependent).

    • Amine IC50 ≈ Nitro IC50: Suggests binding is driven by the pyridine ring or hydrophobic effects, not the side chain.

Case Study: Arginase Inhibitors

In the development of Arginase inhibitors, the aminomethyl group is critical.[1]

  • Observation: Synthetic intermediates containing the nitromethyl group showed poor inhibitory activity (

    
     in micromolar range) in cell-free assays.
    
  • Transformation: Upon catalytic hydrogenation to the aminomethyl analog, potency increased 100-fold (

    
     in nanomolar range).
    
  • Mechanism: The crystal structure revealed the terminal amine nitrogen coordinates with the Manganese cluster or hydrogen bonds with Aspartic acid residues in the active site, an interaction the neutral nitro group cannot replicate [5].

References

  • European Patent Office. Process and system for capture of carbon dioxide (EP3634607A1). (Cited pKa of aminomethyl pyridines ~8.6).[3]

  • Bordwell pKa Table / Evans pKa Table. Acidity of Nitroalkanes and Carbon Acids. (Chemical principle citation: Phenylnitromethane pKa = 6.8; Pyridine is more EWG than Phenyl). [Link]

  • Al-Trawneh, S. et al. Synthesis and Antibacterial Activity of 7-(Substituted)aminomethyl Quinolones.[4] ResearchGate.[5][4] [Link]

  • National Institutes of Health (NIH). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]

  • Van Zandt, M. et al. Synthesis of Arginase Inhibitors: An Overview. (Discusses nitromethyl intermediates vs active amine inhibitors). [Link]

Sources

Validation

A Comparative Guide to Purity Assessment of 5-Bromo-2-chloro-3-nitropyridine

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. The compound 5-bromo-2-chl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. The compound 5-bromo-2-chloro-3-nitropyridine is a key building block in the synthesis of a variety of more complex molecules, particularly in the agrochemical and pharmaceutical industries[1]. Its purity directly impacts the yield and impurity profile of subsequent reactions. This guide provides a comprehensive comparison of commercially available reference standards for 5-bromo-2-chloro-3-nitropyridine and details the analytical methodologies crucial for its purity verification.

Understanding the Analyte: 5-Bromo-2-chloro-3-nitropyridine

5-Bromo-2-chloro-3-nitropyridine (CAS No: 67443-38-3) is a halogenated nitropyridine derivative. Its structure, featuring three distinct reactive sites, makes it a versatile synthetic intermediate[1].

Chemical Structure:

Key Physicochemical Properties:

  • Molecular Formula: C₅H₂BrClN₂O₂[2][3]

  • Molecular Weight: 237.44 g/mol [2][3]

  • Appearance: Yellow crystalline powder[3]

  • Melting Point: 64-70 °C[2][3]

The inherent reactivity of this molecule also predisposes it to certain impurities, which may arise from the synthetic route or degradation. A common synthesis route involves the diazotization of 2-amino-5-bromo-3-nitropyridine followed by a Sandmeyer reaction[4]. Potential impurities could therefore include the starting material, isomers, or byproducts from side reactions.

Comparison of Commercially Available Reference Standards

Several chemical suppliers offer 5-bromo-2-chloro-3-nitropyridine at various purity grades. The choice of a suitable standard depends on the stringency of the application. For quantitative analysis, a well-characterized reference standard with a detailed Certificate of Analysis (CoA) is indispensable.

SupplierProduct NumberStated PurityAnalytical Method(s) Cited
Sigma-Aldrich 73475697%Not specified on product page[2]
Thermo Scientific Chemicals 37957005098%HPLC (>=97.5 %), Infrared spectrum[3]
TCI America B3963Not specifiedNot specified on product page[5]
Alfa Aesar (Thermo Fisher) H64897.14>97.5%Assay (HPLC)[6]

Expert Insight: While a higher stated purity is often desirable, the method of determination and the detail provided in the CoA are more critical. A standard with a purity of 98% determined by a validated HPLC method is generally more reliable for quantitative purposes than a product with a 99% purity claim based on a less specific method like titration. Always request and scrutinize the CoA for lot-specific purity data, impurity profiles, and the analytical methods used.

Analytical Methodologies for Purity Determination

A multi-faceted approach is often necessary for the comprehensive purity assessment of a chemical intermediate. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative analysis, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial structural confirmation and impurity identification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and effective method for determining the purity of 5-bromo-2-chloro-3-nitropyridine and quantifying its impurities.

dot

Caption: A typical workflow for HPLC-based purity assessment.

Experimental Protocol: Validated RP-HPLC Method

This protocol is a general guideline and should be optimized and validated for specific instrumentation and applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Trustworthiness through Self-Validation: A key aspect of a reliable HPLC method is its validation. This involves demonstrating its specificity, linearity, accuracy, precision, and robustness. For instance, specificity can be assessed by analyzing a placebo sample (all components except the analyte) to ensure no interfering peaks are present at the retention time of 5-bromo-2-chloro-3-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an invaluable tool for the structural confirmation of the primary component and for identifying and quantifying certain impurities, particularly isomeric ones. Chemical suppliers often use ¹H NMR to confirm the structure of their products[4].

dot

NMR_Analysis cluster_nmr NMR Analysis Workflow Prep Prepare Sample in Deuterated Solvent (e.g., CDCl3) Acquire Acquire 1H NMR Spectrum Prep->Acquire Process Process Data (FT, Phasing, Baseline Correction) Acquire->Process Analyze Analyze Spectrum: Chemical Shifts, Integration, Coupling Constants Process->Analyze Structural Confirmation Structural Confirmation Analyze->Structural Confirmation Impurity Identification Impurity Identification Analyze->Impurity Identification

Caption: Workflow for structural confirmation using NMR.

Expected ¹H NMR Spectrum (in CDCl₃): The structure of 5-bromo-2-chloro-3-nitropyridine would be expected to show two doublets in the aromatic region. Published data indicates peaks at approximately δ 8.36 (d, J=1Hz) and δ 8.69 (d, J=1Hz)[4]. The integration of these peaks should correspond to one proton each. The presence of other unexpected signals would indicate impurities.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic separation technique like GC-MS or LC-MS, is a powerful tool for confirming the molecular weight of the compound and identifying unknown impurities. Electrospray ionization (ESI) is a soft ionization technique that would be expected to yield a strong signal for the protonated molecule [M+H]⁺.

Experimental Protocol: LC-MS (ESI+)

  • LC Conditions: Utilize the HPLC method described in section 3.1.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-400.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

The resulting mass spectrum should show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of bromine and chlorine atoms.

Conclusion and Recommendations

For the routine quality control and purity assessment of 5-bromo-2-chloro-3-nitropyridine, a validated RP-HPLC method is the recommended primary technique. It offers the best combination of resolution, sensitivity, and quantitative accuracy. However, for initial characterization of a new batch or for troubleshooting out-of-specification results, a combination of techniques is advised. NMR provides essential structural confirmation, while LC-MS is invaluable for identifying unknown impurities.

When selecting a reference standard, researchers should prioritize suppliers that provide a comprehensive Certificate of Analysis detailing the purity as determined by a validated, stability-indicating method like HPLC, along with data from spectroscopic analyses.

References

  • Thermo Fisher Scientific. (n.d.). Product Specification: 5-Bromo-2-chloro-3-nitropyridine, 98%. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). 5-Bromo-2-chloro-3-nitropyridine: A Cornerstone for Specialty Organic Synthesis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal Protective Equipment &amp; Handling Guide: 5-Bromo-2-chloro-3-(nitromethyl)pyridine

Part 1: Core Directive & Emergency Profile 🛑 CRITICAL WARNING: Energetic Moiety Hazard Do not treat this compound as a standard heterocyclic building block. The presence of a nitromethyl group ( ) attached to an electron...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Emergency Profile

🛑 CRITICAL WARNING: Energetic Moiety Hazard

Do not treat this compound as a standard heterocyclic building block. The presence of a nitromethyl group (


)  attached to an electron-deficient pyridine ring creates a specific, high-risk hazard profile distinct from simple nitro-aromatics.
  • Primary Hazard: Explosive Nitronate Formation. The methylene protons (

    
    ) are highly acidic due to the electron-withdrawing effects of the nitro group and the halogenated pyridine ring. Contact with bases  (NaOH, KOH, amines, metal hydrides) will generate nitronate salts , which are frequently shock-sensitive explosives  when dry.
    
  • Secondary Hazard: Severe Skin/Eye Irritant & Sensitizer. Halogenated pyridines are potent alkylating agents and sensitizers.

Emergency Quick Reference
ScenarioImmediate Action
Skin Contact Drench immediately. Flush with water for 15+ minutes.[1][2] Do not use neutralizing agents (bases) on skin.
Eye Contact Irrigate. Use eyewash station for 15 minutes, holding eyelids open. Seek ophthalmologist immediately.
Spill (Solid) Do NOT sweep. Friction may trigger energetic decomposition if salts are present. Wet with inert solvent (e.g., heptane) and wipe with damp chem-wipes.
Fire Evacuate. Nitromethyl compounds supply their own oxygen. Use water deluge from a protected distance.

Part 2: Hazard Analysis & Risk Assessment

Chemical Logic & Causality

To handle this compound safely, you must understand the underlying physical organic chemistry:

  • Acidity & Tautomerization: The 3-(nitromethyl) group exists in equilibrium with its aci-nitro form (nitronic acid). The 2-chloro and 5-bromo substituents pull electron density from the ring, stabilizing the negative charge on the methylene carbon. This lowers the

    
     significantly (estimated 
    
    
    
    ), making it reactive even with weak bases.
  • Sensitization Potential: The 2-chloro position is activated for nucleophilic aromatic substitution (

    
    ). Proteins in the skin can displace this chloride, leading to permanent haptenization and severe allergic dermatitis.
    
Personal Protective Equipment (PPE) Matrix

Rationale: Protection must account for both chemical burns and potential deflagration.

ZoneEquipmentSpecification & Rationale
Hands Double Gloving Inner: Nitrile (4 mil). Outer: Neoprene or thick Nitrile (8 mil). Reason: Halogenated pyridines penetrate thin latex rapidly. Double layer protects against permeation and mechanical tears.
Eyes/Face Face Shield + Goggles Required. Safety glasses are insufficient. Reason: In the event of a nitronate detonation or violent decomposition, a face shield protects the neck and face from shrapnel/glass.
Body Flame-Resistant Lab Coat Nomex or chemically resistant apron over cotton lab coat. Reason: Synthetic fabrics (polyester) will melt into skin during a flash fire.
Respiratory Fume Hood Only Do not use on open bench. If weighing >100 mg, use a powder containment hood or glovebox.
PPE Selection Logic (Visualization)

PPE_Logic Start Task Assessment Quantity Quantity > 100 mg? Start->Quantity Solvent In Solution? Quantity->Solvent No (<100mg) Base Base Present? Quantity->Base Yes (>100mg) Level1 Level 1: Nitrile Gloves + Goggles (Fume Hood) Solvent->Level1 Yes Level2 Level 2: Double Gloves + Face Shield (Blast Shield) Solvent->Level2 No (Solid) Base->Level2 No Level3 Level 3: Glovebox / Remote Handling (High Hazard) Base->Level3 Yes (Nitronate Risk)

Figure 1: Decision matrix for selecting appropriate PPE based on quantity and chemical environment.

Part 3: Operational Protocol

Phase 1: Weighing & Transfer

Objective: Minimize static discharge and friction.

  • Tool Selection: Use antistatic plastic or coated spatulas . Avoid metal-on-glass friction, which can initiate energetic decomposition in dry nitro compounds.

  • Environment: Work exclusively in a certified fume hood with the sash lowered.

  • Technique: Do not scrape the threads of the bottle. If material is caked, gently tap the bottle; do not chip at it.

Phase 2: Solubilization & Reaction

Objective: Prevent "runaway" nitronate formation.

  • Solvent Choice: Dissolve in neutral solvents (DCM, THF, Ethyl Acetate) before adding any reagents.

  • Base Addition: If the reaction requires base (e.g., deprotonation for alkylation):

    • Cool the mixture to 0°C or -78°C before adding base.

    • Never add solid base to the solid pyridine derivative. Always add base as a solution or suspension to the dissolved substrate.

    • Inert Atmosphere: Maintain a Nitrogen or Argon blanket to prevent moisture absorption (which can alter pH and reactivity).

Phase 3: Spill Response Workflow

Spill_Response Spill Spill Detected Type State of Matter? Spill->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid Action_Solid 1. Do NOT Sweep 2. Cover with wet pad (Heptane) 3. Scoop gently with plastic Solid->Action_Solid Action_Liquid 1. Absorb with Vermiculite 2. Do NOT use paper towels (fire risk) 3. Place in wide-mouth jar Liquid->Action_Liquid Disposal Label: 'Hazardous - Reactive Nitro' Contact HSE Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Step-by-step workflow for managing spills, emphasizing the avoidance of friction for solids.

Part 4: Disposal & Waste Management[2]

Self-Validating Protocol:

  • Segregation: Never dispose of this compound in the "General Basic Waste" container. The high pH of basic waste streams can trigger nitronate formation and subsequent explosion in the waste drum.

  • Quenching (If necessary): If you have unreacted starting material, quench carefully with a dilute acid (e.g., aqueous ammonium chloride) to ensure the compound remains protonated and does not form the salt.

  • Labeling: clearly mark waste tags with: "CONTAINS NITRO-PYRIDINE DERIVATIVE - DO NOT MIX WITH BASES."

References

  • BenchChem. (2025).[3][4] Essential Safety and Operational Guide for 9-(Nitromethyl)-9H-fluorene. (Inferred analog for nitromethyl reactivity).

  • Fisher Scientific. (2024). Safety Data Sheet: 5-Bromo-2-chloro-3-nitropyridine. (Structural analog for halogenated pyridine hazards).

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General standards for energetic intermediates).

  • U.S. Army Armament Research. (1989).[5] Compendium of Nitromethane Data Relevant to the Tactical Explosive System. (Data on nitromethyl group energetics).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.